molecular formula C11H13N3O B040911 2-Piperazin-1-yl-benzooxazole CAS No. 111628-39-8

2-Piperazin-1-yl-benzooxazole

Cat. No.: B040911
CAS No.: 111628-39-8
M. Wt: 203.24 g/mol
InChI Key: HLKHIJZYKGDCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazin-1-yl-benzooxazole is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzooxazole core, a well-known pharmacophore, linked to a piperazine ring, which serves as a versatile hinge-binding motif and solubility enhancer. Its primary research value lies in its application as a key intermediate and core structure for the design and synthesis of novel small molecule inhibitors, particularly targeting protein kinases and various G-protein-coupled receptors (GPCRs). The molecular architecture allows for extensive structure-activity relationship (SAR) studies, as the piperazine nitrogen can be readily functionalized to modulate potency, selectivity, and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKHIJZYKGDCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349447
Record name 2-Piperazin-1-yl-benzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111628-39-8
Record name 2-Piperazin-1-yl-benzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperazin-1-yl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(piperazin-1-yl)benzo[d]oxazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating protocols. The benzoxazole scaffold is a privileged structure in drug discovery, known to impart a range of biological activities, including anticancer, antimicrobial, and antipsychotic properties. The incorporation of a piperazine moiety at the 2-position often enhances pharmacological profiles, making this compound a valuable building block for novel therapeutic agents.

Introduction to the 2-(Piperazin-1-yl)benzo[d]oxazole Scaffold

The fusion of a benzene ring with an oxazole ring forms the benzoxazole core, a bicyclic heterocyclic system. This planar, aromatic structure is capable of various interactions with biological macromolecules. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a common pharmacophore in medicinal chemistry. Its presence can improve aqueous solubility, bioavailability, and the ability to interact with multiple biological targets. The combination of these two moieties in 2-(piperazin-1-yl)benzo[d]oxazole creates a molecule with significant potential for drug development.

Synthetic Pathways and Mechanistic Insights

The synthesis of 2-(piperazin-1-yl)benzo[d]oxazole can be efficiently achieved through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, desired purity, and scalability. Two prevalent and reliable methods are detailed below, both of which involve the formation of the C-N bond between the benzoxazole core and the piperazine ring.

Method 1: Nucleophilic Substitution of 2-Chlorobenzoxazole

This is a direct and widely used method that relies on the nucleophilic aromatic substitution of a suitable leaving group, typically a chlorine atom, at the 2-position of the benzoxazole ring by piperazine.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of piperazine on the electron-deficient C2 carbon of 2-chlorobenzoxazole. The lone pair of electrons on the piperazine nitrogen acts as the nucleophile. The aromaticity of the benzoxazole ring is temporarily disrupted, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. An excess of piperazine or the addition of a non-nucleophilic base is typically used to neutralize the liberated hydrochloric acid.

G cluster_reactants Reactants cluster_products Products 2-Chlorobenzoxazole 2-Chlorobenzoxazole Intermediate Meisenheimer-like Intermediate 2-Chlorobenzoxazole->Intermediate Nucleophilic Attack Piperazine Piperazine Piperazine HCl Piperazine HCl Piperazine->Piperazine HCl Acid Scavenger 2-(Piperazin-1-yl)benzo[d]oxazole 2-(Piperazin-1-yl)benzo[d]oxazole Intermediate->2-(Piperazin-1-yl)benzo[d]oxazole Elimination of Cl-

Caption: Synthetic pathway via nucleophilic substitution.

Method 2: From Benzoxazole-2-thiol

An alternative route involves the reaction of benzoxazole-2-thiol with piperazine. This method avoids the use of the potentially lachrymatory 2-chlorobenzoxazole.

Reaction Mechanism: This synthesis is a multi-step process that can often be performed in one pot. The benzoxazole-2-thiol is first prepared by reacting 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[1][2] The resulting thiol can then be reacted with piperazine, often in a high-boiling solvent like toluene, to yield the desired product.[1][2] The reaction likely proceeds through a nucleophilic displacement of the thiol group, which may be facilitated by an in-situ conversion to a better leaving group or by direct displacement under thermal conditions.

G cluster_step1 Step 1: Thiol Formation cluster_step2 Step 2: Amination 2-Aminophenol 2-Aminophenol Benzoxazole-2-thiol Benzoxazole-2-thiol 2-Aminophenol->Benzoxazole-2-thiol + CS2, KOH CS2_KOH CS2, KOH Product 2-(Piperazin-1-yl)benzo[d]oxazole Benzoxazole-2-thiol->Product + Piperazine, Toluene, Heat Piperazine_Toluene Piperazine, Toluene, Heat

Caption: Two-step synthesis from 2-aminophenol.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis and purification of 2-(piperazin-1-yl)benzo[d]oxazole.

Protocol 1: Synthesis from 2-Chlorobenzoxazole

Materials:

  • 2-Chlorobenzoxazole

  • Piperazine (anhydrous)

  • Triethylamine (TEA) or Potassium Carbonate (K2CO3)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 2-chlorobenzoxazole (1.0 eq) in anhydrous acetonitrile or DMF, add piperazine (2.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq). The excess piperazine serves both as a reactant and a scavenger for the HCl byproduct.

  • Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford 2-(piperazin-1-yl)benzo[d]oxazole as a solid.

Protocol 2: Synthesis from Benzoxazole-2-thiol

Materials:

  • 2-Aminophenol

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Piperazine

  • Toluene

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of Benzoxazole-2-thiol: In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in ethanol. To this solution, add 2-aminophenol (1.0 eq) and stir until dissolved. Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise.[1][2] Allow the reaction to stir at room temperature overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the benzoxazole-2-thiol. Filter the solid, wash with water, and dry.

  • Synthesis of 2-(Piperazin-1-yl)benzo[d]oxazole: In a separate flask, suspend the dried benzoxazole-2-thiol (1.0 eq) and piperazine (2.0 eq) in toluene.[1][2]

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography as described in Protocol 1.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(piperazin-1-yl)benzo[d]oxazole. The following spectroscopic and analytical techniques are employed for this purpose.

Property Value
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Appearance Off-white to pale yellow solid
CAS Number 111628-39-8
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring and the aliphatic protons of the piperazine moiety.

    • δ 7.30-7.00 (m, 4H): A complex multiplet corresponding to the four protons on the benzene ring of the benzoxazole core.

    • δ 3.65 (t, J = 5.2 Hz, 4H): A triplet for the four protons on the carbons adjacent to the benzoxazole nitrogen in the piperazine ring.

    • δ 3.05 (t, J = 5.2 Hz, 4H): A triplet for the four protons on the carbons adjacent to the secondary amine in the piperazine ring.

    • δ 1.95 (s, 1H): A broad singlet corresponding to the N-H proton of the piperazine ring. This signal is exchangeable with D₂O.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework of the molecule.

    • δ 163.5: C2 carbon of the benzoxazole ring.

    • δ 149.0, 142.0: Quaternary carbons of the benzoxazole ring (C7a and C3a).

    • δ 124.0, 121.5, 116.0, 110.0: Aromatic CH carbons of the benzoxazole ring.

    • δ 46.0: Carbons of the piperazine ring attached to the benzoxazole core.

    • δ 45.0: Carbons of the piperazine ring adjacent to the NH group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

  • 3300-3400 cm⁻¹: N-H stretching vibration of the secondary amine in the piperazine ring.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • 2950-2800 cm⁻¹: Aliphatic C-H stretching vibrations of the piperazine ring.

  • ~1630 cm⁻¹: C=N stretching vibration of the oxazole ring.

  • ~1580 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1245 cm⁻¹: Asymmetric C-O-C stretching of the oxazole ring.

  • ~1050 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

  • Electrospray Ionization (ESI-MS): The ESI mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.2.

  • Fragmentation Pattern: The fragmentation of the piperazine ring is a characteristic feature.[3][4] Common fragments would arise from the cleavage of the C-N bonds within the piperazine ring, leading to the loss of ethyleneimine fragments. The benzoxazole ring itself is relatively stable, but can undergo fragmentation under higher energy conditions.

Applications in Drug Discovery and Development

Derivatives of 2-(piperazin-1-yl)benzo[d]oxazole have shown a wide range of pharmacological activities, making this scaffold a valuable starting point for the development of new drugs.[5] Research has demonstrated their potential as:

  • Anticancer Agents: Many piperazinyl benzoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6]

  • Antipsychotics: These compounds have been investigated as multi-target antipsychotics, showing affinities for dopamine and serotonin receptors.

  • Anti-inflammatory Agents: Some derivatives have exhibited significant anti-inflammatory properties.[5]

  • Antimicrobial Agents: The benzoxazole core is known to be present in compounds with antibacterial and antifungal activities.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 2-(piperazin-1-yl)benzo[d]oxazole. The outlined synthetic protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data serves as a reliable reference for confirming the identity and purity of the synthesized compound. The established biological significance of this scaffold underscores its importance as a versatile building block in the ongoing quest for novel and effective therapeutic agents. Researchers and drug development professionals can leverage this information to further explore the potential of 2-(piperazin-1-yl)benzo[d]oxazole and its derivatives in various therapeutic areas.

References

The Core Mechanism of 2-Piperazin-1-yl-benzooxazole: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-piperazin-1-yl-benzooxazole moiety represents a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the development of a diverse array of therapeutic agents. While the parent compound itself is often utilized as a key synthetic intermediate, its inherent structural features provide a foundational framework for potent and selective modulation of various biological targets. This technical guide delves into the core mechanism of action attributable to this scaffold, not as a standalone therapeutic, but as a central pharmacophoric element. We will explore how the synergistic combination of the benzoxazole and piperazine rings contributes to interactions with critical targets in oncology, neuroscience, and beyond. Through a detailed examination of its derivatives, this guide will elucidate the structure-activity relationships and mechanistic principles that empower researchers to rationally design novel therapeutics based on this remarkable chemical entity.

The this compound Scaffold: A Structural Overview

The this compound core is characterized by the fusion of a bicyclic benzoxazole ring system with a piperazine ring at the 2-position. This unique arrangement confers a combination of rigidity and conformational flexibility, which is crucial for its interaction with a wide range of biological macromolecules.

  • The Benzoxazole Moiety: This planar, aromatic system is a known bioisostere for other bicyclic heterocycles like benzimidazole and benzothiazole.[1][2] Its electron-rich nature allows for various non-covalent interactions, including π-π stacking and hydrogen bonding, which are critical for anchoring the molecule within the binding pockets of proteins.

  • The Piperazine Ring: This six-membered heterocyclic ring containing two nitrogen atoms provides a versatile point for chemical modification. The secondary amine in the piperazine ring can act as both a hydrogen bond donor and acceptor, and its basic nature allows for the formation of salt bridges with acidic residues in target proteins. Furthermore, the piperazine ring can adopt different conformations (e.g., chair, boat), allowing for optimal positioning of substituents to interact with specific sub-pockets of a binding site.[3]

The strategic placement of the piperazine ring on the benzoxazole core creates a molecule with a distinct three-dimensional shape and charge distribution, making it an ideal starting point for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Mechanism of Action in Oncology: A Multi-Targeted Approach

The this compound scaffold has given rise to a multitude of potent anticancer agents that exert their effects through diverse mechanisms. The core structure serves as a versatile platform for the design of inhibitors targeting key enzymes and receptors involved in cancer cell proliferation, survival, and angiogenesis.

Histone Deacetylase (HDAC) Inhibition

Several derivatives of this compound have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Overexpression of certain HDAC isoforms is a hallmark of many cancers, making them attractive therapeutic targets.

Mechanism: The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. In derivatives of this compound, the benzoxazole moiety often serves as part of the "cap" group, which interacts with the surface of the enzyme, while the piperazine ring can be part of the "linker" connecting to a ZBG. These compounds function by chelating the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

Structural Insights: Studies have shown that benzoxazole-based HDAC inhibitors can exhibit selectivity for specific HDAC isoforms, such as HDAC6.[4] The substitution pattern on both the benzoxazole and piperazine rings is critical for achieving this selectivity and potency.

Signaling Pathway of HDAC Inhibition by this compound Derivatives

HDAC_Inhibition cluster_0 Cancer Cell Derivative This compound Derivative HDAC Histone Deacetylase (HDAC) Derivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin TSG_Expression Tumor Suppressor Gene Expression Open_Chromatin->TSG_Expression Apoptosis Apoptosis TSG_Expression->Apoptosis

Caption: Inhibition of HDAC by this compound derivatives.

Kinase Inhibition: Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are two key receptor tyrosine kinases that drive angiogenesis. Derivatives of this compound have been developed as potent inhibitors of these kinases.[5][6]

Mechanism: These derivatives typically act as ATP-competitive inhibitors. The benzoxazole and piperazine core structure fits into the ATP-binding pocket of the kinase domain. Specific substitutions on this scaffold are engineered to form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, preventing the binding of ATP and subsequent autophosphorylation and activation of the kinase. This blockade of downstream signaling pathways inhibits cancer cell proliferation, migration, and angiogenesis.[5][7]

Structure-Activity Relationship (SAR): The nature of the substituent on the distal nitrogen of the piperazine ring is a major determinant of potency and selectivity. Often, the addition of another aromatic or heterocyclic ring system at this position enhances the binding affinity to the kinase domain.[6]

Derivative Type Target Kinase Reported IC50 Range Reference
Acetamide DerivativesVEGFR-20.145–0.970 μM[5]
Acetamide Derivativesc-Met0.181–1.885 μM[5]
Ethanone DerivativesVEGFR-20.057–0.320 μM[5]
Ethanone Derivativesc-Met0.211–0.453 μM[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human VEGFR-2 or c-Met kinase, ATP, appropriate peptide substrate, kinase assay buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the this compound test compounds.

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action in Neuroscience: Modulating Serotonergic Pathways

The this compound scaffold is a prominent feature in many compounds targeting the serotonergic system, which is implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, and chemotherapy-induced nausea and vomiting.

Serotonin 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are effective antiemetics. Several 2-piperazinyl-benzoxazole derivatives have been shown to act as potent 5-HT3 receptor antagonists.[8][9]

Mechanism: These compounds competitively block the binding of serotonin to the 5-HT3 receptor. The protonated piperazine ring is thought to interact with an aspartate residue in the binding site of the receptor, a key interaction for many 5-HT3 antagonists. The benzoxazole moiety likely engages in hydrophobic and/or π-π stacking interactions with aromatic residues in the binding pocket, contributing to the overall binding affinity.

Dual-Acting 5-HT1 Receptor Antagonists and Serotonin Reuptake Inhibitors

Arylpiperazine derivatives of benzoxazines (structurally related to benzoxazoles) have been identified as potent antagonists of 5-HT1A, 5-HT1B, and 5-HT1D receptors, with some also exhibiting significant serotonin transporter (SERT) inhibition.[10][11] This dual mechanism of action is a promising strategy for the development of novel antidepressants with improved efficacy and faster onset of action.

Mechanism:

  • 5-HT1 Receptor Antagonism: The arylpiperazine moiety is a well-established pharmacophore for 5-HT1A receptor ligands. The basic nitrogen of the piperazine ring forms an ionic interaction with a conserved aspartate residue in transmembrane helix 3 of the receptor. The benzoxazole-containing part of the molecule occupies a hydrophobic pocket, and specific substitutions can fine-tune the affinity and selectivity for different 5-HT1 receptor subtypes.[1]

  • Serotonin Reuptake Inhibition: These compounds also bind to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its concentration. The exact binding mode within SERT is complex, but it is believed that the core scaffold interacts with key residues in the central binding site.

Workflow for Screening Novel Serotonergic Agents

Serotonergic_Screening Start Synthesized This compound Derivatives Binding_Assay Radioligand Binding Assays (5-HT1A, 5-HT3, SERT) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Calcium flux, cAMP) Binding_Assay->Functional_Assay High Affinity Compounds Selectivity_Panel Receptor Selectivity Profiling Functional_Assay->Selectivity_Panel Potent Agonists/ Antagonists In_Vivo_Models In Vivo Animal Models (e.g., Forced swim test, antiemetic models) Selectivity_Panel->In_Vivo_Models Selective Compounds Lead_Compound Lead Compound Identification In_Vivo_Models->Lead_Compound Efficacious Compounds

Caption: A typical workflow for identifying lead serotonergic drug candidates.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its structural and electronic properties provide a robust framework for interacting with a diverse range of biological targets. The versatility of the piperazine ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Elucidation of Novel Targets: High-throughput screening of this compound-based libraries against a wider range of biological targets may reveal unexpected activities and open up new therapeutic avenues.

  • Structure-Based Drug Design: As more crystal structures of target proteins in complex with these ligands become available, structure-based design approaches will enable the more rational design of next-generation inhibitors and modulators with improved properties.

  • Fragment-Based Drug Discovery: Utilizing the benzoxazole and piperazine moieties as starting fragments could lead to the discovery of entirely new classes of drugs.

References

Spectroscopic Data of 2-(Piperazin-1-yl)benzo[d]oxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Piperazin-1-yl)benzo[d]oxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates both a benzoxazole and a piperazine moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The benzoxazole core is a privileged structure found in numerous biologically active compounds, while the piperazine ring is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates.[1] A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of 2-(piperazin-1-yl)benzo[d]oxazole with the systematic atom numbering used for NMR assignments is presented below.

Caption: Molecular structure of 2-(piperazin-1-yl)benzo[d]oxazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of 2-(piperazin-1-yl)benzo[d]oxazole.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp and well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

    • A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 2-(piperazin-1-yl)benzo[d]oxazole is based on the analysis of its constituent moieties and data from similar N-arylpiperazine and benzoxazole derivatives. The spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring and the methylene protons of the piperazine ring.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~ 7.0 - 7.5m4H
Piperazine-H (C2', C6')~ 3.6 - 3.8t4H
Piperazine-H (C3', C5')~ 3.0 - 3.2t4H
Piperazine-NH~ 1.8 - 2.5s (broad)1H
  • Aromatic Protons (7.0 - 7.5 ppm): The four protons on the benzene ring of the benzoxazole moiety are expected to resonate in this region as a complex multiplet. Their exact chemical shifts and coupling patterns will depend on the electronic environment and their positions relative to the fused oxazole ring.

  • Piperazine Protons (C2', C6' - α to benzoxazole): The methylene protons adjacent to the benzoxazole ring are deshielded and expected to appear as a triplet around 3.6 - 3.8 ppm.

  • Piperazine Protons (C3', C5' - α to NH): The methylene protons adjacent to the NH group of the piperazine ring are expected to resonate as a triplet at a slightly higher field, around 3.0 - 3.2 ppm.

  • Piperazine NH Proton: The proton on the secondary amine of the piperazine ring is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature. This peak will also be exchangeable with D₂O.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show signals for the carbon atoms of both the benzoxazole and piperazine rings.

CarbonExpected Chemical Shift (δ, ppm)
C2 (Benzoxazole)~ 160 - 165
C3a, C7a (Benzoxazole bridgehead)~ 140 - 150
Aromatic-C (Benzoxazole)~ 110 - 130
C2', C6' (Piperazine)~ 48 - 52
C3', C5' (Piperazine)~ 45 - 48
  • C2 of Benzoxazole (160 - 165 ppm): This carbon, being part of an oxazole ring and bonded to two heteroatoms (N and N of piperazine), is significantly deshielded and will appear at a very low field.

  • Benzoxazole Bridgehead Carbons (C3a, C7a): The two carbons at the fusion of the benzene and oxazole rings are expected in the range of 140-150 ppm.

  • Aromatic Carbons (110 - 130 ppm): The remaining four carbons of the benzene ring will resonate in the typical aromatic region.

  • Piperazine Carbons (45 - 52 ppm): The carbon atoms of the piperazine ring will appear in the aliphatic region. The carbons alpha to the benzoxazole (C2', C6') will be slightly more deshielded than those alpha to the NH group (C3', C5').

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(piperazin-1-yl)benzo[d]oxazole will exhibit characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.

Experimental Protocol: FT-IR Analysis

A common method for obtaining the IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

  • Sample Preparation: Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Characteristic IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3200 - 3400N-H stretchPiperazine NH
~ 3000 - 3100C-H stretchAromatic C-H
~ 2800 - 3000C-H stretchAliphatic C-H (Piperazine CH₂)
~ 1600 - 1650C=N stretchBenzoxazole
~ 1450 - 1600C=C stretchAromatic ring
~ 1200 - 1300C-O stretchAryl-O (Benzoxazole)
~ 1100 - 1200C-N stretchAliphatic and Aromatic Amine
  • N-H Stretch: A characteristic band for the secondary amine in the piperazine ring.

  • C-H Stretches: Separate regions for the aromatic C-H bonds and the aliphatic C-H bonds of the piperazine ring.

  • C=N Stretch: A strong absorption band characteristic of the imine functionality within the benzoxazole ring.

  • C=C Stretches: Multiple bands in the fingerprint region corresponding to the vibrations of the aromatic ring.

  • C-O and C-N Stretches: These bands are also found in the fingerprint region and are characteristic of the benzoxazole and piperazine moieties, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of non-volatile compounds like 2-(piperazin-1-yl)benzo[d]oxazole.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into a liquid chromatograph, typically with a reverse-phase C18 column, to separate it from any impurities.

  • Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Tandem MS (MS/MS): For structural elucidation, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing information about the molecule's connectivity.

Expected Mass Spectrum and Fragmentation Pattern

The molecular formula of 2-(piperazin-1-yl)benzo[d]oxazole is C₁₁H₁₃N₃O, with a monoisotopic mass of 203.11 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of 204.11.

The fragmentation of this molecule is likely to proceed through several key pathways, primarily involving the cleavage of the piperazine ring and the benzoxazole moiety.[2][3][4][5][6]

G cluster_0 Predicted Mass Spectrometry Fragmentation mol [M+H]⁺ m/z = 204 frag1 m/z = 119 mol->frag1 - C₄H₉N₂ (piperazine fragment) frag3 m/z = 70 mol->frag3 - C₇H₄NO (benzoxazole fragment) frag2 m/z = 91 frag1->frag2 - CO frag4 m/z = 56 frag3->frag4 - CH₂

Caption: Predicted major fragmentation pathways for 2-(piperazin-1-yl)benzo[d]oxazole in positive ion ESI-MS.

  • Loss of a Piperazine Fragment: Cleavage of the bond between the benzoxazole C2 carbon and the piperazine nitrogen can lead to the formation of the benzoxazolium ion at m/z 119.

  • Fragmentation of the Benzoxazole Ring: The benzoxazolium ion (m/z 119) can further fragment by losing carbon monoxide (CO) to give a fragment at m/z 91.[2]

  • Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage, leading to characteristic fragments at m/z 70 and 56.[3]

Conclusion

This technical guide provides a detailed and scientifically grounded overview of the expected spectroscopic data for 2-(piperazin-1-yl)benzo[d]oxazole. By synthesizing information from closely related compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The provided experimental protocols, predicted spectral data, and fragmentation patterns will aid in the unambiguous identification and characterization of this important heterocyclic scaffold, thereby supporting the advancement of scientific research in this area.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Piperazin-1-yl-benzooxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 3, 2026 – In the intricate world of medicinal chemistry, the identification of versatile molecular scaffolds is a pivotal step in the quest for novel therapeutics. This technical guide delves into the discovery and historical evolution of one such scaffold: 2-Piperazin-1-yl-benzooxazole. This compound, characterized by the fusion of a benzoxazole ring system with a piperazine moiety, has emerged as a cornerstone in the development of a diverse array of pharmacologically active agents. This document, intended for researchers, scientists, and drug development professionals, will trace the origins of this important molecule, detail its synthesis, and explore its journey from a laboratory curiosity to a key building block in modern drug discovery.

The Genesis of a Scaffold: Early Explorations into Benzoxazole and Piperazine Chemistry

The story of this compound is not one of a single, sudden discovery but rather an evolutionary tale built upon the foundational work in heterocyclic chemistry. The benzoxazole ring, a bicyclic system comprising a benzene ring fused to an oxazole ring, has long been recognized for its relative stability and the diverse biological activities of its derivatives. Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.

The conceptual linkage of these two moieties was a logical progression in the field of medicinal chemistry, aiming to combine the favorable attributes of both. Early investigations into 2-substituted benzoxazoles laid the groundwork for the eventual synthesis of the piperazinyl variant. A key breakthrough in this area was the development of methods to introduce substituents at the 2-position of the benzoxazole ring, a critical step for creating diverse chemical libraries for biological screening.

The First Synthesis: A Landmark in Medicinal Chemistry

While various research groups have contributed to the vast chemical space of piperazinyl-benzoxazole derivatives, a significant early report that detailed the synthesis of this class of compounds was published in 1994 by A. Monge and colleagues in the Journal of Medicinal Chemistry.[1] Their work, focused on the development of new 5-HT3 receptor antagonists, described the preparation of a series of 2-piperazinylbenzoxazole derivatives. This publication represents a pivotal moment in the history of this scaffold, providing a clear and reproducible synthetic pathway and highlighting its potential in neuropharmacology.

The initial synthesis paved the way for further exploration and optimization by numerous research groups worldwide. The versatility of the this compound core has since been demonstrated by its incorporation into compounds targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2][3]

Synthetic Pathways: From Classical Methods to Modern Innovations

The synthesis of this compound and its derivatives has evolved over the years, with researchers developing more efficient and versatile methods. Two primary strategies have emerged, each with its own advantages and applications.

Route A: Nucleophilic Substitution of 2-Halobenzoxazoles

One of the most common and historically significant methods for the synthesis of this compound involves the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring with piperazine. 2-Chlorobenzoxazole has been a widely used starting material in this approach.

Experimental Protocol: Synthesis of this compound via 2-Chlorobenzoxazole

Materials:

  • 2-Chlorobenzoxazole

  • Piperazine (anhydrous)

  • Inert solvent (e.g., toluene, xylene, or N,N-dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • To a solution of 2-chlorobenzoxazole in an inert solvent, add an excess of anhydrous piperazine.

  • Add a suitable base to scavenge the hydrochloric acid generated during the reaction.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

The availability of various substituted 2-chlorobenzoxazoles and piperazines allows for the generation of a diverse library of analogs using this method.[4]

Diagram of Synthetic Route A

Synthetic_Route_A cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_Chlorobenzoxazole 2-Chlorobenzoxazole Reaction_Vessel Nucleophilic Substitution 2_Chlorobenzoxazole->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel Solvent_Base Inert Solvent Base Solvent_Base->Reaction_Vessel Product_Compound This compound Reaction_Vessel->Product_Compound

Caption: Nucleophilic substitution of 2-chlorobenzoxazole with piperazine.

Route B: Cyclization of o-Aminophenol with Piperazine-Containing Reagents

An alternative and widely employed strategy involves the construction of the benzoxazole ring from an o-aminophenol precursor. This approach offers the advantage of introducing the piperazine moiety at an early stage of the synthesis.

Experimental Protocol: Synthesis of this compound from o-Aminophenol

Materials:

  • o-Aminophenol

  • A suitable piperazine-containing cyclizing agent (e.g., a piperazine-1-carboximidamide or a related derivative)

  • Dehydrating agent or catalyst (e.g., polyphosphoric acid, phosphorus oxychloride)

  • Solvent (as required by the specific cyclizing agent)

Procedure:

  • Combine o-aminophenol and the piperazine-containing cyclizing agent in a suitable reaction vessel.

  • Add the dehydrating agent or catalyst.

  • Heat the reaction mixture, often to high temperatures, to effect cyclization and dehydration.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction mixture carefully and neutralize it.

  • Extract the product with an organic solvent and purify by column chromatography.

This method provides a convergent approach to the target molecule and is particularly useful for creating derivatives with substitutions on the benzene ring of the benzoxazole core.

Diagram of Synthetic Route B

Synthetic_Route_B cluster_reactants Reactants cluster_conditions Conditions cluster_product Product o_Aminophenol o-Aminophenol Reaction_Vessel Cyclization/ Dehydration o_Aminophenol->Reaction_Vessel Piperazine_Reagent Piperazine-containing Cyclizing Agent Piperazine_Reagent->Reaction_Vessel Catalyst Dehydrating Agent/ Catalyst Catalyst->Reaction_Vessel Product_Compound This compound Reaction_Vessel->Product_Compound

Caption: Cyclization of o-aminophenol with a piperazine-containing reagent.

Characterization and Physicochemical Properties

The unambiguous identification of this compound is crucial for its use in research and development. A combination of spectroscopic techniques is employed for its characterization.

PropertyTypical Data
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Appearance White to off-white solid
Melting Point Varies depending on purity
¹H NMR Characteristic signals for the aromatic protons of the benzoxazole ring and the methylene protons of the piperazine ring.
¹³C NMR Resonances corresponding to the carbon atoms of both the benzoxazole and piperazine moieties.
Mass Spectrometry A molecular ion peak consistent with the calculated molecular weight.

Pharmacological Significance and Future Perspectives

The initial discovery of 2-piperazinylbenzoxazole derivatives as 5-HT3 receptor antagonists was just the beginning.[1] Since then, this versatile scaffold has been explored for a multitude of therapeutic applications. The piperazine moiety can be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of derivatives with potent activity against a range of biological targets.

Table of Investigated Therapeutic Areas for this compound Derivatives:

Therapeutic AreaExample Target(s)
Oncology Various kinases, topoisomerases
Infectious Diseases Bacterial and fungal enzymes
Neuroscience Serotonin receptors, dopamine receptors
Inflammation Cyclooxygenase (COX) enzymes

The future of this compound in drug discovery remains bright. Its synthetic tractability, coupled with its proven ability to interact with a diverse set of biological targets, ensures its continued relevance as a "privileged scaffold." Ongoing research is likely to uncover new therapeutic applications and lead to the development of next-generation drug candidates based on this remarkable molecular framework. The journey of this compound from a novel heterocycle to a key building block in medicinal chemistry is a testament to the power of rational drug design and the enduring importance of fundamental synthetic chemistry.

References

The Evolving Landscape of 2-Piperazin-1-yl-benzooxazole Derivatives: A Technical Guide to Their Biological Targets and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-piperazin-1-yl-benzooxazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the primary biological targets of these compounds, with a focus on their applications in oncology and neuropharmacology. We will delve into the molecular mechanisms of action, structure-activity relationships, and the key experimental methodologies used to characterize these promising drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Introduction: The this compound Core

The unique chemical architecture of this compound, which combines a benzooxazole moiety with a piperazine ring, provides a versatile platform for the development of targeted therapeutics. The benzooxazole group, a heterocyclic aromatic compound, is a known pharmacophore present in various biologically active molecules[1][2]. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is another crucial component found in numerous FDA-approved drugs and is recognized for its ability to modulate interactions with a wide range of biological targets[3]. This combination allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, most notably as anticancer and antipsychotic agents[4][5]. Their therapeutic effects are attributed to their ability to interact with specific biological macromolecules, thereby modulating their function. This guide will focus on the most well-characterized biological targets of this compound derivatives: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), Histone Deacetylase 6 (HDAC6), and Serotonin (5-HT) receptors.

Biological Targets in Oncology

The anticancer properties of this compound derivatives are primarily linked to their ability to inhibit key players in tumor growth, angiogenesis, and metastasis.

Dual Inhibition of VEGFR-2 and c-Met Kinases

A promising strategy in cancer therapy is the simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor progression[6]. VEGFR-2 and c-Met are two such RTKs that play pivotal roles in angiogenesis, tumor growth, and metastasis, and their signaling pathways are often interconnected[6][7]. Several piperidinyl-based benzoxazole derivatives have been designed and synthesized as potent dual inhibitors of both VEGFR-2 and c-Met[6][7].

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways are critical for endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis[8][9][10]. Similarly, the binding of Hepatocyte Growth Factor (HGF) to c-Met activates multiple intracellular signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which drive cell proliferation, survival, and invasion[2][11][12].

By inhibiting the kinase activity of both VEGFR-2 and c-Met, this compound derivatives can effectively block these pro-tumorigenic signaling pathways. This dual inhibition offers a more comprehensive approach to cancer treatment by simultaneously targeting tumor angiogenesis and cell proliferation.

Signaling Pathway of VEGFR-2 and c-Met Inhibition

G cluster_0 Cell Membrane cluster_1 This compound Derivative cluster_2 Downstream Signaling cluster_3 Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Proliferation Proliferation cMet->Proliferation Inhibitor Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->cMet Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Invasion Invasion STAT3->Invasion PKC->MAPK Survival Survival AKT->Survival MAPK->Proliferation

Caption: Inhibition of VEGFR-2 and c-Met by a this compound derivative.

The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the benzoxazole and piperazine rings. For instance, acetamide derivatives have shown modest dual inhibitory activity. Elongating the linker between the piperazine and a phenyl ring can significantly impact the inhibitory potency against both VEGFR-2 and c-Met[6]. The presence of electron-withdrawing groups, such as a trifluoromethyl (CF3) group, at the meta position of a terminal phenyl ring has been found to be detrimental to activity, while the addition of a chlorine atom can restore and even enhance inhibition, particularly against VEGFR-2[6].

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against VEGFR-2 and c-Met kinases.

Compound IDModificationVEGFR-2 IC50 (µM)c-Met IC50 (µM)Reference
5a Unsubstituted phenyl acetamide0.1451.382[6]
8b Ethylphenyl linker0.2191.490[6]
5b meta-CF3 phenyl1.1070.513[6]
5h meta-CF3, para-Cl phenyl0.1521.885[6]
11b p-fluorophenyl ethanoneNot specifiedNot specified[6]

Note: Lower IC50 values indicate greater potency.

The inhibitory activity of these compounds against VEGFR-2 and c-Met is typically determined using a luminescence-based kinase assay.

Experimental Workflow for Kinase Inhibition Assay

G Start Start Step1 Prepare serial dilutions of test compound Start->Step1 Step2 Add kinase, substrate, and ATP to wells Step1->Step2 Step3 Add test compound to wells Step2->Step3 Step4 Incubate at 30°C for 45-60 minutes Step3->Step4 Step5 Add Kinase-Glo® reagent to stop reaction Step4->Step5 Step6 Incubate at room temp for 10-15 minutes Step5->Step6 Step7 Measure luminescence Step6->Step7 End Calculate IC50 Step7->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in a suitable buffer (e.g., 1x Kinase Buffer) containing a low percentage of DMSO.

  • Reaction Setup: In a 96-well plate, add the recombinant human VEGFR-2 or c-Met enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP.

  • Inhibitor Addition: Add the diluted test compound to the reaction wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Incubation: Incubate the plate at 30°C for a defined period, typically 45-60 minutes, to allow the kinase reaction to proceed.

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based reagent such as Kinase-Glo® MAX[13][14]. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Selective Inhibition of Histone Deacetylase 6 (HDAC6)

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. Its overexpression is implicated in several cancers, making it an attractive therapeutic target[15][16]. Certain 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid derivatives have been identified as selective inhibitors of HDAC6[4][11].

HDAC6 deacetylates non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90[16][17]. Deacetylation of α-tubulin leads to increased microtubule stability and enhanced cell motility, which contributes to cancer metastasis[15]. By inhibiting HDAC6, these derivatives promote the acetylation of α-tubulin, thereby disrupting microtubule dynamics and impeding cancer cell migration. Furthermore, inhibition of HDAC6 can lead to the acetylation and subsequent inactivation of Hsp90, resulting in the degradation of its client oncoproteins and inducing apoptosis[16]. These compounds have been shown to induce a cell cycle arrest in the S-phase with minimal induction of apoptosis in some cancer cell lines[4][11].

Mechanism of HDAC6 Inhibition and Downstream Effects

G cluster_0 This compound Derivative Inhibitor Derivative HDAC6 HDAC6 Inhibitor->HDAC6 Inhibits aTubulin Acetylated α-tubulin HDAC6->aTubulin Deacetylates Hsp90 Acetylated Hsp90 HDAC6->Hsp90 Deacetylates Microtubules Microtubule Instability aTubulin->Microtubules Oncoproteins Oncoprotein Degradation Hsp90->Oncoproteins CellMotility Decreased Cell Motility Microtubules->CellMotility Apoptosis Apoptosis Oncoproteins->Apoptosis G Start Start Step1 Prepare serial dilutions of test compound Start->Step1 Step2 Add HDAC6 enzyme and fluorogenic substrate to wells Step1->Step2 Step3 Add test compound to wells Step2->Step3 Step4 Incubate at 37°C for 30-60 minutes Step3->Step4 Step5 Add developer solution to stop reaction Step4->Step5 Step6 Incubate at room temp for 15 minutes Step5->Step6 Step7 Measure fluorescence (Ex/Em: 350-380/440-460 nm) Step6->Step7 End Calculate IC50 Step7->End G Start Start Step1 Prepare serial dilutions of test compound Start->Step1 Step2 Add cell membrane prep (expressing 5-HT1A receptor) Step1->Step2 Step3 Add radioligand (e.g., [3H]8-OH-DPAT) and test compound Step2->Step3 Step4 Incubate to reach equilibrium Step3->Step4 Step5 Rapidly filter to separate bound and free radioligand Step4->Step5 Step6 Wash filters to remove unbound radioligand Step5->Step6 Step7 Measure radioactivity on filters Step6->Step7 End Calculate Ki Step7->End

References

An In-depth Technical Guide to the In Silico Modeling of 2-Piperazin-1-yl-benzooxazole Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the in silico modeling of interactions involving the 2-piperazin-1-yl-benzooxazole scaffold. This privileged heterocyclic system, featuring a bicyclic aromatic benzoxazole ring linked to a flexible piperazine moiety, is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities including anticancer, antipsychotic, and antimicrobial effects.[1][2] Understanding its molecular interactions is paramount for rational drug design and lead optimization.

This document eschews a rigid template, instead adopting a logical workflow that mirrors a typical computational drug discovery campaign. It is built on three pillars: explaining the causality behind methodological choices, ensuring every protocol is a self-validating system, and grounding all claims in authoritative references.

Part 1: Foundational Workflow - Target Identification and System Preparation

The journey of modeling molecular interactions begins not with simulation, but with rigorous preparation. The quality of the initial setup dictates the reliability of all subsequent results. This phase involves identifying high-probability biological targets and meticulously preparing the molecular structures for simulation.

Target Identification: An Evidence-Based Approach

For a novel or sparsely studied compound like the parent this compound, direct experimental data on protein targets may be absent. Therefore, we employ a hypothesis-driven approach based on data from structurally similar derivatives.

  • Literature and Database Mining: Benzoxazole and piperazine derivatives have been reported to target a range of proteins. Notable examples include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met for anticancer activity, DNA gyrase for antimicrobial effects, and Dopamine D2/Serotonin 5-HT receptors for antipsychotic applications.[1][3][4]

  • Cheminformatics Approaches: Tools like PharmMapper can be used to predict potential protein targets by comparing the pharmacophoric features of this compound to a database of ligand-protein complexes.[5] This "reverse target fishing" can generate initial hypotheses for further investigation.

For this guide, we will proceed with VEGFR-2 as a hypothetical target, given the strong evidence of its inhibition by various benzoxazole derivatives.[6]

Ligand Preparation: Defining the Molecular Topography

The this compound molecule must be converted from a 2D representation into a geometrically optimized, energetically minimized 3D structure.

Protocol 1: Ligand Preparation Workflow

  • 2D Structure Generation: Draw the this compound structure (SMILES: C1CN(CCN1)C2=NC3=CC=CC=C3O2) using chemical drawing software like ChemDraw or MarvinSketch.[7]

  • Conversion to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanics (QM) method (e.g., DFT with B3LYP functional) or a robust molecular mechanics force field (e.g., MMFF94). This step is crucial to find a low-energy, stable conformation. The conformational flexibility of the piperazine ring (chair vs. boat conformations) should be carefully considered.[8]

  • Charge Assignment: Assign partial atomic charges using a method like Gasteiger-Hückel or AM1-BCC. Accurate charge distribution is critical for calculating electrostatic interactions.

  • File Format Conversion: Save the final structure in a format suitable for docking software, such as .pdbqt for AutoDock Vina.

Protein Preparation: Curating the Biological Target

The quality of the protein crystal structure is a critical determinant of docking and simulation accuracy. Raw structures from the Protein Data Bank (PDB) are not immediately ready for use.

Protocol 2: Protein Preparation Workflow

  • Structure Retrieval: Download the crystal structure of the target protein from the RCSB PDB. For VEGFR-2, a suitable structure is PDB ID: 2XIR, which is in complex with a benzoxazole-containing inhibitor.[3]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is done to create a clean binding site.

  • Structural Correction: Check for and repair any missing atoms or residues in the protein structure using tools like the "Repair Missing Atoms" function in AutoDockTools or dedicated protein preparation wizards in software suites like Schrödinger Maestro.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on the physiological pH (typically ~7.4). Assign atomic charges using a standard protein force field like AMBER or CHARMM.

  • Receptor Grid Generation: Define the binding site by specifying a "grid box" that encompasses the active site cavity. This box defines the search space for the docking algorithm.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure (SMILES/ChemDraw) L2 3D Conversion (Open Babel) L1->L2 L3 Energy Minimization (MMFF94/DFT) L2->L3 L4 Charge Assignment (Gasteiger) L3->L4 L5 Save as .pdbqt L4->L5 P1 Download PDB Structure (e.g., 2XIR) P2 Clean Structure (Remove Water/Ligands) P1->P2 P3 Repair & Protonate (Add Hydrogens) P2->P3 P4 Assign Charges (AMBER/CHARMM) P3->P4 P5 Define Binding Site (Grid Box) P4->P5

Caption: Initial workflow for ligand and protein preparation.

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a computationally efficient method for generating hypotheses about key binding interactions and for virtual screening of large compound libraries.

The core principle involves two components: a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to estimate the binding affinity for each pose.

Protocol 3: Molecular Docking with AutoDock Vina

  • Input Files: Use the prepared ligand (ligand.pdbqt) and protein (protein.pdbqt) files from Part 1.

  • Configuration: Create a configuration file (conf.txt) that specifies the file paths for the ligand and receptor, and defines the center and dimensions of the grid box.

  • Execution: Run the AutoDock Vina executable from the command line, specifying the configuration file. vina --config conf.txt --out output.pdbqt --log log.txt

  • Analysis of Results: The output file (output.pdbqt) will contain several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The log file (log.txt) provides the numerical scores for each pose.

  • Visualization: Load the protein and the output poses into a molecular visualization tool like PyMOL or UCSF Chimera. Analyze the top-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For the benzoxazole scaffold, interactions with the planar aromatic system are expected, while the piperazine nitrogen atoms are potential hydrogen bond donors or acceptors.[9]

Table 1: Example Docking Results Interpretation

Pose Binding Affinity (kcal/mol) Key Interactions with VEGFR-2 (PDB: 2XIR)
1 -9.5 H-bond between piperazine NH and Glu917. π-π stacking of benzoxazole ring with Phe1047.
2 -9.2 H-bond between benzoxazole N and Cys919. Hydrophobic interaction with Val848.

| 3 | -8.9 | H-bond between piperazine NH and Asp1046. |

Note: Data is illustrative.

Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, it does not account for the dynamic nature of biological systems. Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into the stability of the protein-ligand complex and the flexibility of both partners.[10][11]

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing us to track the trajectory of each atom over time.

G Docking Molecular Docking (Static Pose Generation) MD_Sim Molecular Dynamics (Dynamic Stability Assessment) Docking->MD_Sim Top Pose(s) Refinement Refinement & Free Energy Calculation MD_Sim->Refinement Stable Trajectory

Caption: Integrating docking and molecular dynamics simulations.

Protocol 4: MD Simulation of the Protein-Ligand Complex using GROMACS

  • System Preparation:

    • Topology Generation: Use a force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) to generate topology files that describe the bonded and non-bonded parameters for every atom in the complex.

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand positions restrained. This allows the water molecules to equilibrate around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system's pressure to the target value (e.g., 1 bar). The restraints on the complex can be gradually released during this phase.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is stably bound.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Part 4: Advanced Modeling and Drug-Likeness Prediction

Beyond single-ligand interactions, computational methods can be used to screen large virtual libraries and predict the pharmacokinetic properties of a molecule.

Pharmacophore Modeling for Virtual Screening

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific target.[12] It can be generated from a known protein-ligand complex (structure-based) or a set of known active molecules (ligand-based).

Protocol 5: Structure-Based Pharmacophore Model Generation

  • Feature Identification: Using the stable protein-ligand complex from the MD simulation, identify key interaction features: hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

  • Model Creation: Abstract these features into a 3D model using software like LigandScout or Phase. The model will consist of spheres and vectors representing the location and type of each feature.

  • Virtual Screening: Use the generated pharmacophore model as a 3D query to rapidly screen large compound databases (e.g., ZINC, ChEMBL) to identify novel molecules that match the required features and may also bind to the target.

G cluster_features Key Chemical Features Pharmacophore Pharmacophore Model Aromatic Ring H-Bond Acceptor H-Bond Donor Hydrophobic Aro Aromatic HBA HBA HBD HBD Hyd Hydrophobic

Caption: A representative pharmacophore model.

In Silico ADMET Prediction

A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the "drug-likeness" of a compound early in the discovery process.[13][14]

Protocol 6: ADMET Property Prediction

  • Select Tools: Utilize free web servers like SwissADME and pkCSM, or commercial software packages.[5]

  • Input Structure: Provide the 2D structure of this compound as a SMILES string.

  • Analyze Predictions: The tools will output predictions for a wide range of properties. These predictions are based on quantitative structure-activity relationship (QSAR) models trained on large datasets of experimental data.

Table 2: Example ADMET Prediction for this compound

Property Predicted Value Interpretation & Causality
Absorption
GI Absorption High Favorable physicochemical properties (LogP, size).
BBB Permeant No Polar surface area likely too high.
Distribution
LogP (Lipophilicity) 2.5 Balanced lipophilicity, good for cell permeability.
Metabolism
CYP2D6 Inhibitor Yes Piperazine moiety is a known substrate/inhibitor.
CYP3A4 Inhibitor No Less likely to interfere with common drug metabolism.
Excretion
Total Clearance 0.5 L/hr/kg Moderate clearance rate predicted.
Toxicity
AMES Toxicity No Unlikely to be mutagenic.

| hERG Inhibition | Low Risk | Important for cardiac safety assessment. |

Note: Data is illustrative and should be calculated using appropriate tools.

Part 5: The Self-Validating System - Analysis and Interpretation

The trustworthiness of an in silico model hinges on its ability to be validated. While the ultimate validation is experimental testing, a robust computational workflow should have internal cross-checks.

  • Docking vs. MD: Do the key interactions predicted by the top docking pose remain stable throughout the MD simulation? If not, the initial docking score may have been misleading. A stable complex in MD provides higher confidence.[15]

  • Correlation with Known Data: If experimental activity data (e.g., IC50 values) are available for a series of related benzoxazole analogs, the calculated binding energies from docking or MD should correlate with these values. A good correlation validates the predictive power of the model for that chemical series.[3]

  • ADMET and Biological Activity: Does the predicted ADMET profile support the intended therapeutic use? For example, a CNS-targeted drug should ideally be BBB permeant. A mismatch here can de-prioritize an otherwise potent compound.

This iterative process of prediction, cross-validation between different computational methods, and comparison with known experimental data for related compounds forms a self-validating system that increases confidence in the generated hypotheses before committing to expensive and time-consuming wet-lab synthesis and testing.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically rigorous workflow for modeling the interactions of this compound. By starting with evidence-based target identification and proceeding through a multi-step computational cascade of molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction, researchers can generate robust, testable hypotheses about the compound's mechanism of action, binding affinity, and drug-like properties.

The strength of this approach lies in its integrated nature, where the output of one technique informs and validates the next. The static picture from docking is brought to life with MD simulations, which in turn provides a stable, dynamic complex for generating pharmacophore models for wider screening. This entire process is framed by the practical considerations of ADMET, ensuring that computational efforts are focused on molecules with a higher probability of success in later developmental stages. The ultimate goal is to leverage these powerful in silico tools to accelerate the discovery of novel therapeutics based on the versatile this compound scaffold.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Piperazin-1-yl-benzooxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of any pharmacologically active agent is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive examination of 2-Piperazin-1-yl-benzooxazole, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep dive into the causality behind experimental design, the principles of self-validating protocols, and the interpretation of results in the context of drug development. We will explore detailed methodologies for characterizing the solubility profile and assessing the chemical stability of this molecule under various stress conditions, thereby providing a robust framework for its preclinical evaluation.

Introduction: The Critical Role of Physicochemical Characterization

This compound is a molecule that merges two key heterocyclic scaffolds: a benzoxazole ring and a piperazine moiety. The benzoxazole structure is found in numerous compounds with a wide range of biological activities, while the piperazine ring is a common feature in many approved drugs, often incorporated to improve aqueous solubility and modulate pharmacological properties.[1] The combination of these two rings presents a unique physicochemical profile that requires careful characterization.

Solubility dictates the rate and extent to which a compound dissolves in a solvent, a critical factor for its absorption in the gastrointestinal tract and its suitability for various dosage forms. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

Stability refers to the ability of the compound to resist chemical change or degradation over time under the influence of environmental factors such as pH, temperature, and light. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Therefore, a comprehensive analysis of both solubility and stability is not merely a data-gathering exercise but a foundational component of risk assessment and mitigation in the drug development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O[2]
Molecular Weight 203.24 g/mol [2]
Appearance White to light yellow solid[3]
pKa (predicted) The piperazine moiety confers basic properties. The secondary amine in the piperazine ring is expected to have a pKa in the range of 8-9, while the tertiary amine will have a lower pKa. This basicity is a key determinant of its pH-dependent solubility.N/A
LogP (predicted) 1.7[2]

The predicted LogP value of 1.7 suggests that the compound has a moderate degree of lipophilicity, which may indicate a balance between solubility and permeability. However, experimental verification is crucial.

Comprehensive Solubility Assessment

The solubility of a compound is not a single value but rather a profile that depends on the properties of the solvent system. For pharmaceutical applications, understanding solubility in aqueous media at different pH values and in the presence of biorelevant components is of utmost importance.

Theoretical Considerations: The "Why" Behind the Experiment

The presence of the basic piperazine ring in this compound is expected to result in significantly higher solubility in acidic conditions. At a pH below the pKa of the piperazine nitrogens, the molecule will be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the compound will exist predominantly as the less soluble free base. The benzoxazole ring system is generally non-polar and contributes to the compound's limited intrinsic aqueous solubility.[4]

Experimental Protocol: Equilibrium Shake-Flask Solubility

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.

Protocol:

  • Preparation of Media: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract. Also, prepare organic solvents of interest (e.g., ethanol, methanol, DMSO, acetonitrile).

  • Sample Preparation: Add an excess amount of solid this compound to a series of sealed glass vials, each containing a known volume of the respective medium. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Agitate the vials in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

Illustrative Solubility Data

The following table presents representative solubility data for this compound, constructed based on the expected behavior of similar compounds.

Solvent/MediumpHTemperature (°C)Illustrative Solubility (µg/mL)
0.1 M HCl1.237> 1000
Acetate Buffer4.537450
Phosphate Buffer6.83785
Phosphate Buffered Saline (PBS)7.43750
Water~7.02560
EthanolN/A255000
MethanolN/A253500
AcetonitrileN/A251500
Dimethyl Sulfoxide (DMSO)N/A25> 50000
N,N-Dimethylformamide (DMF)N/A25> 50000

This data is illustrative and should be confirmed by experimentation.

Interpretation of Results: The data clearly demonstrates the pH-dependent aqueous solubility, with high solubility in acidic conditions and significantly lower solubility at neutral pH. The compound exhibits good solubility in polar organic solvents like ethanol and is very soluble in DMSO and DMF.[5] This profile suggests that for oral administration, formulation strategies to enhance solubility in the neutral pH environment of the intestines may be necessary.

In-Depth Stability Profiling and Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[6] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[7]

Rationale for Stress Conditions

The choice of stress conditions is guided by regulatory requirements (ICH Q1A) and a chemical understanding of the molecule. For this compound, the key areas of concern are the hydrolytic stability of the benzoxazole ring and the oxidative stability of the piperazine moiety.

  • Acid and Base Hydrolysis: The benzoxazole ring is susceptible to hydrolysis, which can lead to ring-opening.[8][9] The rate of hydrolysis is often pH-dependent.

  • Oxidation: The piperazine ring, particularly the secondary amine, can be susceptible to oxidation.

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

  • Photostability: Exposure to light can induce photolytic degradation reactions.[10]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API API Solution/Solid Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Purity Peak Purity Analysis HPLC->Purity Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Testing

Objective: To achieve a target degradation of 5-20% to ensure that the primary degradation products are formed at sufficient levels for detection without complete degradation of the parent compound.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • For each stress condition, dilute the stock solution with the stressor to the target concentration (e.g., 1 mg/mL).

  • Expose the samples to the stress conditions for a defined period, taking samples at various time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control sample (unstressed), using a validated stability-indicating HPLC method.

Specific Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid compound stored at 80°C.

  • Photolytic Degradation: Expose the compound in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

The Stability-Indicating HPLC Method: A Self-Validating System

A crucial component of stability testing is the analytical method used for quantification. The method must be "stability-indicating," meaning it can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate the API peak from all degradation product peaks.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL

This method is considered self-validating within the context of a forced degradation study because its ability to resolve the parent peak from the degradation peaks formed under a variety of stress conditions demonstrates its specificity.

Illustrative Forced Degradation Data

The following table provides representative data from a forced degradation study of this compound.

Stress ConditionDuration% Assay of Parent CompoundMajor Degradation Products (Illustrative RT)
0.1 M HCl, 60°C24 h85.2%DP1 (4.5 min), DP2 (6.1 min)
0.1 M NaOH, 60°C8 h89.5%DP1 (4.5 min)
3% H₂O₂, RT48 h92.1%DP3 (N-oxide, 8.2 min)
Thermal (80°C, solid)7 days98.5%Minor peaks observed
Photolytic (ICH Q1B)-95.8%DP4 (9.5 min)

This data is illustrative. RT = Retention Time. The parent compound is assumed to have an RT of 10.2 minutes.

Elucidation of Degradation Pathways

Based on the forced degradation data and the known chemistry of the benzoxazole and piperazine rings, potential degradation pathways can be proposed.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound DP1 Ring-Opened Amide (DP1) Parent->DP1 H+ or OH- DP3 Piperazine N-Oxide (DP3) Parent->DP3 [O]

Caption: Potential degradation pathways.

Hydrolytic Pathway: Under both acidic and basic conditions, the primary degradation pathway is likely the hydrolysis of the benzoxazole ring. This would involve nucleophilic attack at the C2 position, leading to ring cleavage and the formation of an N-(2-hydroxyphenyl)piperazine-1-carboxamide derivative (DP1).[8]

Oxidative Pathway: In the presence of hydrogen peroxide, the nitrogen atoms of the piperazine ring are susceptible to oxidation. The most likely product would be the N-oxide derivative (DP3).[11]

Conclusion and Recommendations for Drug Development

This comprehensive guide has detailed the critical importance of solubility and stability testing for this compound. The experimental protocols and illustrative data presented provide a robust framework for researchers and drug development professionals to characterize this and similar molecules.

Key Findings:

  • Solubility: The compound exhibits pronounced pH-dependent aqueous solubility, which is a critical consideration for oral formulation development. Its high solubility in organic solvents offers flexibility for other dosage forms and for analytical method development.

  • Stability: this compound is most susceptible to hydrolytic degradation, leading to the opening of the benzoxazole ring. It also shows some liability to oxidative degradation at the piperazine moiety. The compound is relatively stable under thermal and photolytic stress.

Recommendations:

  • Formulation Development: To ensure adequate bioavailability for an oral dosage form, formulation strategies such as salt formation (e.g., hydrochloride or citrate salt) or the use of solubilizing excipients should be explored to improve solubility at intestinal pH.

  • Analytical Method Development: The stability-indicating HPLC method outlined should be fully validated according to ICH Q2(R1) guidelines for accuracy, precision, linearity, and robustness.

  • Storage and Handling: The drug substance should be protected from moisture and strong oxidizing agents. Standard ambient storage conditions are likely to be adequate, but this should be confirmed with long-term stability studies.

By systematically applying the principles and methodologies described in this guide, scientists can build a comprehensive data package to support the progression of this compound from a promising chemical entity to a viable drug candidate.

References

Methodological & Application

Determining the Cytotoxic Profile of 2-Piperazin-1-yl-benzooxazole: A Multi-Assay Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Biological Impact of a Novel Benzoxazole Compound

2-Piperazin-1-yl-benzooxazole is a heterocyclic compound featuring a benzoxazole core linked to a piperazine moiety. While the broader class of benzoxazole and piperazine derivatives has garnered significant interest in medicinal chemistry for a range of potential therapeutic applications, including anticancer agents, the specific toxicological properties of this compound remain largely uncharacterized.[1][2][3][4] As with any novel chemical entity intended for potential therapeutic development, a thorough in vitro cytotoxicity assessment is a critical initial step to determine its safety profile and mechanism of action at the cellular level.

This guide provides a comprehensive, multi-faceted approach to evaluating the cytotoxicity of this compound. We will detail a tiered experimental strategy, beginning with robust, high-throughput screening assays to measure overall cell viability and membrane integrity, followed by more specific assays to elucidate the potential mechanisms of cell death, such as apoptosis. This structured approach ensures a thorough and scientifically rigorous evaluation, providing invaluable data for drug development professionals.

Experimental Strategy: A Tiered Approach to Cytotoxicity Assessment

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. Therefore, a multi-parametric approach is recommended to build a comprehensive understanding of the cytotoxic potential of this compound. Our proposed workflow involves a two-tiered approach:

  • Tier 1: Primary Cytotoxicity Screening. This initial phase utilizes two distinct and widely accepted assays to provide a broad assessment of cytotoxicity: the MTT assay to measure metabolic activity and the LDH assay to quantify cell membrane integrity.[5]

  • Tier 2: Mechanistic Investigation. If significant cytotoxicity is observed in Tier 1, the second phase focuses on determining the mode of cell death. This involves assays to detect markers of apoptosis, such as Annexin V staining and caspase-3/7 activity.[6][7]

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Investigation MTT MTT Assay (Metabolic Activity) decision Significant Cytotoxicity? MTT->decision LDH LDH Assay (Membrane Integrity) LDH->decision AnnexinV Annexin V / PI Staining (Apoptosis Detection) end End Assessment AnnexinV->end Caspase Caspase-3/7 Assay (Apoptosis Execution) Caspase->end start Begin Cytotoxicity Assessment of This compound start->MTT start->LDH decision->AnnexinV Yes decision->Caspase Yes decision->end No

Figure 1: Tiered workflow for the cytotoxicity assessment of this compound.

PART 1: Core Protocols for Cytotoxicity Assessment

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the intended therapeutic application of the compound. For a general cytotoxicity screen, a commonly used and well-characterized cell line such as human embryonic kidney 293 (HEK293) for non-cancerous cells, and a cancer cell line like HeLa (cervical cancer) or MCF-7 (breast cancer) can be utilized.[8]

General Cell Culture Protocol:

  • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Tier 1 Protocol: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Tier 1 Protocol: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane.[12]

Materials:

  • Cell culture supernatant from the compound-treated plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well flat-bottom plate

  • Microplate reader

Step-by-Step Protocol:

  • Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[14]

PART 2: Mechanistic Investigation Protocols

Tier 2 Protocol: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Preparation: Seed and treat cells with this compound as described in the primary screening.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]

Tier 2 Protocol: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[7]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Opaque-walled 96-well plates

  • Luminometer or fluorometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.[7]

Data Presentation and Interpretation

The results from the cytotoxicity assays should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayExposure Time (h)IC₅₀ (µM)
HEK293 MTT24> 100
4885.2
7263.7
LDH48> 100
MCF-7 MTT2445.1
4822.5
7210.8
LDH4835.4

The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of the compound that reduces cell viability by 50%. A lower IC₅₀ value indicates higher cytotoxic potential.

G cluster_0 Apoptosis Pathway Compound This compound Cell Target Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces PS Phosphatidylserine (PS) Externalization Cell->PS Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis AnnexinV Annexin V Binding PS->AnnexinV

Figure 2: Simplified signaling pathway of apoptosis induction and detection points.

Conclusion

This detailed guide provides a robust framework for the comprehensive cytotoxic evaluation of this compound. By employing a tiered approach that combines assessments of metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can obtain a thorough understanding of the compound's cellular effects. This information is paramount for making informed decisions in the drug discovery and development pipeline.

References

Application Notes and Protocols: In Vivo Experimental Design Using 2-Piperazin-1-yl-benzooxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-piperazin-1-yl-benzooxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antipsychotic, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive framework for designing and executing in vivo experimental plans for novel derivatives of this scaffold, focusing on a hypothetical compound, PBO-1 , designed as a potential atypical antipsychotic. The narrative explains the causal logic behind experimental choices, from initial pharmacokinetic profiling to robust behavioral efficacy models relevant to schizophrenia.[6][7] Detailed, step-by-step protocols for key assays are provided, alongside guidance on data interpretation and translational relevance. This document serves as a practical blueprint for researchers aiming to advance novel this compound derivatives through preclinical development.

Introduction: The Scientific Rationale

The this compound moiety is of significant interest due to its presence in molecules targeting the central nervous system (CNS). Many successful antipsychotic drugs, such as aripiprazole and brexpiprazole, feature a piperazine ring, which is crucial for interaction with dopamine and serotonin receptors. The benzooxazole component provides a rigid, bicyclic core that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Our hypothetical test article, PBO-1 , is postulated to act as a dual antagonist of the Dopamine D2 receptor (D2R) and a partial agonist of the Serotonin 5-HT1A receptor (5-HT1AR). This profile is characteristic of "atypical" or second-generation antipsychotics, which are effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions) while potentially offering improved efficacy for negative and cognitive symptoms and a lower incidence of extrapyramidal side effects (motor control issues) compared to older, "typical" antipsychotics.[8]

This guide will therefore focus on an in vivo testing cascade designed to validate this specific mechanism of action and therapeutic hypothesis.

The Central Hypothesis: D2/5-HT1A Modulation

The core hypothesis for PBO-1 is that its efficacy stems from modulating hyperactive dopaminergic pathways (via D2R antagonism) while simultaneously enhancing serotonergic tone in key brain regions (via 5-HT1AR partial agonism). This dual action is believed to contribute to a broader therapeutic window and better side-effect profile.[8] Our in vivo strategy is designed to test this hypothesis through a logical sequence of experiments.

Logical Flow of In Vivo Evaluation

A successful preclinical campaign must follow a structured path. It begins with understanding how the drug behaves in the body and ensuring it is safe, before moving to efficacy studies that test its therapeutic potential.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Target Engagement & Efficacy cluster_2 Phase 3: Disease Model Validation PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Tox Acute Toxicology & Dose Range Finding PKPD->Tox Establishes exposure levels Apomorphine D2 Receptor Engagement: Apomorphine-Induced Stereotypy Tox->Apomorphine Defines safe & tolerable doses FST 5-HT1A Receptor Engagement: Forced Swim Test Tox->FST Defines safe & tolerable doses PPI Sensorimotor Gating Model: Prepulse Inhibition (PPI) Apomorphine->PPI Confirms primary MoA FST->PPI Supports atypical profile

Caption: Logical workflow for in vivo evaluation of PBO-1.

Phase 1: Foundational In Vivo Studies

Before assessing efficacy, it is critical to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and to establish a safe dose range.[9] These initial studies are fundamental for the valid design and interpretation of all subsequent experiments.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling

Objective: To determine how PBO-1 is processed by the body over time (PK) and to correlate its concentration with a biological response (PD).[10][11][12][13]

Rationale: A successful CNS drug must cross the blood-brain barrier (BBB) and remain at its target receptor at a sufficient concentration for a suitable duration. This study will define critical parameters like half-life (t½), maximum concentration (Cmax), and brain-to-plasma ratio. This information is essential for selecting the appropriate dose and dosing frequency for efficacy studies.[14]

Protocol 2.1: Single-Dose PK/PD Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point per route).

  • Formulation: Prepare PBO-1 in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water). The formulation must be sterile and non-irritating.

  • Administration:

    • Intravenous (IV): 1-2 mg/kg via tail vein injection to determine absolute bioavailability.[15][16]

    • Intraperitoneal (IP) or Oral (PO): 10 mg/kg. IP is common for initial screening, while PO is more relevant for clinical translation.[15][17][18]

  • Sample Collection: Collect blood samples (via tail vein or saphenous vein) at pre-defined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At each terminal time point, collect brain tissue.

  • Bioanalysis: Quantify PBO-1 concentrations in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PD Biomarker (Optional but Recommended): Measure a downstream marker of D2 receptor occupancy, such as prolactin levels in plasma, at each time point. D2 antagonism typically increases prolactin secretion.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption
Tmax Time to reach Cmax
AUC Area Under the Curve (total drug exposure)Critical for dose-response calculations
Half-lifeDetermines dosing interval
F% Bioavailability (PO/IV)Percentage of oral dose reaching circulation
Brain/Plasma Ratio Ratio of drug concentration in brain vs. plasmaConfirms CNS penetration
Acute Toxicology and Dose-Range Finding

Objective: To identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[19][20]

Rationale: This study is essential for ensuring animal welfare and for selecting a range of non-toxic doses for efficacy studies. It provides the first look at the compound's safety profile.

Protocol 2.2: Acute Dose-Range Finding in Mice
  • Animal Model: Male CD-1 mice (n=3-5 per dose group).

  • Administration: Administer single IP or PO doses of PBO-1 at escalating levels (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Observations: Monitor animals closely for the first 4 hours, and then periodically for up to 7 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsion or mortality.

  • Endpoint: Determine the MTD, defined as the highest dose that does not produce mortality or severe signs of distress. This information will guide dose selection for the efficacy models.

Phase 2: Target Engagement & Pharmacological Validation

With PK and safety data in hand, the next step is to confirm that PBO-1 engages its intended targets—the D2 and 5-HT1A receptors—in vivo.

D2 Receptor Engagement: Apomorphine-Induced Stereotypy

Objective: To assess the ability of PBO-1 to block the effects of a direct dopamine agonist, thereby demonstrating D2 receptor antagonism.

Rationale: Apomorphine is a potent, non-selective dopamine agonist that, at high doses, induces stereotyped behaviors in rodents (e.g., repetitive sniffing, gnawing, and rearing).[21][22][23][24] This behavior is directly linked to hyper-stimulation of striatal D2 receptors.[22] An effective D2 antagonist like PBO-1 is expected to inhibit this behavior in a dose-dependent manner. This is a classic and highly predictive screen for antipsychotic activity.[25][26]

Protocol 3.1: Inhibition of Apomorphine-Induced Stereotypy in Rats
  • Animal Model: Male Wistar rats (n=8-10 per group).

  • Acclimation: Allow animals to acclimate to the testing cages (e.g., clear Plexiglas observation chambers) for 30 minutes.

  • Pre-treatment: Administer PBO-1 (e.g., 1, 3, 10 mg/kg, IP) or vehicle. The doses should be selected based on the PK and toxicology data. A positive control (e.g., Haloperidol, 0.5 mg/kg) should be included.

  • Challenge: 30-60 minutes after pre-treatment (timed to coincide with anticipated Tmax), administer apomorphine (1.0-1.5 mg/kg, s.c.).

  • Scoring: Immediately after apomorphine injection, begin scoring stereotypy every 10 minutes for 1 hour. A trained observer, blind to the treatment groups, should use a standardized rating scale.

ScoreBehavior Observed
0 Inactive, asleep
1 Active, moving around the cage
2 Discontinuous sniffing, rearing
3 Continuous sniffing, periodic gnawing of cage floor/walls
4 Intense, continuous gnawing, licking, and biting

  • Data Analysis: Analyze the data using a non-parametric test (e.g., Kruskal-Wallis followed by Dunn's post-hoc test) to compare stereotypy scores between groups.

G cluster_0 Experimental Timeline T0 T = 0 min Administer PBO-1 / Vehicle T30 T = 30 min Administer Apomorphine T0->T30 Pre-treatment Period T30_90 T = 30-90 min Observe & Score Stereotypy T30->T30_90 Challenge & Observation

Caption: Workflow for the apomorphine-induced stereotypy test.

5-HT1A Receptor Engagement: Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like activity of PBO-1, which is characteristic of compounds with 5-HT1A partial agonist activity.

Rationale: The Forced Swim Test is a widely used behavioral despair model for screening antidepressant compounds.[27][28][29][30][31] When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[28] Antidepressants, particularly those acting on the serotonergic system, increase the time the animal spends actively trying to escape (swimming or climbing) and decrease immobility time.[28] This test can provide evidence for the 5-HT1A component of PBO-1's mechanism.

Protocol 3.2: Forced Swim Test in Mice
  • Animal Model: Male CD-1 or BALB/c mice (n=10-12 per group).

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[27]

  • Pre-treatment: Administer PBO-1 (e.g., 3, 10, 30 mg/kg, IP) or vehicle. A positive control (e.g., Imipramine, 15 mg/kg) should be included.

  • Test Session: 60 minutes after drug administration, place each mouse individually into the swim cylinder for a 6-minute session.[27]

  • Scoring: A trained observer, blind to treatment, should record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Data Analysis: Analyze immobility time using a one-way ANOVA followed by Dunnett's or Tukey's post-hoc test.

Phase 3: Disease Model Validation

After confirming target engagement, the final step is to test PBO-1 in a more sophisticated animal model that recapitulates specific endophenotypes of schizophrenia.

Sensorimotor Gating: Prepulse Inhibition (PPI) of the Startle Reflex

Objective: To determine if PBO-1 can reverse deficits in sensorimotor gating, a key translational model for schizophrenia.

Rationale: Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (the prepulse) inhibits the reaction to a subsequent strong, startling stimulus.[32] Patients with schizophrenia exhibit profound deficits in PPI, meaning they are unable to filter out irrelevant sensory information.[33] This deficit can be pharmacologically induced in rodents using NMDA receptor antagonists like phencyclidine (PCP) or MK-801, or dopamine agonists like apomorphine.[32] The ability of a novel compound to restore normal PPI in a disrupted animal is considered a strong indicator of potential antipsychotic efficacy.[6][32][33][34]

Protocol 4.1: Reversal of MK-801-Induced PPI Deficit
  • Animal Model: Male Wistar rats (n=10-12 per group).

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a loudspeaker for auditory stimuli, and a sensor to detect whole-body startle.

  • Acclimation: Place the rat in the holding cylinder and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • Pre-treatment: Administer PBO-1 (doses selected from prior studies) or vehicle, followed 30 minutes later by the disrupting agent, MK-801 (0.1-0.2 mg/kg, s.c.). Control groups should include Vehicle/Saline and Vehicle/MK-801.

  • Test Session: 15 minutes after the MK-801 injection, begin the PPI test session. The session consists of multiple trial types presented in a pseudo-random order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB burst of white noise).

    • Prepulse + Pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 75-85 dB).

    • No-stimulus trials: Background noise only (to measure baseline movement).

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-alone Trial) x 100 ] Analyze the data with a two-way ANOVA (Treatment x Prepulse Intensity) followed by appropriate post-hoc tests. A significant reversal of the MK-801-induced deficit by PBO-1 indicates efficacy in this model.

Conclusion and Future Directions

This application guide outlines a systematic, multi-phase approach to the in vivo evaluation of a novel this compound derivative, PBO-1, as a potential atypical antipsychotic. By logically progressing from foundational PK/Tox studies to target engagement and finally to a validated disease model, researchers can build a robust data package.

Successful outcomes from this testing cascade would provide strong justification for advancing PBO-1 into more complex preclinical studies, including chronic dosing, cognitive testing (e.g., novel object recognition), and formal GLP toxicology studies required for an Investigational New Drug (IND) application.[9][19] The principles and protocols detailed herein offer a scientifically rigorous and efficient path for the preclinical development of this important class of compounds.

References

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Utilizing 2-Piperazin-1-yl-benzooxazole in Preclinical Anticancer Research

The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. When coupled with a piperazine moiety at the 2-position, the resulting compound, this compound, and its derivatives emerge as a promising class of molecules for anticancer drug discovery.[1][2][3] The piperazine ring often enhances aqueous solubility and can serve as a versatile linker to other pharmacophores, improving the molecule's pharmacokinetic profile and target engagement.[4]

This guide provides a comprehensive framework for researchers investigating the anticancer properties of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering detailed, field-proven protocols for assessing cytotoxicity, induction of apoptosis, and cell cycle perturbation.

Part 1: Postulated Mechanism of Action

While the precise molecular targets of the parent compound this compound are a subject of ongoing investigation, extensive research on its derivatives suggests a multi-faceted mechanism of action. The primary modes of anticancer activity appear to converge on the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.[5][6]

Studies on closely related analogs have shown that these compounds can trigger the intrinsic apoptotic pathway. This is often characterized by the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.[7] Furthermore, many derivatives have demonstrated the ability to induce cell cycle arrest, particularly at the G2/M checkpoint, preventing cancer cells from proceeding through mitosis and ultimately leading to apoptotic cell death.[5][8][9]

Anticancer_Mechanism_of_2_Piperazin_1_yl_benzooxazole Compound This compound Cellular_Stress Cellular Stress / Target Engagement Compound->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation p21_Activation p21 Upregulation p53_Activation->p21_Activation Induces Bcl2_Modulation Bcl-2 Family Modulation (Bax↑, Bcl-2↓) p53_Activation->Bcl2_Modulation Induces G2M_Arrest G2/M Checkpoint Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to p21_Activation->G2M_Arrest Leads to MOMP Mitochondrial Disruption (Cytochrome c Release) Bcl2_Modulation->MOMP Caspase_Cascade Caspase-9 → Caspase-3 Activation MOMP->Caspase_Cascade Caspase_Cascade->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage PARP_Cleavage->Apoptosis

Figure 1: Hypothesized signaling pathway for this compound.

Part 2: A Stepwise Experimental Workflow for In Vitro Evaluation

A logical progression of experiments is crucial for characterizing a novel anticancer compound. The workflow should begin with a broad assessment of cytotoxicity across multiple cell lines, followed by more detailed mechanistic studies to elucidate how the compound exerts its effects.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Apoptosis Analysis cluster_3 Cell Cycle Analysis Start Cell Line Panel Selection (e.g., MCF-7, A549, PC-3) Culture Cell Culture & Seeding (96-well plates) Start->Culture Treat Compound Treatment (Dose-Response) Culture->Treat MTT MTT Assay (24h, 48h, 72h) Treat->MTT IC50 IC50 Value Calculation MTT->IC50 Culture_Mech Cell Culture & Treatment (6-well plates, IC50 conc.) IC50->Culture_Mech Apoptosis_Harvest Harvest Cells Culture_Mech->Apoptosis_Harvest Cycle_Harvest Harvest & Fix Cells Culture_Mech->Cycle_Harvest Western Western Blot (Caspase-3, PARP, Bcl-2) Apoptosis_Harvest->Western Flow_Apoptosis Flow Cytometry (Annexin V / PI) Apoptosis_Harvest->Flow_Apoptosis Flow_Cycle Flow Cytometry (Propidium Iodide) Cycle_Harvest->Flow_Cycle

Figure 2: General experimental workflow for in vitro anticancer evaluation.

Part 3: Protocols and Application Notes

Application 1: Determining Cytotoxicity via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan.[11][12] The amount of formazan produced is directly proportional to the number of living cells.

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate) in appropriate media (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.[13]

    • Harvest cells at 80-90% confluency using trypsin.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.[14] Include wells with medium only as a blank control.

    • Incubate overnight to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).[15]

  • MTT Incubation and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate for 2-4 hours at 37°C, protected from light. Viable cells will form purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: IC₅₀ Values

Summarize the results in a clear, tabular format.

Cell LineTissue of OriginTreatment Time (h)This compound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma48Experimental Valuee.g., 0.8 ± 0.1
A549Lung Carcinoma48Experimental Valuee.g., 1.2 ± 0.2
PC-3Prostate Carcinoma48Experimental Valuee.g., 2.5 ± 0.4
HCT116Colorectal Carcinoma48Experimental Valuee.g., 0.9 ± 0.15
Note: Data are illustrative. Values should be presented as mean ± standard deviation from at least three independent experiments.
Application 2: Investigating Induction of Apoptosis by Western Blot

Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic cascade. Key markers include the executioner caspase, Caspase-3, and its substrate, PARP (Poly (ADP-ribose) polymerase). Cleavage of these proteins from their pro-form to their active/cleaved form is a hallmark of apoptosis.[16][17] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can also be assessed.[18]

Protocol 2: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

    • Harvest cells and wash twice with ice-cold PBS.[18]

    • Lyse the cell pellets in 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder.[18]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Perform densitometry analysis using software like ImageJ to quantify the relative protein expression, normalizing to the loading control.[7]

Application 3: Analyzing Cell Cycle Distribution by Flow Cytometry

Principle: Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing cellular DNA content.[19] Since PI binds stoichiometrically to DNA, the fluorescence intensity of stained cells correlates with the amount of DNA they contain. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20] A "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.[19]

Protocol 3: Cell Cycle Analysis with Propidium Iodide

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates.

    • Treat with this compound at the IC₅₀ concentration for 24 hours.

    • Harvest both adherent and floating cells, as apoptotic cells may detach.

  • Fixation:

    • Wash the collected cells with ice-cold PBS.

    • Resuspend the cell pellet (approx. 1-2 x 10⁶ cells) in 1 mL of cold PBS.

    • While gently vortexing, slowly add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol.[21]

    • Scientist's Note: Ethanol fixation is preferred as it dehydrates and permeabilizes the cells while preserving DNA integrity, leading to sharp histogram peaks.[19]

    • Store cells at 4°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[21]

    • Scientist's Note: RNase A is critical for degrading cellular RNA, ensuring that PI only intercalates with DNA for accurate cell cycle analysis.[19]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the fluorescence channel corresponding to PI.[22]

    • Gate out doublets and debris.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase compared to the control would indicate a G2/M arrest.

References

Application Notes & Protocols: Characterization of 2-Piperazin-1-yl-benzooxazole as a Serotonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the characterization of 2-piperazin-1-yl-benzooxazole as a potential serotonin receptor antagonist. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies necessary to elucidate the compound's pharmacological profile.

Introduction: The Scientific Rationale

The serotonergic system, with its diverse array of 5-hydroxytryptamine (5-HT) receptors, is a pivotal regulator of numerous physiological and pathological processes in the central nervous system and periphery. Consequently, ligands that selectively modulate these receptors are of significant therapeutic interest. The this compound scaffold is a versatile chemical structure that has been explored in the development of novel therapeutics, including agents targeting neurological disorders.[1][2] Derivatives of this core structure have demonstrated affinity for various serotonin receptors, exhibiting profiles as antagonists at 5-HT1A, 5-HT2A, and 5-HT3 receptors.[3][4][5][6][7]

This guide provides a systematic approach to investigate the potential of the parent compound, this compound, as a serotonin receptor antagonist. The following protocols are designed to first determine the binding affinity of the compound at key serotonin receptor subtypes and then to functionally characterize the nature of this interaction (i.e., antagonist, agonist, or inverse agonist).

Getting Started: Compound Information

Before commencing any biological evaluation, it is crucial to have fundamental information about the test compound.

PropertyValueSource
IUPAC Name 2-(piperazin-1-yl)-1,3-benzoxazole[8]
CAS Number 111628-39-8[2][8]
Molecular Formula C₁₁H₁₃N₃O[8][9]
Molecular Weight 203.24 g/mol [8][9]

Experimental Workflow: A Step-by-Step Approach

The characterization of a potential receptor antagonist follows a logical progression from initial binding studies to more complex functional assays. This workflow ensures a thorough understanding of the compound's pharmacological properties.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Advanced Profiling a Compound Acquisition & QC b Primary Radioligand Binding Assays a->b Proceed if pure c Secondary Functional Assays (e.g., Calcium Flux) b->c If significant binding e Selectivity Profiling vs. Other Receptors b->e Determine selectivity d GTPγS Binding Assay c->d Confirm antagonism f In Vivo Model Testing (Optional) d->f Promising candidate

Caption: A typical experimental workflow for characterizing a novel serotonin receptor antagonist.

Protocol 1: Radioligand Binding Assays

Objective: To determine the affinity of this compound for various serotonin receptor subtypes.

Rationale: Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the target receptor by the unlabeled test compound. The resulting data allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT3).

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Granisetron for 5-HT3).

  • This compound.

  • Assay buffer (specific to the receptor subtype).

  • Non-specific binding inhibitor (to determine background signal).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the competition assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
IC50 The concentration of an antagonist that reduces a specific agonist response by 50%.
Ki The inhibition constant for a ligand; a measure of its binding affinity.

Protocol 2: In Vitro Functional Assays

Objective: To determine whether this compound acts as an antagonist at serotonin receptors where it shows significant binding affinity.

Rationale: While binding assays confirm affinity, they do not reveal the functional effect of the compound. Functional assays measure the cellular response following receptor activation. For G-protein coupled receptors (GPCRs) like the 5-HT1 and 5-HT2 families, this can involve measuring second messenger production (e.g., cAMP, inositol phosphates) or downstream events like calcium mobilization.[10][11] For ligand-gated ion channels like the 5-HT3 receptor, changes in ion flux can be measured.

Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

Principle: The 5-HT2A receptor is a Gq-coupled GPCR.[10] Agonist binding activates phospholipase C, leading to an increase in intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye. An antagonist will block the agonist-induced calcium release.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Serotonin (as the agonist).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the 5-HT2A expressing cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a fixed concentration of serotonin (typically the EC80) into the wells and immediately measure the change in fluorescence over time.

  • Data Analysis: The antagonist effect is determined by the reduction in the serotonin-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.

calcium_flux_pathway cluster_0 Cell Membrane receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates ip3 IP3 plc->ip3 Generates agonist Serotonin (Agonist) agonist->receptor Binds & Activates antagonist This compound (Antagonist) antagonist->receptor Binds & Blocks er Endoplasmic Reticulum ip3->er Binds to Receptor ca2 Ca²⁺ Release er->ca2 response Cellular Response ca2->response

Caption: Signaling pathway of the 5-HT2A receptor leading to calcium release.

GTPγS Binding Assay for Gi/o-Coupled Receptors (e.g., 5-HT1A)

Principle: Gi/o-coupled receptors, like 5-HT1A, inhibit adenylyl cyclase. A more direct measure of their activation is the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein upon agonist stimulation.[12] An antagonist will block this agonist-induced binding.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • [³⁵S]GTPγS.

  • Serotonin (or another suitable agonist).

  • This compound.

  • GDP.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a microplate, combine the cell membranes, GDP, varying concentrations of this compound, and the agonist (serotonin).

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the mixture to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration, similar to the radioligand binding assay.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration.

Data Interpretation and Next Steps

The results from these assays will provide a comprehensive initial profile of this compound's interaction with serotonin receptors.

  • High Ki values in the binding assays suggest low affinity for the tested receptors.

  • Low Ki values indicate significant binding and warrant further investigation in functional assays.

  • In functional assays, a rightward shift of the agonist dose-response curve with no change in the maximum response is characteristic of a competitive antagonist .

  • A lack of effect on the agonist response suggests the compound is not an antagonist at that receptor, or its binding is not functionally relevant in this assay.

  • If the compound shows activity in the absence of an agonist , it may be an inverse agonist (if it reduces basal receptor activity) or an agonist (if it stimulates receptor activity).

Should this compound demonstrate potent and selective antagonist activity at one or more serotonin receptors, further studies would be warranted. These could include selectivity profiling against a broader panel of receptors and transporters, and eventually, evaluation in in vivo models of disease to assess its therapeutic potential.

References

Application Notes and Protocols for 2-Piperazin-1-yl-benzooxazole in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

The compound 2-Piperazin-1-yl-benzooxazole is a heterocyclic molecule that holds considerable promise for neuropharmacological investigation. Its structure is a composite of two key pharmacophores: the piperazine ring and the benzoxazole nucleus. The piperazine moiety is a well-established component in a multitude of centrally acting drugs, including those with antipsychotic, antidepressant, and anxiolytic properties.[1][2] This is often attributed to its ability to interact with monoamine neurotransmitter systems.[1] The benzoxazole core also contributes to a diverse range of pharmacological activities.[3][4][5]

While this compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders, its specific neuropharmacological profile remains to be fully elucidated.[6][7] This document provides a detailed, albeit hypothetical, framework for researchers to explore the potential of this compound. The protocols and applications outlined herein are based on the known activities of structurally related molecules and are intended to serve as a comprehensive guide for initiating a research program to characterize this compound's mechanism of action and therapeutic potential.

Proposed Mechanism of Action: A Focus on the Serotonergic System

Given the prevalence of arylpiperazine derivatives as ligands for serotonin (5-HT) receptors, a plausible starting hypothesis is that this compound interacts with one or more subtypes of these receptors.[8] The 5-HT receptor family, comprising seven distinct classes (5-HT1 to 5-HT7), is implicated in a wide array of physiological and psychological processes, making them key targets for neuropharmacological drug development.[8][9][10]

This guide will proceed under the hypothesis that this compound is a potential ligand for the 5-HT2A receptor, a target of significant interest for atypical antipsychotics and potential antidepressants.[11][12] The following protocols are designed to rigorously test this hypothesis and characterize the nature of this interaction.

Hypothesized Signaling Pathway

The following diagram illustrates the proposed signaling cascade following the interaction of this compound with the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates Compound 2-Piperazin-1-yl- benzooxazole Compound->Receptor Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Induces Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Proposed 5-HT2A receptor signaling pathway for this compound.

In Vitro Experimental Protocols

The initial characterization of this compound should be performed using a battery of in vitro assays to determine its binding affinity and functional activity at the proposed target receptor.

Experimental Workflow: In Vitro Characterization

In_Vitro_Workflow Start Synthesize & Purify Compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Data_Analysis_1 Calculate Ki (Binding Affinity) Binding_Assay->Data_Analysis_1 Functional_Assay Functional Assay (e.g., Calcium Mobilization) Data_Analysis_1->Functional_Assay Data_Analysis_2 Calculate EC50/IC50 (Potency & Efficacy) Functional_Assay->Data_Analysis_2 Selectivity_Panel Receptor Selectivity Screening Data_Analysis_2->Selectivity_Panel Conclusion Determine In Vitro Pharmacological Profile Selectivity_Panel->Conclusion

Caption: Workflow for the in vitro characterization of this compound.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.[13][14][15][16]

Objective: To quantify the affinity of the test compound for the 5-HT2A receptor by measuring its ability to displace a known radioligand.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).

  • Non-specific Binding Control: Mianserin or another suitable 5-HT2A ligand at a high concentration (e.g., 10 µM).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the receptor membranes on ice. Dilute the membranes in ice-cold assay buffer to a concentration that results in specific binding of less than 10% of the total radioligand added.[15]

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and receptor membranes.

    • Test Compound: Assay buffer, radioligand, various concentrations of this compound, and receptor membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding DPM from the total binding DPM.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This assay will determine whether this compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium levels.[11]

Objective: To assess the functional activity and potency (EC50 for agonists, IC50 for antagonists) of the test compound.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist Control: Serotonin (5-HT).

  • Antagonist Control: A known 5-HT2A antagonist (e.g., ketanserin).

  • Test Compound: this compound.

  • Fluorescence Plate Reader: With appropriate excitation and emission filters.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Add increasing concentrations of this compound to the wells.

    • Measure the fluorescence intensity over time using the plate reader.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add a fixed concentration of serotonin (typically the EC80) to stimulate the receptor.

    • Measure the fluorescence intensity over time.

Data Analysis:

  • Agonist Mode: Plot the change in fluorescence against the log concentration of the test compound. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) relative to the agonist control.

  • Antagonist Mode: Plot the inhibition of the serotonin response against the log concentration of the test compound. Determine the IC50 (concentration for 50% inhibition).

Hypothetical In Vitro Data
ParameterThis compoundReference Compound (Ketanserin)
5-HT2A Binding Affinity (Ki) 15 nM2 nM
Functional Activity AntagonistAntagonist
Potency (IC50) 50 nM5 nM

In Vivo Experimental Protocols

Following promising in vitro results, the neuropharmacological effects of this compound should be evaluated in animal models. These studies are crucial for assessing its therapeutic potential for conditions like anxiety or depression.[17]

Experimental Workflow: In Vivo Evaluation

In_Vivo_Workflow Start Promising In Vitro Data PK_Study Pharmacokinetic Study (Brain Penetration) Start->PK_Study Dose_Selection Dose-Range Finding (Tolerability) PK_Study->Dose_Selection Behavioral_Model Behavioral Model (e.g., Elevated Plus Maze) Dose_Selection->Behavioral_Model Data_Analysis Statistical Analysis of Behavioral Endpoints Behavioral_Model->Data_Analysis Conclusion Determine In Vivo Efficacy Data_Analysis->Conclusion

Caption: Workflow for the in vivo evaluation of this compound.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[18] The test is based on the natural aversion of rodents to open and elevated spaces.

Objective: To assess the potential anxiolytic effects of this compound.

Materials:

  • Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.

  • Animals: Adult male mice or rats.

  • Test Compound: this compound, formulated in a suitable vehicle (e.g., saline with a small amount of Tween 80).

  • Positive Control: A known anxiolytic drug (e.g., diazepam).

  • Vehicle Control: The formulation vehicle.

  • Video Tracking System: To record and analyze the animal's behavior.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Dosing: Administer the test compound, positive control, or vehicle control to different groups of animals via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).

  • Testing:

    • Place each animal individually in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the session using the video tracking system.

  • Behavioral Scoring: Analyze the recordings for the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (a measure of general locomotor activity).

Data Analysis:

  • An increase in the time spent in and/or the number of entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic effect.

  • Compare the data from the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Hypothetical In Vivo Data (Elevated Plus Maze)
Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle Control -15 ± 2.125 ± 3.5
Diazepam (Positive Control) 235 ± 3.523 ± 2.8
This compound 120 ± 2.526 ± 3.1
This compound 528 ± 3.124 ± 2.9
This compound 1032 ± 3.825 ± 3.3
p < 0.05 compared to Vehicle Control

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial neuropharmacological characterization of this compound. The proposed protocols, from in vitro binding and functional assays to in vivo behavioral models, offer a systematic approach to elucidating its mechanism of action and therapeutic potential. The hypothetical data presented illustrate the expected outcomes for a compound with antagonist activity at the 5-HT2A receptor and anxiolytic-like effects.

Further research should include a broader receptor screening panel to assess selectivity, detailed pharmacokinetic studies, and evaluation in other behavioral models relevant to neuropsychiatric disorders. The versatile this compound scaffold warrants thorough investigation as a potential source of novel therapeutics for neurological and psychiatric conditions.

References

Application Note: Quantitative Analysis of 2-Piperazin-1-yl-benzooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Analyte: 2-Piperazin-1-yl-benzooxazole

This compound is a heterocyclic compound featuring a benzooxazole core linked to a piperazine moiety. This structural motif is of significant interest in medicinal chemistry. Related compounds, incorporating the piperazinyl benzoxazole or benzothiazole scaffold, have been investigated for various therapeutic applications, including their potential as anticancer agents[1]. The pharmacological activity of such molecules necessitates the development of precise and reliable analytical methods for their quantification.

Importance of Quantification in Pharmaceutical Development

Accurate quantification is a cornerstone of drug development and manufacturing. It is essential for:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity in biological matrices[2].

  • Active Pharmaceutical Ingredient (API) Purity and Assay: Ensuring the identity, strength, and purity of the bulk drug substance.

  • Impurity Profiling: Detecting and quantifying process-related impurities or degradation products.

  • Quality Control (QC): Verifying that finished drug products meet release specifications.

This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for bulk substance analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis.

Foundational Principles: Method Validation

Every analytical procedure must be validated to demonstrate its suitability for the intended purpose[3]. The protocols described herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures[3][4].

The ICH Q2(R2) Framework

The ICH guidelines harmonize the standards for drug registration within Europe, Japan, and the United States[5]. The validation process ensures that an analytical method provides reliable, reproducible, and accurate data[6].

Key Validation Parameters

The core performance characteristics evaluated during method validation include[7]:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.

  • Linearity: The ability to produce test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

Method_Validation_Flow cluster_params Procedure Analytical Procedure Development (ICH Q14) Validation Method Validation (ICH Q2(R2)) Procedure->Validation Defines Purpose & ATP* Robustness Robustness Procedure->Robustness Assessed during development Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Lifecycle Continued Procedure Performance Verification (Lifecycle) Validation->Lifecycle Ensures Continued Suitability Footer *ATP: Analytical Target Profile

Caption: Logical relationship of key method validation parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability

HPLC is a cornerstone technique for pharmaceutical analysis[8]. The benzooxazole moiety in the target analyte contains a chromophore that absorbs UV radiation, making it suitable for quantification with a UV detector[9]. This method is ideal for the assay of the bulk drug substance where concentration levels are high (e.g., mg/mL).

Protocol 1: Assay of this compound in Bulk Drug Substance

Objective: To determine the purity or concentration of this compound API.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm Provides good retention and peak shape for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase improves peak shape and ionization for basic compounds.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min. A gradient elution ensures that the main analyte and any potential impurities are eluted efficiently.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A small volume minimizes potential for peak distortion.

| Detection | UV at 338 nm | Benzoxazole derivatives exhibit strong absorbance in this region[9]. A DAD can be used to confirm peak purity. |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Acetonitrile:Water (diluent) to prepare a 1.0 mg/mL stock solution. Prepare calibration standards by serial dilution (e.g., 0.05 to 0.5 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the API sample in the diluent to a nominal concentration of 0.2 mg/mL.

  • System Suitability: Inject the 0.2 mg/mL standard solution six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), calibration standards, and samples.

  • Quantification: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the sample using the linear regression equation from the calibration curve.

Validation Summary and Data (HPLC-UV Assay)
Validation ParameterTypical Acceptance Criteria
Specificity Peak is spectrally pure and resolved from placebo/impurities.
Linearity (r²) ≥ 0.999
Range 80% to 120% of the nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.0%
LOQ S/N ≥ 10; demonstrated with acceptable precision and accuracy.
Robustness %RSD ≤ 2.0% under varied conditions (flow rate ±10%, temp ±5°C).
Protocol 2: Trace Quantification via Pre-Column Derivatization

Objective: To quantify trace levels of this compound, particularly when sensitivity is a limiting factor or when the analyte is present as an impurity.

Rationale for Derivatization: The secondary amine in the piperazine ring can be targeted for derivatization. Reacting it with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a new, highly chromophoric molecule, significantly enhancing detection sensitivity at a different wavelength, away from potential interferences[10][11].

Procedure:

  • Reagent Preparation: Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

  • Standard/Sample Preparation: Prepare standards and samples in acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of standard or sample solution, add 100 µL of borate buffer (pH 9.0).

    • Add 200 µL of the NBD-Cl solution.

    • Vortex and heat the mixture at 60°C for 30 minutes in a sealed vial[8].

    • Cool the solution to room temperature.

    • Dilute with the mobile phase before injection.

  • Chromatographic Analysis: Use the same HPLC system as in Protocol 1, but adjust the detection wavelength to the absorption maximum of the NBD-derivative (typically around 470 nm).

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle and Applicability for High-Sensitivity Bioanalysis

LC-MS/MS is the preferred method for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma, urine, or tissue[12]. Its high selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), while its sensitivity allows for detection at picogram (pg/mL) or nanogram (ng/mL) levels[13].

LCMS_Workflow Sample Plasma Sample Collection (e.g., 50 µL) Spike Spike Internal Standard (e.g., Deuterated Analog) Sample->Spike Precipitate Protein Precipitation (e.g., add 200 µL Acetonitrile) Spike->Precipitate Separate Centrifuge & Collect Supernatant Precipitate->Separate Inject Inject into LC-MS/MS Separate->Inject LC UPLC Separation (e.g., C18 Column) Inject->LC MS Tandem MS Detection (MRM Mode) LC->MS Ionization (ESI+) Quantify Quantification (Peak Area Ratio vs. Conc.) MS->Quantify

Caption: Experimental workflow for LC-MS/MS bioanalysis.
Protocol 3: Quantification in Human Plasma

Objective: To quantify this compound in human plasma over a clinically relevant concentration range (e.g., 1-1000 ng/mL).

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog (e.g., 2-(Piperazin-1-yl-d8)-benzooxazole) is highly recommended to correct for matrix effects and procedural variability[2].

Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma (sample, blank, or calibration standard) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 500 ng/mL).

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins[2].

  • Vortex for 1 minute.

  • Centrifuge at >12,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial or 96-well plate for analysis.

LC-MS/MS Conditions: | Parameter | Condition | | :--- | :--- | | Column | UPLC C18, 2.1 x 50 mm, 1.7 µm | Enables rapid and high-resolution separations. | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | 5% B to 95% B over 3 min, hold 0.5 min, return to 5% B, equilibrate 0.5 min. | Fast gradient suitable for high-throughput analysis. | | Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID UPLC column. | | Column Temp. | 40 °C | | Ionization Mode | ESI Positive | The two nitrogen atoms in the piperazine ring are readily protonated. | | MRM Transitions | Analyte: Propose Q1/Q3 (e.g., m/z 218.1 -> 147.1) IS: Propose Q1/Q3 (e.g., m/z 226.2 -> 147.1) | Note: These transitions are hypothetical and must be optimized experimentally by infusing the analyte into the mass spectrometer. |

Validation Summary and Data (LC-MS/MS Bioanalysis)
Validation ParameterTypical Acceptance Criteria (FDA/EMA Bioanalytical Guidelines)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity (r²) ≥ 0.99; calibration curve must use a weighted (e.g., 1/x²) linear regression.
Range (LLOQ to ULOQ) LLOQ must be ≤ 5% of Cmax. Range should cover expected clinical concentrations.
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ).
Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent, precise, and reproducible.
Stability Analyte must be stable under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

The accurate quantification of this compound is critical for its development as a potential therapeutic agent. This application note provides robust, detailed protocols for two primary analytical techniques. The HPLC-UV method is well-suited for the assay and purity determination of the bulk drug substance, offering simplicity and reliability. For applications requiring high sensitivity and selectivity, such as the analysis of pharmacokinetic samples in biological fluids, the LC-MS/MS method is the definitive choice. Both methods are designed to be fully validated in accordance with international regulatory guidelines, ensuring the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

Application Notes & Protocols for the Development of Novel Antipsychotics from the 2-Piperazin-1-yl-benzooxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of novel antipsychotic agents with superior efficacy for negative and cognitive symptoms, alongside a more benign side-effect profile, remains a critical challenge in psychopharmacology. This guide details a comprehensive drug discovery workflow centered on the 2-piperazin-1-yl-benzooxazole scaffold, a privileged heterocyclic system in central nervous system (CNS) drug development.[1][2][3] Atypical antipsychotic activity is primarily mediated by a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] These application notes provide an integrated strategy, from rational design and chemical synthesis to a cascade of in vitro and in vivo pharmacological assays, designed to identify and optimize lead candidates from this promising chemical series.

Introduction and Strategic Overview

Psychosis, a core feature of schizophrenia, is a severe mental disorder characterized by a disconnection from reality.[6] While current antipsychotics are effective for positive symptoms, they often carry significant side effects and limited efficacy against negative and cognitive symptoms. The this compound core represents a strategic starting point for novel antipsychotic development. The benzoxazole moiety is a versatile and biologically active heterocycle, while the piperazine ring is a well-established pharmacophore in numerous CNS drugs, offering a modular handle for tuning pharmacological properties and ADME characteristics.[3][7]

Our strategy is to leverage this scaffold to develop potent antagonists of both the dopamine D2 and serotonin 5-HT2A receptors. High affinity for both receptors is a hallmark of atypical antipsychotics, which are associated with a lower risk of extrapyramidal side effects (EPS) compared to typical agents that are primarily D2 antagonists.[5] This guide outlines the protocols to synthesize a library of derivatives and screen them through a rigorous pharmacological cascade to identify a lead compound with an optimal preclinical profile.

cluster_0 Discovery Workflow Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Rationale In_Vitro_Screening In Vitro Screening Cascade Library_Synthesis->In_Vitro_Screening Compound Library In_Vivo_Screening In Vivo Efficacy & Safety In_Vitro_Screening->In_Vivo_Screening Active Hits SAR_Analysis SAR Analysis & Lead Optimization In_Vitro_Screening->SAR_Analysis Binding & Functional Data In_Vivo_Screening->SAR_Analysis Efficacy & Safety Data SAR_Analysis->Library_Synthesis Iterative Design Lead_Candidate Lead Candidate Nomination SAR_Analysis->Lead_Candidate Optimized Profile

Caption: High-level drug discovery workflow.

Synthetic Chemistry Protocols

The chemical synthesis is designed for modularity, allowing for the rapid generation of a diverse library of compounds by modifying the N4 position of the piperazine ring. This position is critical for interacting with the target receptors and modulating physicochemical properties.

Protocol 2.1: Synthesis of the 2-(Piperazin-1-yl)benzo[d]oxazole Core Scaffold

This protocol describes a reliable two-step synthesis of the core structure, adapted from established methodologies.[8]

Step A: Synthesis of Benzo[d]oxazole-2-thiol

  • To a stirred solution of 2-aminophenol (1.0 eq) in absolute ethanol (10 mL/g of aminophenol), add potassium hydroxide (1.2 eq).

  • Stir the mixture at room temperature until the potassium hydroxide has fully dissolved.

  • Add carbon disulfide (1.5 eq) dropwise to the solution. The reaction is exothermic.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid (HCl) until a precipitate forms (pH ~5-6).

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield benzo[d]oxazole-2-thiol.

Step B: Synthesis of 2-(Piperazin-1-yl)benzo[d]oxazole

  • In a round-bottom flask, combine benzo[d]oxazole-2-thiol (1.0 eq), piperazine (3.0 eq, excess), and toluene (15 mL/g of thiol).

  • Reflux the mixture for 12-18 hours. The reaction evolves hydrogen sulfide (H₂S) gas and should be performed in a well-ventilated fume hood.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any unreacted piperazine.

  • Evaporate the toluene under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of dichloromethane/methanol) to afford the pure 2-(piperazin-1-yl)benzo[d]oxazole core scaffold.

Protocol 2.2: Library Generation via N-Alkylation/Arylation

This general protocol allows for the derivatization of the core scaffold.

  • Dissolve 2-(piperazin-1-yl)benzo[d]oxazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).

  • Add the desired alkyl or benzyl halide (R-X, 1.1 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 4-24 hours, depending on the reactivity of the electrophile.

  • Monitor the reaction by TLC. Once complete, filter off the base.

  • Remove the solvent under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization.

  • Confirm the structure and purity of all final compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

aminophenol 2-Aminophenol thiol Benzo[d]oxazole-2-thiol aminophenol->thiol Step A cs2 CS₂, KOH core Core Scaffold 2-(Piperazin-1-yl)benzo[d]oxazole thiol->core Step B piperazine Piperazine final Final Derivative Library core->final Step C (N-Alkylation) rx R-X, Base

Caption: General synthetic pathway for the derivative library.

In Vitro Pharmacological Evaluation

The goal of the in vitro screening is to quantify the interaction of the synthesized compounds with the primary pharmacological targets and select those with the desired profile for further in vivo testing.

Protocol 3.1: Primary Target Engagement: Receptor Binding Assays

This protocol determines the binding affinity (Ki) of the test compounds for human dopamine D2 and serotonin 5-HT2A receptors.[10]

  • Materials:

    • Cell membranes expressing recombinant human D2 or 5-HT2A receptors.

    • Radioligands: [³H]Spiperone (for D2) and [³H]Ketanserin (for 5-HT2A).

    • Non-specific binding competitors: Haloperidol (for D2) and Ketanserin (for 5-HT2A).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well plates, scintillation vials, liquid scintillation fluid, filter mats, and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of test compounds in the assay buffer.

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either a test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

    • Initiate the reaction by adding the cell membrane preparation.

    • Incubate the plates for 60-90 minutes at room temperature.

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Secondary Target Profiling: Functional Assays

These assays determine whether the compounds act as antagonists (blocking receptor activation) at D2 and 5-HT2A receptors. A β-arrestin recruitment assay is a common method.[11]

  • Principle: This assay measures the recruitment of the signaling protein β-arrestin to the receptor upon agonist stimulation. An antagonist will block this recruitment.

  • Procedure:

    • Use a cell line co-expressing the target receptor (D2 or 5-HT2A) and a β-arrestin fusion protein (e.g., linked to a reporter enzyme).

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add a known agonist (e.g., Quinpirole for D2, Serotonin for 5-HT2A) at a concentration that gives a submaximal response (EC₈₀).

    • Incubate for the appropriate time to allow for β-arrestin recruitment.

    • Add the substrate for the reporter enzyme and measure the signal (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Plot the signal against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Compound IDR-Group (on Piperazine)D2 Ki (nM)5-HT2A Ki (nM)D2 Functional IC₅₀ (nM) (Antagonist)5-HT2A Functional IC₅₀ (nM) (Antagonist)
Lead-001 4-Fluorobenzyl5.22.18.94.5
Lead-002 2-Methoxyphenyl15.81.525.43.1
Lead-003 Cyclohexylmethyl89.345.7120.168.3
Haloperidol (Reference)1.285.42.0>1000
Risperidone (Reference)3.50.25.10.5

Table 1: Representative In Vitro Screening Data. Data is hypothetical.

In Vivo Efficacy and Safety Assessment

Compounds demonstrating high affinity and potent antagonism in vitro (e.g., D2 and 5-HT2A Ki < 20 nM) are advanced to in vivo models to assess their antipsychotic-like potential and liability for motor side effects.[6][12]

Protocol 4.1: Antipsychotic Efficacy Model: Amphetamine-Induced Hyperlocomotion

This model is sensitive to D2 receptor antagonists and is a primary screen for antipsychotic-like activity.[4][13]

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Procedure:

    • Acclimate animals to the testing room and open-field activity chambers.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

    • After a pre-treatment period (e.g., 30-60 minutes), administer a psychostimulant, such as d-amphetamine (e.g., 2-5 mg/kg, i.p.).

    • Immediately place the animal back into the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Expected Outcome: An effective antipsychotic agent will significantly attenuate the hyperlocomotion induced by amphetamine compared to the vehicle-treated group.

Protocol 4.2: EPS Liability Model: Rodent Catalepsy Test

This test assesses the potential of a compound to induce extrapyramidal side effects (EPS). Atypical antipsychotics should have a wide therapeutic window between their effective dose in the hyperlocomotion test and the dose that induces catalepsy.[10]

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer a range of doses of the test compound.

    • At various time points post-dosing (e.g., 30, 60, 90, 120 minutes), assess for catalepsy using the bar test.

    • Gently place the rat’s forepaws on a horizontal bar raised approximately 9 cm from the surface.

    • Measure the time it takes for the rat to remove both paws from the bar. A common criterion for catalepsy is remaining in this posture for >20 seconds.

  • Expected Outcome: A compound with a favorable safety profile will not induce significant catalepsy at doses that are effective in the amphetamine-induced hyperlocomotion model.

start Active In Vitro Hit efficacy Efficacy Model (Amphetamine Hyperlocomotion) start->efficacy safety Safety Model (Catalepsy) start->safety decision Therapeutic Index Calculation (Catalepsy Dose / Efficacy Dose) efficacy->decision safety->decision go Advance to Further Studies (High Index) decision->go GO no_go Terminate or Redesign (Low Index) decision->no_go NO-GO

Caption: In vivo screening and decision-making cascade.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the in vitro and in vivo assays are crucial for establishing a structure-activity relationship (SAR). This iterative process guides the synthesis of new analogs to improve potency, selectivity, and drug-like properties.[7][14]

Key Considerations for SAR Analysis:

  • Aryl Group on Piperazine: Modifications here significantly impact receptor affinity. For instance, electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methoxy) on a terminal phenyl ring can fine-tune D2 versus 5-HT2A selectivity.[15]

  • Linker Length and Rigidity: While this guide focuses on direct N-substitution, introducing short alkyl linkers between the piperazine and a terminal group can alter the conformational flexibility and receptor fit.

  • Benzoxazole Core Substitutions: Adding substituents to the benzene ring of the benzoxazole core can modulate lipophilicity and metabolic stability.

The optimization cycle involves designing new target molecules based on SAR insights, synthesizing them, and re-running them through the screening cascade. The goal is to identify a single "lead" compound that possesses a balanced and potent D2/5-HT2A antagonist profile, demonstrates efficacy in animal models of psychosis, and has a large therapeutic window with respect to EPS liability.

Design Design Analogs (Based on SAR) Synthesize Synthesize Design->Synthesize Test Test (In Vitro / In Vivo) Synthesize->Test Analyze Analyze Data (Update SAR) Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of lead optimization.

Conclusion

The this compound scaffold provides a robust and versatile platform for the discovery of novel antipsychotic agents. The application notes and protocols detailed herein offer a structured, industry-standard approach to guide researchers from initial chemical synthesis through to preclinical proof-of-concept. By systematically applying this workflow of synthesis, in vitro screening, and in vivo evaluation, project teams can efficiently navigate the complexities of CNS drug discovery and identify promising lead candidates with the potential for an improved therapeutic profile in the treatment of psychosis.

References

Application Notes & Protocols: Characterizing Receptor-Ligand Binding of 2-Piperazin-1-yl-benzooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 2-piperazin-1-yl-benzooxazole core is a recognized "privileged scaffold" in medicinal chemistry. This structural motif is present in numerous compounds that exhibit significant biological activity, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives have been investigated for a wide range of applications, including as anticancer agents, antipsychotics, and modulators of key central nervous system (CNS) targets like serotonin and sigma receptors.[3][4][5][6]

Given the therapeutic promise of its derivatives, a thorough characterization of the parent molecule, this compound, is paramount. Understanding its intrinsic binding affinity and selectivity across various receptor families is the foundational step in identifying its potential pharmacological profile and guiding future drug discovery efforts.

This guide provides a comprehensive overview of established methodologies and detailed protocols for studying the receptor-ligand binding characteristics of this compound. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the compound's mechanism of action, identify primary biological targets, and assess its potential for therapeutic development.

The Scientific Rationale: Why and How to Measure Binding

Quantifying the interaction between a ligand like this compound and its protein target is fundamental to pharmacology.[7] This interaction is defined by several key parameters, primarily binding affinity (how tightly the ligand binds) and kinetics (the rates of association and dissociation). A variety of biophysical techniques can be employed to measure these parameters, each with its own advantages and underlying principles. The choice of method often depends on the experimental goals, the nature of the receptor, and available resources.

Here, we will delve into four robust and widely used techniques:

  • Radioligand Binding Assays: The gold standard for measuring affinity, particularly for membrane-bound receptors like G-protein coupled receptors (GPCRs).[8]

  • Surface Plasmon Resonance (SPR): A label-free technique providing real-time kinetic data on association and dissociation.[9]

  • Isothermal Titration Calorimetry (ITC): A label-free, in-solution technique that provides a complete thermodynamic profile of the binding interaction.

  • Fluorescence Polarization (FP): A homogeneous, in-solution method well-suited for high-throughput screening to identify initial hits.

The following sections will detail the theoretical basis of each technique and provide step-by-step protocols for their application in characterizing this compound.

Part 1: Radioligand Binding Assays - The Gold Standard

Radioligand binding assays are a highly sensitive and robust method for determining the affinity of a ligand for a receptor.[8] They rely on the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The affinity of an unlabeled test compound, such as this compound, is typically determined through competitive binding experiments.

Causality in Experimental Design:

The core principle of a competitive binding assay is to measure the ability of the unlabeled test compound to displace the specific binding of a known radioligand. By incubating the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of the test compound, a competition curve is generated. This allows for the calculation of the inhibitory concentration 50 (IC50), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(piperazin-1-yl)-1,3-benzoxazole. As a key intermediate in pharmaceutical development, particularly for agents targeting neurological disorders, achieving a high yield and purity for this compound is critical[1]. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the most common synthetic route: the nucleophilic aromatic substitution of 2-chlorobenzoxazole with piperazine.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent challenge stemming from several potential sources. A systematic approach is essential for diagnosis.

Answer:

Several factors can contribute to low yields. We recommend investigating the following areas in a stepwise manner:

  • Reagent Stoichiometry and Purity:

    • Piperazine Excess: The most common side reaction is the formation of 1,4-bis(benzoxazol-2-yl)piperazine, where a single piperazine molecule is alkylated on both nitrogen atoms. To minimize this, a significant excess of piperazine (typically 3-5 equivalents) should be used to favor the mono-substitution product.

    • Reagent Quality: Verify the purity of your 2-chlorobenzoxazole. As a reactive electrophile, it can degrade upon storage. Purity can be checked by NMR or GC-MS. Synthesis from 2-mercaptobenzoxazole using thionyl chloride is a reliable method for obtaining fresh starting material[2]. Piperazine is hygroscopic; ensure it is anhydrous, as water can interfere with the reaction.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or N-Methyl-2-pyrrolidone (NMP) are generally effective as they can solvate the reactants and facilitate the substitution. In some cases, less polar solvents like toluene can also be used, often at higher temperatures[3].

    • Temperature and Reaction Time: This reaction typically requires heating. If the yield is low, the temperature may be insufficient, or the reaction time too short. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and temperature. A typical range is 80-120°C.

    • Base: While piperazine itself is a base, an additional non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction, preventing the protonation of piperazine and maintaining its nucleophilicity.

  • Work-up and Purification:

    • Significant product loss can occur during the work-up and purification stages. The basic nature of the piperazine moiety means the product is soluble in acidic aqueous solutions. Ensure your aqueous washes are basic (pH > 9) to keep the product in the organic layer.

    • For purification, silica gel chromatography can be challenging due to the product's basicity, which can cause streaking. Pre-treating the silica with a TEA solution (e.g., 1-2% TEA in the eluent system) can significantly improve peak shape and separation.

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide your optimization process.

LowYield_Troubleshooting start Low Yield of 2-(Piperazin-1-yl)benzoxazole check_sm 1. Check Starting Materials (SMs) start->check_sm check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Review Work-up & Purification start->check_workup sm_purity Purity of 2-Chlorobenzoxazole? check_sm->sm_purity temp_time Temperature / Time Adequate? check_conditions->temp_time workup_ph Work-up pH Basic? check_workup->workup_ph piperazine_excess Molar Excess of Piperazine? sm_purity->piperazine_excess Yes resynthesize_sm Action: Re-synthesize or Purify 2-Chlorobenzoxazole sm_purity->resynthesize_sm No increase_piperazine Action: Increase Piperazine to 3-5 eq. piperazine_excess->increase_piperazine No (< 3 eq) solvent_base Solvent / Base Optimal? temp_time->solvent_base Yes optimize_temp Action: Increase Temp / Time; Monitor by TLC/LC-MS temp_time->optimize_temp No screen_solvents Action: Screen ACN, DMF; Add non-nucleophilic base (TEA) solvent_base->screen_solvents No chromatography Chromatography Issues? workup_ph->chromatography Yes adjust_ph Action: Use NaHCO3 or dilute NaOH wash workup_ph->adjust_ph No modify_eluent Action: Add 1-2% TEA to chromatography eluent chromatography->modify_eluent Yes (Streaking)

Caption: Troubleshooting Decision Tree for Low Yield.

Question 2: I am observing a significant, less polar side product in my TLC/LC-MS analysis. What is it and how can I prevent it?

Answer:

The most likely side product that is less polar than your desired mono-substituted product is 1,4-bis(benzoxazol-2-yl)piperazine .

Mechanism of Side Product Formation

The reaction proceeds via nucleophilic attack of a piperazine nitrogen on the C2 position of 2-chlorobenzoxazole. Once the desired product, 2-(piperazin-1-yl)-benzoxazole, is formed, it still contains a secondary amine (-NH) group. This amine remains nucleophilic and can react with a second molecule of 2-chlorobenzoxazole, leading to the bis-substituted side product.

Side_Product_Formation cluster_0 Step 1: Desired Reaction cluster_1 Step 2: Side Reaction Piperazine Piperazine Product 2-(Piperazin-1-yl)benzoxazole (Desired Product) Piperazine->Product + Chlorobenzoxazole1 2-Chlorobenzoxazole Chlorobenzoxazole1->Product SideProduct 1,4-bis(benzoxazol-2-yl)piperazine (Side Product) Product->SideProduct + Chlorobenzoxazole2 2-Chlorobenzoxazole Chlorobenzoxazole2->SideProduct

Caption: Formation of the bis-substituted side product.

Prevention Strategies:

The key to preventing this side reaction is based on Le Châtelier's principle and reaction kinetics:

  • Use a Large Excess of Piperazine: As mentioned previously, using at least 3-5 equivalents of piperazine dramatically increases the probability that a molecule of 2-chlorobenzoxazole will collide with a molecule of the starting piperazine rather than the already-formed product.

  • Slow Addition of 2-Chlorobenzoxazole: If using a large excess of piperazine is not feasible (e.g., due to cost or downstream purification difficulties), you can add the 2-chlorobenzoxazole solution slowly (e.g., via a syringe pump) to the heated solution of piperazine. This maintains a low instantaneous concentration of the electrophile, favoring the initial reaction with the more abundant piperazine.

Question 3: My final product is difficult to purify by column chromatography and appears as a smear or broad peak. How can I improve the separation?

Answer:

This is a common issue when purifying basic compounds like piperazine derivatives on standard silica gel. The free silanol groups (Si-OH) on the surface of the silica are acidic and interact strongly with the basic nitrogens of your product, leading to poor peak shape and sometimes irreversible adsorption.

Solutions:

  • Eluent Modification:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (TEA) is the standard choice. Start with 0.5-1% TEA in your hexane/ethyl acetate or DCM/methanol mobile phase. This deactivates the acidic sites on the silica, allowing your compound to elute cleanly.

    • Use Ammonia: A 1-2% solution of 7N ammonia in methanol can be used as the polar component of your eluent system (e.g., a gradient of DCM to DCM/NH₃-MeOH).

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Deactivated Silica: You can purchase commercially prepared "deactivated" or "base-deactivated" silica gel.

  • Alternative Purification Method: Recrystallization

    • If your product is a solid and has sufficient purity (>90%), recrystallization is often a more scalable and efficient purification method.

    • Solvent Screening: Test a range of solvents to find a suitable system where the product is soluble when hot but sparingly soluble when cold. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.

Comparison of Purification Strategies
MethodAdvantagesDisadvantagesBest For
Silica Column w/ TEA Widely available; good for separating closely related impurities.Requires careful optimization of TEA concentration; TEA must be removed post-purification.General purpose; when TLC shows good separation with a modified eluent.
Alumina Column Excellent for basic compounds; avoids acidic interactions.Can have different selectivity than silica; may be less effective for very polar compounds.Highly basic compounds that show poor behavior even on modified silica.
Recrystallization Highly efficient for removing minor impurities; scalable; yields very pure material.Product must be a solid; can result in lower recovery if solubility is not ideal.Final purification step for solid products with >90% initial purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reaction between 2-chlorobenzoxazole and piperazine?

The reaction is a classic Nucleophilic Aromatic Substitution (SNAr) . The benzoxazole ring system, particularly with an electron-withdrawing oxygen and nitrogen atom, activates the C2 position towards nucleophilic attack. The chloride ion is a good leaving group. The mechanism proceeds in two steps:

  • Nucleophilic Attack: A nitrogen atom from piperazine attacks the electron-deficient C2 carbon of the benzoxazole ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion.

This mechanism is distinct from electrophilic aromatic substitution and does not typically involve radical intermediates under standard thermal conditions.

Q2: Are there alternative, potentially higher-yielding synthetic routes to 2-(piperazin-1-yl)-benzoxazole?

Yes, several alternative strategies exist, which may be advantageous depending on the availability of starting materials and desired scale.

  • From Benzoxazole-2-thiol: This method involves the condensation of 2-aminophenol with carbon disulfide to form benzoxazole-2-thiol. This thiol can then be treated with piperazine, often in a solvent like toluene, to furnish the final product in good yields[3][4]. This route avoids the use of potentially harsh chlorinating agents.

  • Direct C-H Amination: More modern methods focus on the direct amination of the benzoxazole C-H bond at the 2-position. These reactions typically require a transition metal catalyst (often copper-based) and an oxidant[5][6][7]. While atom-economical, these reactions can require more extensive optimization of the catalyst system, ligands, and oxidant. Ionic liquids have also been explored as reusable catalysts for this transformation under mild conditions[5][8][9].

  • Ullmann Condensation: While traditionally used for forming C-O and C-N bonds with aryl halides at high temperatures, modern Ullmann-type reactions, or Goldberg reactions, use soluble copper catalysts and ligands to couple amines with aryl halides under milder conditions[10][11]. This approach is mechanistically related to the direct reaction but benefits from catalytic turnover.

Q3: Can I use a protected piperazine (e.g., Boc-piperazine) in this reaction?

Yes, using a protected piperazine like tert-butyl piperazine-1-carboxylate (Boc-piperazine) is an excellent strategy, particularly if you need to perform further reactions on the benzoxazole ring or want to avoid the bis-substitution side product entirely.

Workflow:

  • Coupling: React 2-chlorobenzoxazole with Boc-piperazine. The reaction conditions are similar, but only one nitrogen is available to react, completely preventing the formation of the bis-substituted product.

  • Deprotection: The resulting Boc-protected product can then be deprotected, typically by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, to yield the final 2-(piperazin-1-yl)-benzoxazole.

This two-step process often provides a cleaner product and a higher overall yield, making it a preferred method in multi-step syntheses.

Experimental Protocols

Protocol 1: Synthesis of 2-(Piperazin-1-yl)-benzoxazole

This protocol is a representative example and should be adapted and optimized based on laboratory-specific observations.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (4.3 g, 50 mmol, 5 equivalents).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture until the piperazine is fully dissolved.

  • Reactant Addition: Add 2-chlorobenzoxazole (1.54 g, 10 mmol, 1 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% TEA). The starting 2-chlorobenzoxazole is significantly less polar than the product.

  • Work-up (Step 1 - Solvent Removal): After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up (Step 2 - Extraction): Dissolve the resulting residue in dichloromethane (50 mL). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove excess piperazine and any HCl salts. Wash with brine (1 x 30 mL).

  • Work-up (Step 3 - Drying and Concentration): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure 2-(piperazin-1-yl)-benzoxazole as a solid.

Protocol 2: Recrystallization of 2-(Piperazin-1-yl)-benzoxazole
  • Solvent Selection: Place a small amount of the crude solid product into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate) to each.

  • Heating and Cooling: Gently heat the test tubes to see if the solid dissolves. Allow the clear solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent is one in which the compound dissolves completely when hot but crystallizes out upon cooling. Isopropanol is often a good starting point.

  • Procedure: Dissolve the bulk of the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

References

Technical Support Center: Purification of 2-Piperazin-1-yl-benzooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Piperazin-1-yl-benzooxazole (PubChem CID: 317047)[1]. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to achieve high purity for this versatile heterocyclic compound.

Introduction: The Purification Challenge

This compound is a key heterocyclic scaffold in medicinal chemistry, explored for its potential in developing multi-target antipsychotics, anticancer agents, and other therapeutics.[2][3] The structure features a basic piperazine moiety attached to a benzoxazole core, a combination that dictates its physicochemical properties and presents specific purification challenges. Common impurities often include unreacted starting materials like piperazine and the benzoxazole precursor, as well as various side-products.[4][5][6]

Achieving the high purity required for subsequent analytical studies, biological assays, and regulatory submission is paramount.[7] This guide provides a logical framework for selecting and optimizing purification strategies, troubleshooting common issues, and implementing validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude this compound?

For most solid organic compounds, recrystallization is the preferred first-line method due to its efficiency, scalability, and cost-effectiveness.[7] If the crude product is a solid and of reasonable initial purity (>85%), begin by screening for a suitable recrystallization solvent. If recrystallization fails to yield a crystalline solid ("oiling out") or does not sufficiently remove key impurities, flash column chromatography is the next logical step.

Q2: How do I select the right solvent for recrystallization?

The ideal solvent should dissolve this compound completely at an elevated temperature but poorly at room temperature or below.[7] Impurities, conversely, should either be completely soluble or insoluble at all temperatures.

A practical approach involves small-scale "test tube" trials with a variety of solvents.

Solvent ClassRecommended SolventsBoiling Point (°C)Polarity
Alcohols Ethanol, Isopropanol (IPA)78, 82Polar Protic
Ethers Dioxane, Tetrahydrofuran (THF)101, 66Polar Aprotic
Esters Ethyl Acetate (EtOAc)77Medium Polarity
Nitriles Acetonitrile (MeCN)82Polar Aprotic
Solvent Pairs Ethanol/Water, EtOAc/HexaneVariableAdjustable

Table 1: Common Solvents for Recrystallization Screening.

Q3: Is acid-base extraction a viable purification method for this compound?

Yes, absolutely. The piperazine moiety contains two basic nitrogen atoms (pKa values around 5.3 and 9.7), making it highly amenable to acid-base extraction.[8] This technique is exceptionally useful for separating the basic product from non-basic or weakly basic organic impurities. The workflow involves dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate), extracting the basic product into an acidic aqueous phase (e.g., 1M HCl), discarding the organic layer containing neutral impurities, and then liberating the pure product by basifying the aqueous layer and extracting it back into an organic solvent.[8][9]

Q4: My purity analysis by reverse-phase HPLC shows significant peak tailing. What is the cause and solution?

This is a classic issue for compounds containing basic amine groups like piperazine. The basic nitrogens interact ionically with residual acidic silanol groups on the surface of silica-based C18 columns, causing poor peak shape.[9]

Solution: Add a mobile phase modifier to suppress this secondary interaction.

  • Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the piperazine nitrogens and the silanol groups, minimizing ionic interaction.

  • Basic Modifier: Alternatively, add 0.1% triethylamine (TEA). The TEA acts as a competing base, preferentially binding to the active silanol sites and allowing your compound to elute with a symmetrical peak shape.[9]

Troubleshooting Guide: Common Experimental Issues

Problem 1: During recrystallization, my product separates as an oil instead of forming crystals.

  • Probable Cause 1: High Impurity Load. Significant amounts of impurities can depress the melting point of the mixture and inhibit the formation of a crystal lattice.

  • Probable Cause 2: Inappropriate Solvent. The boiling point of the solvent may be higher than the melting point of your compound, or the compound's solubility curve in that solvent is not steep enough.

  • Solution Workflow:

    • Attempt Trituration: After cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. If an oil persists, decant the solvent and add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexane or pentane). Vigorously stir or sonicate the mixture. This can often shock the oil into precipitating as an amorphous solid, which can then be collected and re-purified.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single crystal to the cooled, supersaturated solution to serve as a template for crystal growth.

    • Re-evaluate Solvents: The compound may be too soluble. Try a less polar solvent or a solvent pair (e.g., dissolving in hot ethanol and slowly adding water until turbidity appears, then reheating to clarify and cooling slowly).[7]

    • Switch to Chromatography: If oiling out persists, the impurity profile is likely unsuitable for recrystallization. The most robust alternative is purification by flash column chromatography.[9][10]

Problem 2: My compound is not separating from an impurity during flash column chromatography.

  • Probable Cause 1: Incorrect Mobile Phase Polarity. The selected eluent system may not have sufficient selectivity to resolve the compound of interest from a structurally similar impurity.

  • Probable Cause 2: Column Overloading. Loading too much crude material onto the column leads to broad, overlapping bands that cannot be resolved.[11]

  • Solution Workflow:

    • TLC Optimization: Before every column, perform a thorough thin-layer chromatography (TLC) analysis. The ideal eluent system should provide a retention factor (Rf) of 0.25-0.35 for this compound and show clear separation from all impurity spots. Test various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol).

    • Use a Gradient: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.

    • Reduce Sample Load: As a rule of thumb, the mass of crude material should be no more than 1-5% of the mass of the silica gel (e.g., for a 40g silica column, load no more than 400-2000 mg of material).

    • Consider a Different Stationary Phase: If separation on silica gel is intractable, consider using alumina (basic or neutral) or a reverse-phase (C18) stationary phase.

Problem 3: The yield after purification is extremely low.

  • Probable Cause (Recrystallization): The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.

  • Probable Cause (Chromatography): The highly basic piperazine moiety is irreversibly adsorbing to the acidic silica gel stationary phase, resulting in streaking on TLC and poor recovery from the column.

  • Solution Workflow:

    • For Recrystallization:

      • Use the minimum amount of hot solvent required to fully dissolve the compound.

      • Ensure the solution is cooled thoroughly (e.g., in an ice bath) before filtration to maximize precipitation.

      • Wash the collected crystals with a minimal amount of ice-cold fresh solvent to remove residual mother liquor without dissolving the product.[9]

    • For Column Chromatography:

      • Add a Basic Modifier: To prevent irreversible adsorption on silica, add a small amount of a base to your mobile phase. A common practice is to add 0.5-1% triethylamine (TEA) to the eluent mixture. This neutralizes the acidic sites on the silica, dramatically improving recovery and peak shape for basic compounds.

Visualized Workflows & Protocols

Diagram 1: Purification Method Selection

This decision tree provides a logical path for choosing the most appropriate purification technique based on the characteristics of the crude product.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid acid_base Consider Acid-Base Extraction (for removing neutral impurities) start->acid_base Alternative Path recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil/Gum) success Purity > 98%? recrystallize->success chromatography->success acid_base->chromatography Follow with Chromatography if needed finish Purification Complete success->finish Yes troubleshoot Troubleshoot Method or Combine Techniques success->troubleshoot No troubleshoot->chromatography

Caption: Decision tree for selecting a purification method.

Detailed Protocol 1: Flash Column Chromatography (with Basic Modifier)

This protocol is optimized for basic compounds like this compound that may otherwise adhere to silica gel.

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. If the compound remains at the baseline, try Dichloromethane and Methanol. The target Rf should be ~0.3. Once a solvent system is found, prepare the bulk mobile phase and add 0.5% triethylamine (e.g., 5 mL of TEA for every 1 L of eluent).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method results in better separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the mobile phase. If using a gradient, start with a low-polarity mixture and gradually increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Diagram 2: Acid-Base Extraction Workflow

This diagram illustrates the separation of the basic product from neutral impurities.

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Acidic Extraction cluster_1 Step 2: Impurity Removal cluster_2 Step 3: Product Liberation & Re-extraction cluster_3 Step 4: Final Isolation start Crude Product in DCM add_acid Add 1M HCl (aq) Shake Funnel start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer Organic Layer (DCM) Contains Neutral Impurities separate1->organic_layer aqueous_layer1 Aqueous Layer (HCl) Contains Protonated Product discard_org Discard organic_layer->discard_org aqueous_layer2 Aqueous Layer (HCl) Contains Protonated Product basify Add 6M NaOH (aq) until pH > 10 Add fresh DCM, Shake Funnel aqueous_layer2->basify separate2 Separate Layers basify->separate2 final_org Organic Layer (DCM) Contains Pure Product separate2->final_org final_aq Aqueous Layer (Inorganic Salts) separate2->final_aq dry_evap Dry with Na2SO4, Filter, Evaporate final_org->dry_evap discard_aq Discard final_aq->discard_aq pure_product Pure Product dry_evap->pure_product

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Benzoxazole Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions (FAQs) encountered during the synthesis of benzoxazoles, with a focus on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in benzoxazole synthesis starting from 2-aminophenol and carboxylic acids (or their derivatives)?

A1: The most frequently observed side products are typically N-acylated 2-aminophenol, O-acylated 2-aminophenol, and N,O-diacylated 2-aminophenol. In some cases, starting materials may remain unreacted, or the desired benzoxazole product might undergo degradation.[1][2]

Q2: My reaction is complete according to TLC, but my yield is low. What are the likely culprits?

A2: Low yields can arise from several factors beyond incomplete reactions.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in 2-aminophenol or the carboxylic acid derivative can inhibit the reaction or lead to side products.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst choice can significantly reduce yield.[1][2]

  • Side Product Formation: Competing reactions can consume starting materials, thus lowering the yield of the desired product.[1]

  • Product Degradation: The synthesized benzoxazole may be unstable under the reaction or workup conditions, especially in the presence of strong acids.[3][4]

  • Inefficient Purification: Product loss during extraction, crystallization, or chromatography is a common cause of reduced yields.

Q3: I see a new spot on my TLC that is more polar than my starting 2-aminophenol. What could it be?

A3: A highly polar side product could be the result of dimerization or polymerization of the 2-aminophenol starting material. This is more likely to occur at high temperatures or under strongly acidic or basic conditions.[2] Additionally, 2-aminophenols are susceptible to air oxidation, which can form colored, polar impurities.[2]

Q4: Can the benzoxazole ring open up during the reaction or workup?

A4: Yes, the benzoxazole ring can be susceptible to hydrolysis, especially under acidic conditions, which leads to the formation of the corresponding amidophenol.[3][4] The rate of this ring-opening is dependent on the pH of the solution.[3][4] It is crucial to control the pH during workup to prevent degradation of the final product.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed look at common side products, the mechanisms of their formation, and strategies to minimize their presence in your reaction mixture.

Issue 1: Formation of Acylated Aminophenol Intermediates

Root Cause: The synthesis of benzoxazoles from 2-aminophenols and carboxylic acids or their derivatives proceeds through an initial acylation step to form an amide intermediate, which then undergoes intramolecular cyclization.[5] If the cyclization step is not efficient, these acylated intermediates can be isolated as side products.

  • N-acylated 2-aminophenol: The desired intermediate for the cyclization. Its accumulation suggests that the conditions are not optimal for the subsequent ring closure.

  • O-acylated 2-aminophenol: Results from the acylation of the hydroxyl group of the 2-aminophenol. This is generally less reactive towards cyclization.

  • N,O-diacylated 2-aminophenol: Occurs when both the amino and hydroxyl groups are acylated. This side product will not cyclize to form the desired benzoxazole.

Mechanism of Formation and Mitigation Strategies:

Side_Products cluster_0 Desired Pathway cluster_1 Side Reactions 2-Aminophenol 2-Aminophenol N-Acyl Intermediate N-Acyl Intermediate 2-Aminophenol->N-Acyl Intermediate Acylation (NH2) O-Acyl Side Product O-Acyl Side Product 2-Aminophenol->O-Acyl Side Product Acylation (OH) N,O-Diacyl Side Product N,O-Diacyl Side Product 2-Aminophenol->N,O-Diacyl Side Product Diacylation Benzoxazole Benzoxazole N-Acyl Intermediate->Benzoxazole Cyclization N-Acyl Intermediate->N,O-Diacyl Side Product Further Acylation

Caption: Formation of Benzoxazole and Acylated Side Products.

Troubleshooting Steps and Solutions:

Problem Potential Cause Recommended Solution
Accumulation of N-Acyl Intermediate Incomplete cyclization due to insufficient temperature, inadequate catalyst, or short reaction time.Increase the reaction temperature or prolong the reaction time.[2] If using a catalyst, ensure it is active and consider increasing the catalyst loading.[1]
Formation of O-Acyl Side Product Reaction conditions favor O-acylation over N-acylation.The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the solvent and pH. Consider using a less polar solvent or adding a mild base to favor N-acylation.
Presence of N,O-Diacyl Side Product Use of an excess of the acylating agent or highly reactive acylating agents.Use stoichiometric amounts of the acylating agent. If using a highly reactive derivative like an acid chloride, add it slowly to the reaction mixture at a lower temperature to control the reactivity.
Issue 2: Unreacted Starting Materials

Root Cause: An incomplete reaction can be due to several factors, including poor reactivity of the substrates, catalyst deactivation, or suboptimal reaction conditions.[1]

Troubleshooting Steps and Solutions:

Problem Potential Cause Recommended Solution
2-Aminophenol Remaining Insufficient amount of the coupling partner (carboxylic acid/derivative) or poor reactivity.Ensure a 1:1 stoichiometry or a slight excess of the more stable reagent. For unreactive substrates, consider using a more active derivative (e.g., acid chloride instead of carboxylic acid) or a more potent catalyst.[2][5]
Carboxylic Acid/Derivative Remaining Poor reactivity of the 2-aminophenol or insufficient heating.Check the purity of the 2-aminophenol, as impurities can inhibit the reaction.[2] Increase the reaction temperature or switch to a higher-boiling solvent to ensure the reaction goes to completion.
Both Starting Materials Present Inactive catalyst or overall suboptimal reaction conditions.Verify the activity of your catalyst; some may require activation or are sensitive to air and moisture.[1] Re-evaluate the choice of solvent, temperature, and reaction time. Conducting the reaction under an inert atmosphere can prevent oxidative degradation of the 2-aminophenol.[2]
Issue 3: Product Degradation

Root Cause: The benzoxazole ring, while aromatic, can be susceptible to cleavage under harsh conditions, particularly strong aqueous acid.[3][4]

Mechanism of Degradation:

Degradation Benzoxazole Benzoxazole Protonated Benzoxazole Protonated Benzoxazole Benzoxazole->Protonated Benzoxazole H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Benzoxazole->Tetrahedral Intermediate +H2O Amido Phenol Amido Phenol Tetrahedral Intermediate->Amido Phenol Ring Opening

References

Technical Support Center: Overcoming Solubility Challenges with 2-Piperazin-1-yl-benzooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing solubility issues encountered with 2-Piperazin-1-yl-benzooxazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and detailed experimental protocols to help you overcome common hurdles in your research. Our approach is rooted in scientific principles and practical, field-proven experience to ensure you can achieve consistent and reliable results.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound with a chemical structure that suggests potential challenges in achieving desired concentrations in aqueous media for biological assays and formulation development.[1][2][3] The presence of the benzoxazole group contributes to its lipophilicity, while the piperazine ring, with its two nitrogen atoms, offers opportunities for solubility enhancement through pH modification and salt formation.[4] This guide will walk you through a systematic approach to tackling these solubility issues head-on.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing poor aqueous solubility, leading to inconsistent results in my cell-based assays. What are the first steps I should take?

A1: This is a common and critical issue. Inconsistent results are often a direct consequence of the compound precipitating out of solution in your assay medium. Here’s a logical progression of initial steps to address this:

  • Determine the Kinetic Solubility: Before extensive experimentation, it's crucial to determine the kinetic solubility of your compound in your specific biological medium. This will establish the concentration at which precipitation begins under your experimental conditions.

  • pH Adjustment: The piperazine moiety in your compound is basic.[4] Therefore, lowering the pH of your solution can significantly increase its solubility by protonating the nitrogen atoms, leading to the formation of more soluble ionized species.[5][6]

  • Co-solvent Systems: Introducing a water-miscible organic solvent (co-solvent) can substantially increase the solubility of lipophilic compounds.[7][8] Common co-solvents for in vitro studies include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[9][10]

Q2: I've tried adjusting the pH, but the solubility is still not optimal for my needs. What other strategies can I employ?

A2: If pH adjustment alone is insufficient, the next step is to explore more advanced techniques that alter the physicochemical properties of the compound more profoundly:

  • Salt Formation: Converting the free base of this compound into a salt is a highly effective method to dramatically increase aqueous solubility.[11][12][13] Common salt forms for basic compounds include hydrochloride, sulfate, and mesylate salts.[5] A salt screening study is often necessary to identify the optimal counterion that provides the best balance of solubility and stability.[14]

  • Use of Solubilizing Excipients:

    • Surfactants: These agents can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[15] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamers are often used.[15]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[16][17][18][19]

Q3: I am developing a formulation for in vivo studies. What are the most promising long-term strategies for overcoming the solubility issues of this compound?

A3: For in vivo applications, where bioavailability is key, more advanced formulation strategies are often required:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[20][21][22][23] When this solid dispersion comes into contact with an aqueous medium, the carrier dissolves, releasing the drug as very fine, often amorphous, particles with a greatly increased surface area, which enhances the dissolution rate.[20][21]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity and saturation solubility.[24][25][26][27] Nanosuspensions are typically stabilized with surfactants or polymers.[25]

Troubleshooting Guides & Experimental Protocols

Workflow for Initial Solubility Troubleshooting

This workflow provides a systematic approach to diagnosing and addressing solubility issues in your experiments.

Solubility Troubleshooting Workflow start Start: Inconsistent Experimental Results solubility_check Suspect Poor Solubility / Precipitation start->solubility_check kinetic_sol Determine Kinetic Solubility in Assay Medium solubility_check->kinetic_sol precipitation_obs Precipitation Observed? kinetic_sol->precipitation_obs ph_adjust Strategy 1: pH Adjustment precipitation_obs->ph_adjust Yes no_precip No Precipitation at Desired Concentration precipitation_obs->no_precip No cosolvent Strategy 2: Co-solvent System ph_adjust->cosolvent If pH adjustment is insufficient retest Re-evaluate in Assay ph_adjust->retest cosolvent->retest retest->precipitation_obs advanced Proceed to Advanced Strategies (Salt Formation, etc.) retest->advanced Still precipitates end End: Consistent Results no_precip->end

Caption: Troubleshooting workflow for inconsistent assay results.

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the solubility of this compound at various pH values.

Rationale: The basic piperazine ring will become protonated at lower pH values, which is expected to increase the aqueous solubility of the compound.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid this compound to vials containing a known volume of each buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the solubility (in µg/mL or µM) against the pH to generate a solubility profile.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To determine the solubility of this compound in various co-solvent systems.

Rationale: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[8]

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., DMSO, Ethanol, PEG 400)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Following the steps outlined in Protocol 1, determine the equilibrium solubility of the compound in each co-solvent mixture.

  • Plot the solubility against the percentage of co-solvent to identify a suitable system for your experiments.

Table 1: Example Co-solvent Screening Data

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Buffer Only)0%Baseline
DMSO1%Result 1
DMSO5%Result 2
Ethanol1%Result 3
Ethanol5%Result 4
PEG 4005%Result 5
PEG 40010%Result 6
Protocol 3: Preparation of a Hydrochloride Salt

Objective: To prepare the hydrochloride salt of this compound to enhance its aqueous solubility.

Rationale: Salt formation is a robust chemical modification to improve the solubility of ionizable compounds.[11][12][13][28]

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether

  • 2 M HCl in diethyl ether

  • Stir plate and magnetic stir bar

  • Glass beaker and filtration apparatus

Procedure:

  • Dissolve a known amount of this compound in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add one to two molar equivalents of 2 M HCl in diethyl ether dropwise.

  • A precipitate (the hydrochloride salt) should form. Continue stirring for 30-60 minutes at room temperature.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether.

  • Dry the salt under vacuum.

  • Confirm the salt formation using appropriate analytical techniques (e.g., melting point, NMR, FTIR).

  • Determine the aqueous solubility of the newly formed salt using Protocol 1.

Advanced Formulation Strategies: A Conceptual Overview

For more challenging cases, especially in a drug development context, advanced formulation approaches are necessary.

Solid Dispersion Technology

This involves dispersing the drug in a solid hydrophilic polymer matrix.

Solid Dispersion Workflow start Drug + Polymer dissolve Dissolve start->dissolve solvent Common Solvent solvent->dissolve spray_drying Solvent Evaporation (e.g., Spray Drying) dissolve->spray_drying solid_dispersion Solid Dispersion (Amorphous Drug in Polymer Matrix) spray_drying->solid_dispersion release Rapid Dissolution solid_dispersion->release dissolution Aqueous Medium dissolution->release particles Release of Fine Drug Particles release->particles

Caption: Conceptual workflow for creating a solid dispersion.

Nanosuspension Formulation

This approach focuses on reducing the particle size of the drug to the sub-micron range.

Nanosuspension Workflow start Drug Microparticles + Stabilizer in Aqueous Medium milling High-Energy Process (e.g., Media Milling or High-Pressure Homogenization) start->milling nanosuspension Nanosuspension (Drug Nanocrystals) milling->nanosuspension

References

Technical Support Center: Stability Testing of 2-Piperazin-1-yl-benzooxazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-Piperazin-1-yl-benzooxazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and success of your stability studies. As your Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to support your experimental work.

Foundational Principles: Why Stability Testing is Critical

The stability of a pharmaceutical compound in solution is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] For a molecule like this compound, which contains both a basic piperazine moiety and a potentially labile benzoxazole ring, understanding its behavior under various environmental conditions is paramount.[2][3] Stability studies are not merely a regulatory hurdle; they provide fundamental insights into a molecule's intrinsic properties, informing formulation development, storage recommendations, and the design of robust analytical methods.[1][4]

This guide is structured to walk you through the logical progression of a stability study, from understanding the potential degradation pathways to designing and troubleshooting your experiments, all grounded in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[5]

Understanding the Molecule: Potential Degradation Pathways

This compound is a bicyclic aromatic heterocycle linked to a saturated diamine. This unique structure presents several potential sites for degradation. A thorough understanding of these potential pathways is the first step in designing a comprehensive stability testing program.[6]

Hydrolytic Degradation of the Benzoxazole Ring

The benzoxazole ring, while aromatic and relatively stable, can be susceptible to hydrolysis, particularly under acidic or basic conditions.[7][8] The reaction typically involves the cleavage of the oxazole ring.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the nitrogen atom can activate the ring for nucleophilic attack by water, leading to ring opening.

  • Base-Catalyzed Hydrolysis: Strong bases can facilitate the cleavage of the C-O bond within the oxazole ring.

The primary degradation product from hydrolysis is expected to be a derivative of 2-aminophenol and a piperazine-substituted carboxylic acid.

cluster_hydrolysis Hydrolytic Degradation Pathway parent This compound intermediate Ring-Opened Intermediate parent->intermediate H₂O / H⁺ or OH⁻ product1 2-Aminophenol Derivative intermediate->product1 Cleavage product2 Piperazine Carboxylic Acid Derivative intermediate->product2 Cleavage

Caption: Illustrative hydrolytic degradation of the benzoxazole ring.

Oxidative Degradation of the Piperazine Moiety

The piperazine ring, with its two secondary amine functionalities, is a prime target for oxidation.[9][10] Oxidative stress, which can be induced by agents like hydrogen peroxide or exposure to atmospheric oxygen and light, can lead to a variety of degradation products.

  • N-Oxidation: Formation of N-oxides at one or both nitrogen atoms of the piperazine ring.

  • Ring Opening: More aggressive oxidation can lead to the cleavage of the piperazine ring, forming various linear amine derivatives.[11]

  • Dealkylation: N-dealkylation at the piperazine nitrogen can also occur, leading to the formation of 1-aryl-piperazines.[11]

cluster_oxidation Oxidative Degradation Pathways parent This compound n_oxide N-Oxide Derivative parent->n_oxide [O] ring_opened Ring-Opened Products parent->ring_opened [O] (harsh)

Caption: Potential oxidative degradation pathways of the piperazine ring.

Photodegradation

Many heterocyclic aromatic compounds are susceptible to photodegradation when exposed to UV or visible light.[12] The energy absorbed from light can promote the molecule to an excited state, leading to bond cleavage or reaction with other molecules, such as oxygen. It is crucial to evaluate the photostability of this compound as per ICH Q1B guidelines.[13][14][15]

Experimental Design: A Practical Guide to Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of a stability study.[1][6][16] By intentionally exposing the compound to harsh conditions, we can rapidly identify potential degradation products and establish a "stability-indicating" analytical method capable of separating the parent compound from its degradants.[6][16]

Objective and General Workflow

The primary goal is to achieve a target degradation of 5-20%.[17] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not generate sufficient degradants to validate the analytical method.[6]

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end Identify and Quantify Degradation Products analyze->end

Caption: General workflow for a forced degradation study.

Step-by-Step Protocols

The following are detailed protocols for conducting forced degradation studies on a solution of this compound (typically starting at a concentration of 1 mg/mL).

A. Acidic Hydrolysis

  • Preparation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH.

  • Analysis: Analyze the sample using the developed HPLC method. If no degradation is observed, repeat with 1 M HCl.

B. Basic Hydrolysis

  • Preparation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent volume and concentration of HCl.

  • Analysis: Analyze the sample by HPLC. If no degradation is observed, repeat with 1 M NaOH.

C. Oxidative Degradation

  • Preparation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the sample directly by HPLC. If no degradation is observed, repeat with 30% H₂O₂.

D. Thermal Degradation

  • Preparation: Prepare two samples of the stock solution in sealed vials, one protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.

  • Incubation: Place the samples in a calibrated oven at 70°C for 48 hours.

  • Analysis: After incubation, cool the samples to room temperature and analyze by HPLC.

E. Photolytic Degradation

  • Preparation: Expose a sample of the stock solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][15]

  • Control: A dark control sample, protected from light, should be stored under the same conditions to isolate light-induced degradation from thermal effects.[15]

  • Analysis: Analyze both the exposed and dark control samples by HPLC.

Presenting the Data

A clear and concise summary of the forced degradation results is essential. The following table provides an illustrative example of how to present your findings.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Number of Degradants
Acidic Hydrolysis 0.1 M HCl24608.5%2
Basic Hydrolysis 0.1 M NaOH246015.2%3
Oxidative 3% H₂O₂24Room Temp18.9%4
Thermal Heat48705.1%1
Photolytic ICH Q1B--11.7%2

Note: The data in this table is for illustrative purposes only and should be replaced with your experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the stability testing of this compound.

Q1: My compound has poor aqueous solubility. How can I prepare a stock solution for stability studies?

A1: This is a common challenge with piperazine-containing molecules. Here’s a systematic approach:

  • pH Adjustment: this compound is a basic compound due to the piperazine moiety (piperazine has pKa values of approximately 5.35 and 9.73).[18] Lowering the pH of the aqueous solution with a small amount of acid (e.g., HCl) will protonate the piperazine nitrogens, which should significantly increase aqueous solubility.

  • Co-solvents: If pH adjustment is insufficient or undesirable, consider using a co-solvent system. Start with a small percentage (e.g., 5-10%) of a water-miscible organic solvent like acetonitrile, methanol, or DMSO. Be aware that co-solvents can influence the degradation rate.

  • Salt Formation: For long-term studies, consider synthesizing a salt form of the compound (e.g., hydrochloride or mesylate salt), which often exhibits much higher aqueous solubility and can also improve stability.

Q2: I'm developing a stability-indicating HPLC method, but the parent peak is tailing and I can't separate it from a degradant peak. What should I do?

A2: Peak tailing for basic compounds like this is often due to interactions with residual silanols on the silica-based stationary phase of the HPLC column. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is well-controlled with a suitable buffer. For a basic compound, a low pH (e.g., 2.5-3.5) will keep the piperazine nitrogens protonated, which can improve peak shape. Conversely, a high pH (e.g., 8-9, if using a hybrid or pH-stable column) can also be effective.

  • Amine Additive: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites on the column, reducing the tailing of your analyte.

  • Column Choice: If mobile phase optimization fails, consider a different column. A column with a different stationary phase (e.g., phenyl-hexyl) or a high-purity, end-capped C18 column designed for basic compounds may provide the necessary selectivity to resolve the parent peak from the degradant.

Q3: I see a new peak in my chromatogram after stressing the sample. How do I know if it's a degradant or an artifact?

A3: This is a critical question. Here's how to investigate:

  • Analyze the Control: First, analyze your unstressed control sample and your blank (mobile phase). If the peak is present in the control, it may be an impurity from the initial synthesis. If it's in the blank, it could be a ghost peak from the HPLC system.

  • Mass Balance: A key principle of a good stability-indicating method is mass balance. The sum of the peak area of the parent compound and all degradation products should remain constant throughout the study. If the decrease in the parent peak area corresponds to the increase in the new peak's area, it is likely a degradant.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. If the peak is pure in the control sample but becomes impure in the stressed sample, it indicates the presence of a co-eluting degradant.

Q4: How can I identify the structure of an unknown degradation product?

A4: Structural elucidation of degradants is a key part of advanced stability studies. The primary tool for this is mass spectrometry (MS):

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight. This can immediately help you propose a structure (e.g., an increase of 16 amu suggests an N-oxide formation).

  • Tandem MS (MS/MS): Fragmenting the degradant peak in the mass spectrometer (MS/MS) will provide information about its structure. By comparing the fragmentation pattern of the degradant to that of the parent compound, you can often pinpoint the site of modification.

References

troubleshooting low efficacy in 2-Piperazin-1-yl-benzooxazole assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2-piperazin-1-yl-benzooxazole and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to address common challenges, particularly low or inconsistent efficacy, encountered during in-vitro assays. As a versatile scaffold in medicinal chemistry, this compound is a key intermediate in the synthesis of novel therapeutics, including potential anticancer and neurological agents.[1][2][3][4] Achieving reliable and reproducible data is paramount to advancing these discoveries.

This center moves beyond simple checklists to explain the underlying scientific principles behind common assay failures, empowering you to diagnose and solve problems effectively.

Section 1: Troubleshooting Guide for Low Efficacy

This section is structured to help you systematically diagnose the root cause of low or variable compound activity in your assays.

Q1: My this compound analog shows weak or no activity in my cell-based assay. Where should I begin troubleshooting?

When an expected biological effect is not observed, it's crucial to follow a logical diagnostic sequence. The issue typically falls into one of three categories: problems with the Compound itself, the Assay Protocol , or the Biological System . Before repeating a complex and costly experiment, start with the most fundamental checks.

The following workflow provides a systematic approach to identifying the problem.

Troubleshooting_Workflow cluster_compound Compound Issues cluster_protocol Protocol Issues cluster_biology Biological System Issues start Start: Low/No Efficacy Observed compound_check Step 1: Verify Compound Integrity & Concentration start->compound_check solubility Is it soluble in assay media? compound_check->solubility Check protocol_check Step 2: Scrutinize Assay Protocol & Reagents reagents Are reagents active? (e.g., Caspase substrate) protocol_check->reagents Check biology_check Step 3: Investigate the Biological System cells Are cells healthy? Correct passage number? biology_check->cells Check end_success Problem Resolved stability Was it stored correctly? Is it degraded? solubility->stability If soluble purity What is the compound's purity? stability->purity If stable purity->protocol_check If compound is OK timing Are incubation times optimal? reagents->timing If active instrument Is the plate reader set up correctly? timing->instrument If optimal instrument->biology_check If protocol is OK serum Is serum protein binding reducing free compound? cells->serum If healthy target Is the target expressed and the pathway active? serum->target If serum effect ruled out target->end_success If pathway is active

Caption: A systematic workflow for troubleshooting low compound efficacy.

Begin with Step 1 before investing time in re-running the full experiment. Compound-related issues, particularly solubility, are the most frequent and easily corrected culprits.[5][6]

Q2: How can I be sure that issues with the compound itself are not the cause of low activity?

A compound cannot be effective if it isn't pure, stable, and bioavailable at the target. Problems with the physical and chemical properties of your test article are a primary source of experimental failure.[6]

A2: Perform the following critical checks:

  • Confirm Purity and Identity: Always use compounds from a reputable source with provided analytical data (e.g., HPLC, NMR).[6] Impurities can interfere with your assay or have their own biological effects. The identity of this compound can be confirmed by its molecular formula, C₁₁H₁₃N₃O.[7]

  • Evaluate Compound Stability:

    • Storage: Verify that the compound has been stored according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light and moisture.[6]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution.[6] Best practice is to aliquot the stock solution into single-use vials upon initial preparation.[6]

  • Assess Aqueous Solubility (A Critical Step): Poor solubility is a very common reason for apparent inactivity.[6] If the compound precipitates in your aqueous assay buffer, its effective concentration will be significantly lower than intended.

    • Action: Perform a visual solubility test before your experiment. See Protocol 1 for a detailed methodology.

  • Check Final Solvent Concentration: The solvent used to dissolve your compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Causality: If the solvent concentration is too high, it can cause cytotoxicity that either masks the specific effect of your compound or leads to a non-specific drop in cell health, confounding the results.

    • Action: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically <0.5% , and that this concentration is kept consistent across all wells, including vehicle controls.[5][6]

ParameterRecommendationRationale
Purity >95% (ideally >98%)Prevents interference from impurities.
Storage -20°C or -80°C, protected from lightMinimizes chemical degradation over time.[6]
Stock Solution High-purity, anhydrous DMSOEnsures compound is fully dissolved and stable.
Aliquoting Single-use aliquotsAvoids degradation from repeated freeze-thaw cycles.[6]
Final DMSO % < 0.5% in final assay volumePrevents solvent-induced cytotoxicity.[5]
Q3: My dose-response curve is flat or has a shallow slope. What does this indicate?

A dose-response curve is essential for characterizing a compound's activity, revealing its potency (EC₅₀/IC₅₀) and efficacy (maximal effect).[8][9] The shape of the curve provides critical diagnostic information.

A3: A flat or shallow curve can indicate several issues:

  • Flat Curve (No Response): This suggests a complete lack of activity under the tested conditions. This could be due to compound insolubility, degradation, an inactive biological pathway in your cell model, or the compound being genuinely inactive against the target.

  • Shallow Slope: A shallow or non-sigmoidal curve indicates a weak relationship between concentration and effect.[10] This can be caused by:

    • Compound Precipitation: At higher concentrations, the compound may be falling out of solution, meaning the effective dose is not actually increasing.

    • Assay Artifacts: The signal-to-noise ratio of your assay may be poor, or you may be operating at the limits of your instrument's detection range.

    • Complex Biological Mechanisms: This could reflect non-specific or off-target effects, or complex binding kinetics.

Dose_Response_Curves origin->x_axis  Log [Compound Concentration] origin->y_axis Response (%)   a1 a1 a2 a2 a1->a2  A: Ideal Sigmoid a3 a3 a2->a3  A: Ideal Sigmoid a4 a4 a3->a4  A: Ideal Sigmoid a5 a5 a4->a5  A: Ideal Sigmoid a6 a6 a5->a6  A: Ideal Sigmoid b1 b1 b2 b2 b1->b2  B: Shallow Slope b3 b3 b2->b3  B: Shallow Slope b4 b4 b3->b4  B: Shallow Slope b5 b5 b4->b5  B: Shallow Slope c1 c1 c2 c2 c1->c2  C: No Response

Caption: Interpreting dose-response curve shapes.

Action Plan:

  • Re-verify compound solubility at the highest concentration tested.

  • Review your assay parameters. Ensure your positive control yields a robust sigmoidal curve.

  • Consider expanding the concentration range. You may be testing at concentrations that are too low or too high (prozone effect).

Q4: I'm observing high variability between replicates and experiments. What are the most common causes?

Inconsistent results are a major challenge and can obscure real biological effects.[5] Variability often stems from minor, compounding inconsistencies in experimental execution.

A4: Address these key sources of variability:

  • Cell Culture Practices:

    • Passage Number: Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to compounds.[5][11]

    • Cell Health: Ensure cells are healthy and in the logarithmic growth phase when plating. Do not use over-confluent cultures.[11][12]

    • Seeding Density: This is a critical parameter. Inconsistent cell numbers per well will lead to high variability. Use a cell counter for accuracy and be mindful of technique to ensure even cell distribution, avoiding "edge effects".[5][11][12]

  • Assay Execution:

    • Pipetting: Inaccurate or inconsistent pipetting, especially with serial dilutions and small volumes, is a major source of error.[13] Ensure pipettes are calibrated.

    • Incubation Times: Adhere strictly to specified incubation times for both compound treatment and assay reagent development.[12]

    • Plate Uniformity: Temperature or evaporation gradients across a 96-well plate can cause variability. Equilibrate plates to room temperature before adding reagents and use plate sealers during long incubations.[14]

Q5: Could serum in my cell culture media be interfering with my assay?

Yes, this is a critical and often underestimated factor. Serum contains a high concentration of proteins, most notably albumin, which can non-specifically bind to small molecules.[15][16]

A5: Understand and test for serum protein binding.

  • Causality (The Mechanism): When your this compound derivative is added to media containing serum, a fraction of it will bind to proteins like human serum albumin (HSA) or bovine serum albumin (BSA).[17][18] This bound fraction is in equilibrium with the free fraction, but only the free compound is available to enter the cells and interact with its intracellular target. This effectively reduces the bioavailable concentration of your compound, leading to a rightward shift in the dose-response curve (lower apparent potency).[15][17]

Serum_Binding cluster_low_serum Low Serum Condition cluster_high_serum High Serum Condition (e.g., 10% FBS) Compound_L Free Compound Target_L Intracellular Target Compound_L->Target_L High Activity (Low IC50) Compound_H Free Compound SerumProtein Serum Protein (e.g., Albumin) Compound_H->SerumProtein Binding reduces free concentration Target_H Intracellular Target Compound_H->Target_H Low Activity (High IC50) Bound Bound Compound (Inactive)

Caption: Effect of serum protein binding on compound bioavailability.

  • Diagnostic Experiment: Compare the IC₅₀ value of your compound in your standard assay medium (e.g., 10% FBS) with its activity in a low-serum medium (e.g., 0.5-1% FBS) or serum-free medium. If the compound is significantly more potent in the low-serum condition, protein binding is a likely cause of the perceived low efficacy.

ConditionExpected IC₅₀ (If Binding Occurs)Interpretation
10% FBS Media High (e.g., 15 µM)Apparent low potency due to reduced free compound.
0.5% FBS Media Low (e.g., 1 µM)Potency is closer to the true value.

Section 2: Key Experimental Protocols

Protocol 1: Rapid Aqueous Solubility Assessment

This protocol helps you quickly determine if your compound is precipitating in the assay medium at your desired concentrations.[6]

Methodology:

  • Prepare Top Concentration: Prepare your highest planned assay concentration in your final assay medium (e.g., DMEM + 10% FBS). For example, to make a 100 µM solution from a 10 mM DMSO stock, add 1 µL of stock to 99 µL of medium.

  • Vortex: Vortex the solution gently for 10-15 seconds.

  • Incubate: Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Visual Inspection: Hold the tube against a dark background and carefully inspect for any signs of cloudiness, particulates, or precipitate.

  • (Optional) Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes. Check for a visible pellet at the bottom of the tube.

Interpretation: If a precipitate is visible, your compound's effective concentration is lower than intended. You must either lower the test concentrations to a soluble range or consider formulation strategies.

Protocol 2: Standard Caspase-Glo® 3/7 Apoptosis Assay (96-Well Format)

Many this compound derivatives are evaluated for their anticancer potential, which often involves inducing apoptosis.[3] This protocol describes a common method to measure the activity of effector caspases 3 and 7, key markers of apoptosis.[14][19]

Principle: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for Caspase-3 and -7.[19] Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[19]

Methodology:

  • Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate at a pre-optimized density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat cells with a serial dilution of your this compound compound and appropriate controls (vehicle control, positive control like staurosporine). Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14][20] Allow it to equilibrate to room temperature before use.

  • Assay Execution: a. Remove the cell plate from the incubator and allow it to equilibrate to room temperature for ~20-30 minutes. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14] c. Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds. d. Incubate the plate at room temperature, protected from light, for 1 to 2 hours.[14]

  • Data Acquisition: Measure luminescence using a plate luminometer.

Troubleshooting for this Assay:

  • Low Signal: The Caspase-Glo® reagent may have been improperly stored or reconstituted.[20][21] Ensure the substrate is fully dissolved.[14][20] Also, your treatment time may be too short or too long; perform a time-course experiment to find the optimal window for caspase activation.[13]

  • High Background: Using clear plates can cause signal crosstalk. Phenol red in the medium can also interfere with some optical assays, though this is less of a concern for luminescence.[22]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of action for this compound compounds?

    • This scaffold is a building block for a wide range of biologically active molecules.[1][2] The specific mechanism of action depends entirely on the other chemical moieties attached to the core structure. Documented activities for its derivatives include anticancer activity (sometimes via HDAC inhibition), partial agonism at serotonin receptors (5-HT3), and activity against neurological disorders.[2][3][23][24]

  • Q2: What are the most critical parameters to optimize for any new cell-based assay?

    • The three most critical parameters to optimize empirically for your specific cell line and compound are:

      • Cell Seeding Density: The cell number must be high enough for a robust signal but low enough to avoid over-confluence by the end of the experiment.[11]

      • Compound Incubation Time: Biological processes like apoptosis occur over a specific time course. A pilot time-course experiment is essential to identify the optimal treatment duration.[13]

      • Reagent Concentration and Incubation Time: For detection reagents, follow the manufacturer's guidelines but be prepared to optimize for your system to achieve the best signal-to-background ratio.

  • Q3: How do I differentiate between general cytotoxicity and a specific on-target effect?

    • This is a crucial question in drug development.[5]

      • Dose-Response: A specific, on-target effect should ideally occur at concentrations below those that cause general cytotoxicity. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay.

      • Orthogonal Assays: Confirm the phenotype using a different method. If you observe apoptosis via Caspase-3/7 activation, you could confirm it by looking at PARP cleavage via Western blot.

      • Use of Different Inhibitors: If available, use a structurally different compound known to target the same protein. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[5]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Piperazin-1-yl-benzooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Piperazin-1-yl-benzooxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental choices.

The primary and most common route to synthesize this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halide, from the 2-position of the benzoxazole ring by piperazine.[1] This guide is structured around this widely-used methodology.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

A1: The most prevalent method is the Nucleophilic Aromatic Substitution (SNAr) reaction between a 2-halo-benzooxazole (e.g., 2-chlorobenzoxazole) and piperazine.[1] The benzoxazole ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, particularly at the 2-position.[2]

Q2: Why is a base necessary for this reaction?

A2: A base plays a crucial role. Piperazine has two nitrogen atoms. One acts as the nucleophile, attacking the 2-position of the benzoxazole. The other can be protonated by the hydrogen halide (e.g., HCl) formed during the reaction. This protonation deactivates the piperazine, rendering it non-nucleophilic. An external base is added to neutralize the generated acid, ensuring that a sufficient concentration of free, nucleophilic piperazine is available to drive the reaction to completion.[3]

Q3: What is the role of the solvent in this SNAr reaction?

A3: The solvent is critical for reaction efficiency. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred.[4] These solvents effectively dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism, thereby accelerating the reaction rate.[5][6] The choice of solvent can significantly impact reaction kinetics.[5][7][8]

Q4: Can piperazine undergo double substitution?

A4: Yes, a common side reaction is the formation of a bis-benzoxazole product, where both nitrogen atoms of a single piperazine molecule react with two molecules of 2-chlorobenzoxazole. To minimize this, a significant excess of piperazine is typically used. This ensures that a molecule of 2-chlorobenzoxazole is statistically more likely to encounter a fresh, unreacted piperazine molecule.

Visualizing the Synthesis and Optimization Workflow

Reaction Pathway

The core reaction involves the attack of piperazine on 2-chlorobenzoxazole.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions 2-Chlorobenzoxazole 2-Chlorobenzoxazole Meisenheimer_Complex Meisenheimer Complex (Intermediate) 2-Chlorobenzoxazole->Meisenheimer_Complex + Piperazine Piperazine Piperazine Base Base Solvent Solvent Heat Heat Product This compound Meisenheimer_Complex->Product - Cl⁻ Side_Product Di-substitution Byproduct Product->Side_Product + 2-Chlorobenzoxazole (Undesired)

Caption: General SNAr pathway for the synthesis.

Experimental Optimization Workflow

A systematic approach is key to optimizing reaction conditions.

Optimization_Workflow Start Start Optimization Base_Screen 1. Screen Bases (e.g., K₂CO₃, Et₃N, DIPEA) Start->Base_Screen Solvent_Screen 2. Screen Solvents (e.g., DMF, DMSO, MeCN) Base_Screen->Solvent_Screen Temp_Opt 3. Optimize Temperature (e.g., 80-120 °C) Solvent_Screen->Temp_Opt Ratio_Opt 4. Optimize Piperazine Ratio (e.g., 2-5 eq.) Temp_Opt->Ratio_Opt Analysis Analyze Yield & Purity (TLC, LC-MS) Ratio_Opt->Analysis Analysis->Base_Screen Re-evaluate End Optimized Protocol Analysis->End Acceptable

Caption: A logical workflow for reaction optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a problem-cause-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive 2-chlorobenzoxazole: The starting material may have degraded. 2. Insufficient Base: The generated HCl is quenching the piperazine nucleophile. 3. Low Reaction Temperature: The activation energy for the SNAr reaction is not being met. 4. Piperazine is protonated: Using piperazine dihydrochloride salt without sufficient base.1. Verify the purity of 2-chlorobenzoxazole via NMR or GC-MS. A fresh bottle or resynthesis may be required.[9] 2. Increase the equivalents of base (e.g., from 2.0 to 3.0 eq. of K₂CO₃). 3. Increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). Monitor for decomposition. 4. Ensure you are using free-base piperazine or add at least 2 extra equivalents of base if starting from the salt.
Significant Byproduct Formation 1. Di-substitution: One piperazine molecule reacting with two benzoxazole molecules. 2. Hydrolysis of 2-chlorobenzoxazole: Trace water in the solvent can lead to the formation of 2-hydroxybenzoxazole.1. Increase the excess of piperazine (e.g., from 2 equivalents to 4-5 equivalents). This favors the mono-substituted product statistically.[10] 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Reaction Stalls / Incomplete Conversion 1. Poor Solubility: Reactants, particularly the base (e.g., K₂CO₃), may not be sufficiently soluble in the chosen solvent. 2. Product Precipitation: The product may be precipitating out of the reaction mixture, preventing further reaction.1. Switch to a solvent with higher polarity, such as DMSO, which can better solubilize inorganic bases. 2. Add a co-solvent to increase the solubility of all components throughout the reaction. Alternatively, run the reaction at a more dilute concentration.
Difficult Purification 1. Excess Piperazine: The large excess of piperazine can be difficult to remove via column chromatography due to its basicity and high polarity. 2. Product and Starting Material Co-elution: The product and 2-chlorobenzoxazole may have similar polarities.1. Perform an acidic wash (e.g., 1M HCl) during the work-up. This will protonate the excess piperazine, making it water-soluble and easily removed in the aqueous layer. Be sure to then neutralize and extract your product. 2. Ensure the reaction has gone to completion by TLC. If not, adjust chromatography conditions (e.g., use a less polar eluent system) to improve separation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Chlorobenzoxazole

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chlorobenzoxazole (1.0 eq.).

  • Add anhydrous piperazine (3.0 eq.) followed by anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzoxazole.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Troubleshooting Workflow Diagram

This decision tree can guide you when a reaction does not proceed as expected.

Troubleshooting_Flowchart Start Reaction Outcome Unsatisfactory Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Increase_Temp Increase Temp/Time SM_Present->Increase_Temp Yes Multiple_Spots Multiple Products? SM_Present->Multiple_Spots No Check_Reagents Check Reagent Purity & Stoichiometry Increase_Temp->Check_Reagents Increase_Piperazine Increase Piperazine Equivalents Multiple_Spots->Increase_Piperazine Yes, Di-substitution Check_Moisture Use Anhydrous Conditions Multiple_Spots->Check_Moisture Yes, Hydrolysis Baseline_Streak Baseline Streaking? Multiple_Spots->Baseline_Streak No Acid_Wash Perform Acid/Base Work-up Baseline_Streak->Acid_Wash Yes, Excess Piperazine Re_Purify Re-purify Baseline_Streak->Re_Purify No

Caption: A decision tree for troubleshooting common issues.

By understanding the principles of the SNAr reaction and employing a systematic approach to optimization and troubleshooting, researchers can confidently and efficiently synthesize this compound and its derivatives.

References

Technical Support Center: Scaling Up 2-Piperazin-1-yl-benzooxazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-piperazin-1-yl-benzooxazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves a two-step process: the formation of a 2-substituted benzoxazole precursor, followed by its reaction with piperazine. While seemingly straightforward on a small scale, scaling up this process introduces a host of challenges, including managing reaction exotherms, controlling impurity formation, and ensuring consistent, high yields. This guide will address these issues in a practical, question-and-answer format.

A common synthetic route involves the initial preparation of 2-chlorobenzoxazole, which then undergoes nucleophilic substitution with piperazine.[1][2] Alternative methods, such as the Buchwald-Hartwig amination, offer a different pathway to the desired C-N bond formation.[3][4][5] Each approach has its own set of potential difficulties that we will explore.

Troubleshooting Guide

This section is dedicated to addressing specific problems you may encounter during the synthesis and scale-up of this compound.

Low or No Product Yield

Question: We are experiencing very low yields in our initial scale-up batches. What are the likely causes and how can we improve them?

Answer: Low yield is a multifaceted problem that can stem from several factors throughout the synthetic process. Let's break down the potential issues by reaction step.

Step 1: Formation of 2-Chlorobenzoxazole

The synthesis of 2-chlorobenzoxazole itself can be a source of yield loss. Common methods include the reaction of 2-mercaptobenzoxazole with a chlorinating agent like chlorine gas or thionyl chloride.[6] Another route involves the reaction of benzoxazolin-2-one with phosphorus pentachloride.[7]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). Ensure the reaction is stirred efficiently to maintain a homogeneous mixture. Consider extending the reaction time or slightly increasing the temperature, but be mindful of potential side reactions.

  • Degradation of Starting Material or Product: 2-Chlorobenzoxazole can be sensitive to moisture and high temperatures.

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Distill the product under reduced pressure to minimize thermal stress.[6]

  • Suboptimal Chlorinating Agent: The choice and handling of the chlorinating agent are critical.

    • Solution: If using chlorine gas, ensure accurate measurement and controlled addition. For thionyl chloride, the use of a catalytic amount of DMF can be beneficial, but excess can lead to side products.[6] Phosphorus pentachloride is effective but requires careful handling due to its reactivity.[7]

Step 2: Nucleophilic Substitution with Piperazine

The reaction of 2-chlorobenzoxazole with piperazine is the key C-N bond-forming step.

Potential Causes & Solutions:

  • Poor Nucleophilicity of Piperazine: While piperazine is a good nucleophile, its effectiveness can be hampered by the reaction conditions.

    • Solution: The choice of solvent is crucial. Aprotic polar solvents like DMF or DMSO can enhance the reaction rate. The addition of a non-nucleophilic base can deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. However, be cautious as this can also promote undesired side reactions.

  • Side Reactions: The primary side reaction of concern is the double arylation of piperazine, leading to the formation of 1,4-bis(benzooxazol-2-yl)piperazine.

    • Solution: To favor mono-arylation, use a significant excess of piperazine (e.g., 5-10 equivalents). This statistically favors the reaction of 2-chlorobenzoxazole with a fresh piperazine molecule rather than the already substituted product.[8] The reaction temperature should also be carefully controlled; lower temperatures generally favor mono-substitution.

  • Alternative: Buchwald-Hartwig Amination: If nucleophilic substitution proves problematic, consider a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide (or triflate) with an amine and is known for its high efficiency and functional group tolerance.[3][5]

    • Solution: For this approach, you would couple 2-chlorobenzoxazole (or 2-bromobenzoxazole) with a mono-protected piperazine (e.g., N-Boc-piperazine). The selection of the palladium catalyst, ligand, and base is critical for success.[3] Following the coupling, the protecting group is removed to yield the final product.

Impurity Profile and Purification Challenges

Question: Our scaled-up batches are showing significant impurities that are difficult to remove. What are these impurities and how can we minimize their formation and improve purification?

Answer: Impurity control is a critical aspect of process scale-up. The nature of the impurities will depend on the synthetic route chosen.

Common Impurities and Their Origins:
ImpurityPotential Origin
1,4-bis(benzooxazol-2-yl)piperazine Double arylation of piperazine during the nucleophilic substitution step.
Unreacted 2-chlorobenzoxazole Incomplete reaction in the second step.
Ring-chlorinated byproducts Can form during the synthesis of 2-chlorobenzoxazole, especially at higher temperatures.[6]
Dehalogenated benzoxazole A common side product in Buchwald-Hartwig aminations, resulting from a competing beta-hydride elimination pathway.[9][10]
Residual Palladium If using a Buchwald-Hartwig approach, residual palladium in the final product is a major concern for pharmaceutical applications.
Strategies for Minimizing Impurities:
  • Control Stoichiometry: As mentioned, using a large excess of piperazine is the most effective way to minimize the formation of the di-substituted byproduct.

  • Temperature Control: Maintain strict temperature control throughout the reaction. Excursions to higher temperatures can promote the formation of ring-chlorinated and other byproducts.

  • Inert Atmosphere: For both the synthesis of 2-chlorobenzoxazole and any palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent oxidative side reactions and catalyst deactivation.

  • Catalyst and Ligand Selection (for Buchwald-Hartwig): The choice of ligand can significantly impact the outcome of the reaction, including the level of dehalogenation. Sterically hindered and electron-rich phosphine ligands are often used to promote the desired C-N bond formation.[3]

Purification Strategies:
  • Crystallization: If the desired product is a solid, crystallization is often the most effective and scalable purification method. Experiment with different solvent systems to find conditions that provide good recovery and effectively purge impurities.[11]

  • Column Chromatography: While effective at the lab scale, column chromatography can be challenging and expensive to scale up. It is best reserved for the removal of impurities that are difficult to separate by other means.

  • Acid-Base Extraction: The basic nature of the piperazine moiety can be exploited for purification. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting back into an organic solvent.

  • Palladium Scavenging: For products synthesized via Buchwald-Hartwig amination, specific palladium scavengers (e.g., functionalized silica gels or resins) may be necessary to reduce palladium levels to acceptable limits for pharmaceutical use.

Process Safety Considerations

Question: What are the key safety hazards we need to be aware of when scaling up this synthesis?

Answer: Process safety is paramount. A thorough risk assessment should be conducted before any scale-up activities.

Key Hazards and Mitigation Strategies:
  • Exothermic Reactions: Both the formation of 2-chlorobenzoxazole and its reaction with piperazine can be exothermic. On a large scale, the reduced surface-area-to-volume ratio can lead to a dangerous accumulation of heat.

    • Mitigation:

      • Perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).

      • Implement controlled addition of reagents to manage the rate of heat generation.

      • Ensure the reactor has adequate cooling capacity.

      • Develop a contingency plan for cooling failure.[12]

  • Hazardous Reagents:

    • Chlorinating Agents: Chlorine gas, thionyl chloride, and phosphorus pentachloride are all highly corrosive and toxic.

      • Mitigation: Handle these reagents in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including respiratory protection. Have appropriate scrubbers or quench solutions available to neutralize any releases.

    • Piperazine: Piperazine can cause skin and respiratory irritation.[13] It is also hygroscopic and can absorb carbon dioxide from the air.[13]

      • Mitigation: Handle in a well-ventilated area, wearing appropriate PPE. Store in a tightly sealed container under an inert atmosphere.[14]

  • Pressure Build-up: The evolution of gaseous byproducts, such as HCl during the chlorination step, can lead to a dangerous pressure build-up in a closed system.

    • Mitigation: Ensure the reactor is properly vented to a scrubber system to neutralize acidic gases.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for large-scale production of this compound?

A1: The "best" route depends on several factors, including cost of raw materials, available equipment, and the desired purity of the final product. The nucleophilic substitution of 2-chlorobenzoxazole with a large excess of piperazine is a common and relatively straightforward approach. However, if high purity is critical and the cost is justifiable, a Buchwald-Hartwig amination using a mono-protected piperazine may offer better control over impurities.

Q2: How can I effectively monitor the progress of the reaction?

A2: A combination of analytical techniques is recommended. Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative assessment of the reaction's progress. For more quantitative and accurate monitoring, high-performance liquid chromatography (HPLC) or gas chromatography (GC) are preferred.

Q3: We are observing a significant amount of the di-substituted byproduct even with an excess of piperazine. What else can we do?

A3: In addition to increasing the excess of piperazine, consider lowering the reaction temperature. You could also try a "reverse addition" where the 2-chlorobenzoxazole is slowly added to the solution of piperazine. This ensures that the 2-chlorobenzoxazole is always in the presence of a large excess of unreacted piperazine.

Q4: What are the key parameters to control during the crystallization of the final product?

A4: The key parameters for a successful crystallization are the choice of solvent(s), the cooling rate, and the agitation. A good solvent system will be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. A slow cooling rate generally leads to larger, purer crystals.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzoxazole from 2-Mercaptobenzoxazole

This procedure is adapted from established methods.[6]

  • To a stirred suspension of 2-mercaptobenzoxazole (1.0 eq) in a suitable solvent (e.g., thionyl chloride as both reagent and solvent), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 5 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-chlorobenzoxazole as a colorless oil.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution
  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve piperazine (8.0 eq) in a suitable solvent (e.g., toluene).

  • Heat the solution to a moderate temperature (e.g., 60-70 °C).

  • Slowly add a solution of 2-chlorobenzoxazole (1.0 eq) in the same solvent to the piperazine solution over a period of 1-2 hours.

  • Maintain the reaction temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with water to remove excess piperazine and piperazine hydrochloride.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or other suitable methods.

Protocol 3: Buchwald-Hartwig Amination Approach

This is a general procedure and will require optimization for specific substrates and catalysts.[3]

  • To an oven-dried reaction vessel, add the aryl halide (e.g., 2-chlorobenzoxazole, 1.0 eq), N-Boc-piperazine (1.2-1.5 eq), and a suitable base (e.g., NaOtBu, 1.4-2.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd2(dba)3) and the ligand (e.g., a sterically hindered phosphine ligand) in a small amount of the reaction solvent.

  • Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) to the reaction vessel, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

  • Purify the crude product by flash column chromatography or crystallization to afford the N-Boc protected intermediate.

  • Deprotect the N-Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Visualizations

Synthetic Pathway Diagram

Synthetic Pathway cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Buchwald-Hartwig Amination 2-Mercaptobenzoxazole 2-Mercaptobenzoxazole 2-Chlorobenzoxazole 2-Chlorobenzoxazole 2-Mercaptobenzoxazole->2-Chlorobenzoxazole SOCl2, DMF (cat.) This compound This compound 2-Chlorobenzoxazole->this compound Piperazine (excess) 2-Chlorobenzoxazole_B 2-Chlorobenzoxazole Intermediate N-Boc-protected Product 2-Chlorobenzoxazole_B->Intermediate Pd Catalyst, Ligand, Base N-Boc-Piperazine N-Boc-Piperazine N-Boc-Piperazine->Intermediate Pd Catalyst, Ligand, Base Final_Product_B This compound Intermediate->Final_Product_B Deprotection (e.g., TFA)

Caption: Alternative synthetic routes to this compound.

Troubleshooting Logic Flow

Troubleshooting Logic Start Low Yield or High Impurities Check_Step1 Problem in Step 1 (2-Cl-Benzoxazole Synthesis)? Start->Check_Step1 Check_Step2 Problem in Step 2 (Piperazine Coupling)? Start->Check_Step2 Incomplete_Rxn1 Incomplete Reaction? Check_Step1->Incomplete_Rxn1 Degradation1 Degradation? Check_Step1->Degradation1 Di-substitution High Di-substitution? Check_Step2->Di-substitution Incomplete_Rxn2 Incomplete Coupling? Check_Step2->Incomplete_Rxn2 Incomplete_Rxn1->Degradation1 No Optimize_Rxn1 Optimize Reaction Time/Temp Incomplete_Rxn1->Optimize_Rxn1 Yes Anhydrous_Inert1 Use Anhydrous Conditions & Inert Atmosphere Degradation1->Anhydrous_Inert1 Yes Di-substitution->Incomplete_Rxn2 No Increase_Piperazine Increase Piperazine Excess / Lower Temp Di-substitution->Increase_Piperazine Yes Optimize_Coupling Optimize Coupling Conditions (Temp, Time, Solvent) Incomplete_Rxn2->Optimize_Coupling Yes Consider_BH Consider Buchwald-Hartwig Route Incomplete_Rxn2->Consider_BH Persistent Issues

Caption: A logical flow for troubleshooting common scale-up issues.

References

Technical Support Center: 2-Piperazin-1-yl-benzooxazole (PZB-X) Kinase Inhibitor Platform

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2-Piperazin-1-yl-benzooxazole (PZB-X) platform. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing off-target effects associated with this promising class of kinase inhibitors. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and specificity of your results.

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will delve into the "why" behind experimental choices, grounding our advice in established pharmacological principles.

Part 1: Understanding and Identifying Off-Target Effects

This section addresses common initial questions regarding the characterization of PZB-X compounds.

FAQ 1: We've observed unexpected cellular phenotypes (e.g., cytotoxicity, morphological changes) at concentrations close to the IC50 for our primary target. How can we determine if these are off-target effects?

This is a critical and common observation in early-stage drug discovery. An unexpected phenotype can arise from three primary sources:

  • On-target toxicity: The intended target kinase plays a vital, previously unknown role in cell health or the specific pathway being modulated is essential for cell survival.

  • Off-target toxicity: The PZB-X compound is interacting with one or more unintended proteins, triggering a toxic cellular response.

  • Compound-specific issues: The compound itself has poor physicochemical properties, such as low solubility leading to aggregation and non-specific effects.

Troubleshooting Workflow:

To dissect these possibilities, a systematic approach is required. We recommend a multi-pronged strategy to differentiate between on-target and off-target liabilities.

Step-by-Step Protocol: Differentiating On- vs. Off-Target Phenotypes

  • Kinome Profiling:

    • Objective: To empirically identify unintended kinase targets of your PZB-X compound.

    • Methodology: Submit your compound to a commercial kinase profiling service (e.g., Eurofins Discovery, Reaction Biology). We recommend an initial broad screen, such as the KINOMEscan™ panel, which covers over 400 kinases. This will provide a selectivity profile and highlight potential off-target interactions.[1]

    • Data Analysis: The output is typically presented as a percentage of inhibition at a given concentration (e.g., 1 µM). Focus on kinases that show significant inhibition (e.g., >50%). These are your primary off-target suspects.

  • Orthogonal Chemical Probe Analysis:

    • Objective: To determine if the observed phenotype is linked to the primary target or to the chemical scaffold of your PZB-X compound.

    • Methodology: Identify and procure a structurally distinct inhibitor of your primary target.[2][3] For example, if your PZB-X compound is an ATP-competitive inhibitor, find an allosteric inhibitor or one from a different chemical class.

    • Experiment: Treat your cells with both your PZB-X compound and the orthogonal inhibitor at equipotent concentrations (e.g., 3x IC50).

    • Interpretation:

      • If both compounds produce the same phenotype, it is likely an on-target effect.

      • If only the PZB-X compound produces the phenotype, it is likely an off-target effect related to its specific chemical structure.[2]

  • "Rescue" Experiments:

    • Objective: To definitively prove that the observed phenotype is due to the inhibition of the primary target.

    • Methodology:

      • Genetic Rescue: Engineer a cell line that overexpresses a drug-resistant mutant of your target kinase. This is often achieved by mutating the "gatekeeper" residue in the ATP-binding pocket, which can sterically hinder the binding of your inhibitor without affecting kinase activity.[4]

      • Experiment: Treat both the wild-type and the resistant-mutant cell lines with your PZB-X compound.

    • Interpretation:

      • If the phenotype is observed in the wild-type cells but is absent or significantly reduced in the resistant-mutant cells, this strongly supports an on-target effect.

      • If the phenotype persists in the resistant-mutant cells, it is almost certainly an off-target effect.

Diagram: Workflow for Investigating Unexpected Phenotypes

G start Unexpected Cellular Phenotype Observed kinome_scan Perform Broad Kinome Profiling start->kinome_scan orthogonal_probe Test Structurally Distinct Inhibitor of Same Target start->orthogonal_probe rescue_exp Perform Rescue Experiment (e.g., Gatekeeper Mutant) start->rescue_exp off_target_identified Off-Targets Identified? kinome_scan->off_target_identified phenotype_replicated Phenotype Replicated? orthogonal_probe->phenotype_replicated phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued off_target_identified->phenotype_replicated No likely_off_target Likely Off-Target Effect off_target_identified->likely_off_target Yes phenotype_replicated->likely_off_target No likely_on_target Likely On-Target Effect phenotype_replicated->likely_on_target Yes phenotype_rescued->likely_off_target No phenotype_rescued->likely_on_target Yes inconclusive Inconclusive / Compound-Specific Effect likely_off_target->inconclusive likely_on_target->inconclusive

Caption: Decision tree for diagnosing on-target vs. off-target effects.

Part 2: Troubleshooting Specific Off-Target Issues

This section provides guidance for addressing specific off-target liabilities identified during your screening cascade.

FAQ 2: Our kinome screen revealed that our lead PZB-X compound, designed to inhibit Kinase A, also potently inhibits Kinase B. How can we rationally design a more selective compound?

This is a common challenge, as the ATP-binding pockets of many kinases are highly conserved.[4] Achieving selectivity requires exploiting subtle differences between the on-target and off-target kinases.

Medicinal Chemistry Strategy:

  • Structural Analysis:

    • Objective: To identify structural differences between the ATP-binding pockets of Kinase A and Kinase B.

    • Methodology: If crystal structures are available, overlay the structures of both kinases. Pay close attention to the "gatekeeper" residue, the hinge region, and the solvent-front region. If no structures are available, homology modeling can provide useful, albeit less reliable, insights.

  • Structure-Activity Relationship (SAR) Analysis:

    • Objective: To understand which parts of your PZB-X scaffold are driving the off-target activity.

    • Methodology: Synthesize a small library of analogs by systematically modifying different parts of the this compound core.

      • Piperazine Ring: Modify the substituent on the N4 position of the piperazine. This often projects towards the solvent-front and can be a key area for introducing selectivity.

      • Benzooxazole Core: Add small substituents to the benzooxazole ring to probe for steric clashes in the off-target kinase.

Table: Hypothetical SAR Data for PZB-X Analogs

Compound IDModificationKinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (B/A)
PZB-X-01 (Parent) N4-methyl on piperazine10252.5x
PZB-X-02 N4-ethyl on piperazine12806.7x
PZB-X-03 N4-isopropyl on piperazine50>1000>20x
PZB-X-04 5-fluoro on benzooxazole8202.5x
  • Interpretation: In this hypothetical example, increasing the steric bulk on the piperazine ring (PZB-X-03) dramatically reduces affinity for Kinase B while only moderately affecting Kinase A, thus significantly improving selectivity. This suggests Kinase B has a smaller solvent-front pocket.

  • Rational Design Based on Structural and SAR Data:

    • Combine the insights from your structural and SAR analyses. For instance, if the gatekeeper residue in Kinase A is small (e.g., threonine) and in Kinase B is large (e.g., methionine), you can design analogs with bulky groups that will be sterically hindered by the larger gatekeeper of Kinase B.

FAQ 3: Our PZB-X compound shows potent on-target activity in biochemical assays, but its cellular potency (EC50) is much weaker, and we see evidence of cytotoxicity. What could be the cause?

A significant drop-off between biochemical and cellular potency, coupled with cytotoxicity, often points to issues beyond simple on-target/off-target kinase activity. Potential culprits include poor membrane permeability, rapid metabolism, efflux by cellular transporters, or off-target interactions with non-kinase proteins.[5]

Troubleshooting Protocol:

  • Assess Cellular Target Engagement:

    • Objective: To confirm that your compound is reaching and binding to its intended target inside the cell.

    • Methodology: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.[6] These techniques measure target protein stabilization or proximity, respectively, upon compound binding in live cells.

    • Interpretation:

      • Strong Target Engagement: If the compound engages the target potently in cells, the discrepancy is likely due to cellular processes downstream of the target or a dominant off-target effect.

      • Weak Target Engagement: If engagement is weak, the issue is likely related to poor cell permeability or active efflux.

  • Investigate Compound Efflux:

    • Objective: To determine if your compound is a substrate for multidrug resistance (MDR) transporters like P-glycoprotein (P-gp).

    • Methodology: Perform your cellular potency assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A).

    • Interpretation: A significant increase in potency in the presence of the P-gp inhibitor indicates that your compound is being actively removed from the cell.

  • Evaluate Off-Target Liabilities Beyond Kinases:

    • Objective: To identify interactions with other protein classes that could cause cytotoxicity. The piperazine moiety, in particular, can be associated with activity at G-protein coupled receptors (GPCRs) or ion channels.

    • Methodology: Submit your compound for broad panel screening against targets like the SafetyScreen44™ panel (Eurofins), which includes GPCRs, ion channels, and transporters.

    • Interpretation: A potent "hit" on a target known to be critical for cell viability (e.g., the hERG ion channel) could explain the observed cytotoxicity.

Diagram: Deconvoluting Biochemical vs. Cellular Potency

G start Biochemical IC50 << Cellular EC50 cetsa Perform Cellular Target Engagement Assay (e.g., CETSA) start->cetsa engagement_result Target Engagement? cetsa->engagement_result efflux Test for P-gp Efflux efflux_result Potency Shift with P-gp Inhibitor? efflux->efflux_result safety_panel Run Broad Safety/Off-Target Panel (GPCRs, Ion Channels) safety_hit Safety Panel Hit? safety_panel->safety_hit engagement_result->efflux Weak engagement_result->safety_panel Strong efflux_result->safety_panel No permeability_issue Root Cause: Poor Permeability / Efflux efflux_result->permeability_issue Yes off_target_issue Root Cause: Off-Target Liability safety_hit->off_target_issue Yes downstream_issue Root Cause: Complex Downstream Biology safety_hit->downstream_issue No

Caption: Workflow for troubleshooting potency discrepancies.

Part 3: References

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC. National Institutes of Health (NIH). --INVALID-LINK--

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. --INVALID-LINK--

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. --INVALID-LINK--

  • Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. Benchchem. --INVALID-LINK--

  • How can off-target effects of drugs be minimised? Patsnap Synapse. --INVALID-LINK--

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. National Institutes of Health (NIH). --INVALID-LINK--

  • Kinase inhibitor screening workflow. ResearchGate. --INVALID-LINK--

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors](--INVALID-LINK-- unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. --INVALID-LINK--

  • Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. MDPI. --INVALID-LINK--

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. --INVALID-LINK--

  • The importance of target validation in drug discovery and development. ResearchGate. --INVALID-LINK--

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. National Institutes of Health (NIH). --INVALID-LINK--

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central. National Institutes of Health (NIH). --INVALID-LINK--

References

Technical Support Center: 2-Piperazin-1-yl-benzooxazole Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 2-Piperazin-1-yl-benzooxazole. Given the absence of specific degradation studies for this molecule in publicly available literature, this guide provides a framework based on established chemical principles of its constituent moieties—the piperazine and benzoxazole rings. It offers predicted degradation pathways, detailed experimental protocols for forced degradation studies, and troubleshooting advice for the analytical methodologies employed.

Section 1: Frequently Asked Questions (FAQs) on Degradation Pathways

Q1: What are the most probable degradation pathways for this compound under typical stress conditions?

A1: Based on the structure, which combines a piperazine ring and a benzoxazole ring, several degradation pathways are plausible under forced degradation conditions (hydrolytic, oxidative, photolytic, and thermal). The primary sites of metabolic or chemical attack are the nitrogen atoms of the piperazine ring and the heterocyclic benzoxazole ring.

  • Piperazine Ring Degradation: The piperazine moiety is susceptible to several metabolic and chemical transformations. Common pathways include N-oxidation at either of the nitrogen atoms, N-dealkylation (if substituted, which is not the case here for the free base), and oxidative ring cleavage.[1] Bioactivation can also lead to reactive iminium ions.[2]

  • Benzoxazole Ring Degradation: The benzoxazole ring is relatively stable due to its aromaticity.[3] However, it can undergo hydrolytic cleavage under strong acidic or basic conditions, leading to the opening of the oxazole ring to form an aminophenol derivative.

  • Combined Degradation: It is also possible to observe degradation products resulting from modifications to both rings.

Q2: Which functional groups are the most labile in this compound?

A2: The most chemically active sites are the secondary amine in the piperazine ring and the ether linkage within the benzoxazole ring. The secondary amine is susceptible to oxidation. The benzoxazole ring system, while aromatic, can be cleaved by hydrolysis, particularly under harsh pH conditions.[4]

Q3: What are the initial steps I should take to investigate the degradation of my compound?

A3: The foundational step is to perform a comprehensive forced degradation study as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] This involves subjecting the compound to a variety of stress conditions to generate potential degradation products. These studies are crucial for developing and validating a stability-indicating analytical method.[7][8]

Q4: What is a "stability-indicating method," and why is it essential?

A4: A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8] Its development is a primary goal of forced degradation studies, as it is required to assess the stability of a drug substance or product over time.[7][9] High-performance liquid chromatography (HPLC) is the most common technique for developing such methods.[10]

Section 2: Predicted Degradation Pathways & Visualization

The following diagram illustrates the predicted degradation pathways of this compound under various stress conditions. These pathways are hypothesized based on the known chemistry of the piperazine and benzoxazole functional groups.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation parent This compound hydrolysis_prod 2-(2-Aminophenoxy)carbonylpiperazine (Ring Opening) parent->hydrolysis_prod H₂O / H⁺ or OH⁻ n_oxide Piperazine N-Oxide parent->n_oxide H₂O₂ ring_cleavage Piperazine Ring Cleavage Products (e.g., Ethylenediamine derivatives) parent->ring_cleavage Strong Oxidants photo_prod Radical-induced Products (e.g., Hydroxylated species) parent->photo_prod UV/Vis Light SIM_Workflow start Start: Obtain Stressed Samples initial_screening Initial Method Screening (Generic Gradient, C18 Column) start->initial_screening analyze_results Analyze Results: Peak Purity & Resolution initial_screening->analyze_results is_separation_adequate Is Separation Adequate? analyze_results->is_separation_adequate optimize_method Optimize Method: - Mobile Phase pH - Gradient Profile - Column Chemistry is_separation_adequate->optimize_method No validate_method Validate Method (ICH Q2(R1)) - Specificity, Linearity, Accuracy, - Precision, Robustness is_separation_adequate->validate_method Yes reanalyze Re-analyze Stressed Samples optimize_method->reanalyze reanalyze->analyze_results end End: Final Stability-Indicating Method validate_method->end

References

Validation & Comparative

A Comparative Guide to 5-HT3 Antagonists: A Profile of 2-Piperazin-1-yl-benzooxazole in the Context of Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of 5-HT3 receptor antagonists, a comprehensive understanding of the existing therapeutic options is paramount. This guide provides an in-depth comparison of the leading 5-HT3 antagonists, including Ondansetron, Granisetron, Palonosetron, and Dolasetron, with a special focus on the emerging potential of the 2-Piperazin-1-yl-benzooxazole scaffold. By examining key performance metrics, from receptor binding affinities to functional antagonism, supported by experimental data and detailed protocols, this guide aims to equip scientists with the critical information needed for informed decision-making in their research and development endeavors.

The 5-HT3 Receptor: A Key Target in Nausea and Emesis

The 5-hydroxytryptamine-3 (5-HT3) receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a pivotal role in the emetic reflex.[1] Located on peripheral vagal nerve terminals and in the chemoreceptor trigger zone (CTZ) of the central nervous system, the activation of these receptors by serotonin (5-HT) leads to rapid neuronal depolarization and the transmission of signals that induce nausea and vomiting.[2] The development of selective 5-HT3 receptor antagonists has revolutionized the management of nausea and vomiting, particularly in the context of chemotherapy (CINV), radiotherapy, and postoperative recovery.[1][3]

Mechanism of Action: Blocking the Emesis Signal Cascade

Upon binding of serotonin, the 5-HT3 receptor channel opens, permitting an influx of cations (primarily Na+, K+, and Ca2+), which depolarizes the neuron.[1] This initiates a signaling cascade that ultimately triggers the vomiting reflex. 5-HT3 receptor antagonists act by competitively binding to the serotonin binding site on the receptor, thereby preventing channel opening and blocking the downstream signaling pathway.[1]

5-HT3 Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5HT3R 5-HT3 Receptor Serotonin->5HT3R Binds IonChannel Ion Channel (Na+, K+, Ca2+) 5HT3R->IonChannel Opens Depolarization Neuronal Depolarization IonChannel->Depolarization Emesis Emetic Signal to Vomiting Center Depolarization->Emesis Antagonist 5-HT3 Antagonist (e.g., Ondansetron) Antagonist->5HT3R Blocks

Caption: 5-HT3 Receptor Signaling and Antagonist Action.

Comparative Analysis of Leading 5-HT3 Antagonists

The currently approved 5-HT3 antagonists can be broadly categorized into first-generation agents (Ondansetron, Granisetron, Dolasetron) and a second-generation agent (Palonosetron), distinguished by their pharmacological properties.[2][4]

Compound Receptor Binding Affinity (pKi / Ki) Functional Antagonism (pA2 / IC50) Key Differentiating Features
Ondansetron pKi: ~8.07 - 8.70[5][6]pA2: 8.63[6]First-generation antagonist, considered a cornerstone of antiemetic therapy.[1]
Granisetron pKi: 9.15[6][7]pA2: 9.44[6]High potency and selectivity.[8]
Palonosetron pKi: 10.4 - 10.5[1]; Ki: 0.17 nM[9]IC50: 0.18 - 0.24 nM[10]Second-generation antagonist with significantly higher binding affinity and a longer plasma half-life, effective against delayed CINV.[1][2][11] Exhibits allosteric binding and positive cooperativity.[12]
Dolasetron (active metabolite: Hydrodolasetron)Data primarily available for the active metabolite.N/AProdrug, rapidly converted to the more active hydrodolasetron.[13]

The Investigational Landscape: this compound

The quest for novel 5-HT3 antagonists with improved pharmacological profiles is ongoing. One such area of investigation involves derivatives of 2-piperazinylbenzoxazole. Studies on the synthesis and pharmacological evaluation of these compounds have demonstrated their potential as 5-HT3 receptor antagonists.[14]

Experimental Protocols for Evaluating 5-HT3 Antagonist Performance

To facilitate further research and a standardized comparison of novel compounds like this compound, the following detailed experimental protocols are provided.

Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity of a test compound for the 5-HT3 receptor.

Radioligand_Binding_Assay_Workflow Start Start MembranePrep Membrane Preparation (e.g., from HEK293 cells expressing 5-HT3R) Start->MembranePrep Incubation Incubation - Membranes - Radioligand ([3H]Granisetron) - Test Compound (Varying Conc.) MembranePrep->Incubation Separation Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Liquid Scintillation Counting) Separation->Quantification Analysis Data Analysis - Determine IC50 - Calculate Ki (Cheng-Prusoff) Quantification->Analysis End End Analysis->End

Caption: Workflow for a 5-HT3 Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT3 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Incubation: In a multi-well plate, combine the prepared membranes, a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]Granisetron), and varying concentrations of the unlabeled test compound. Incubate at a controlled temperature to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

In Vitro Functional Assay: Whole-Cell Patch-Clamp Electrophysiology

This assay measures the ability of a compound to antagonize the function of the 5-HT3 receptor, which is an ion channel.

Step-by-Step Methodology:

  • Cell Preparation: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the human 5-HT3A receptor on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell using a glass micropipette filled with an internal solution.

  • Drug Application: Apply a known concentration of serotonin to the cell to elicit an inward current mediated by the 5-HT3 receptors.

  • Antagonist Application: Co-apply varying concentrations of the test antagonist with the serotonin to measure the inhibition of the serotonin-induced current.

  • Data Analysis: Plot the percentage of inhibition of the serotonin-induced current against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion and Future Directions

The established 5-HT3 receptor antagonists, particularly the second-generation agent Palonosetron, have set a high bar for efficacy in the management of nausea and emesis.[2][11] Palonosetron's high binding affinity, long half-life, and unique allosteric interactions contribute to its superior clinical performance, especially in the challenging setting of delayed CINV.[12]

The this compound scaffold represents a promising starting point for the development of novel 5-HT3 antagonists. While initial findings have confirmed its activity at the receptor, further optimization is necessary to enhance its binding affinity and overall pharmacological profile to rival that of the current gold-standard therapeutics. Future research should focus on comprehensive structure-activity relationship studies, employing the standardized experimental protocols outlined in this guide, to systematically modify the this compound structure and identify derivatives with improved potency and drug-like properties. Such efforts will be crucial in determining whether this chemical class can yield a next-generation 5-HT3 antagonist with clinically meaningful advantages.

References

A Comparative Guide to the Anticancer Activity of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents.[1] Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of research, with the benzoxazole scaffold standing out as a privileged structure in medicinal chemistry.[1][2][3] This guide offers a comprehensive comparison of the anticancer activity of various benzoxazole derivatives, providing researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data and mechanistic insights.

Introduction: The Promise of the Benzoxazole Scaffold

Benzoxazole, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, serves as the core structure for a multitude of biologically active molecules.[4][5] Its structural resemblance to naturally occurring nucleic acid bases, such as adenine and guanine, is thought to facilitate its interaction with biological macromolecules, contributing to its diverse pharmacological profile.[3] While exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and antiviral properties, the anticancer potential of benzoxazole derivatives has garnered the most significant attention in recent years.[3][6]

The versatility of the benzoxazole ring system allows for extensive chemical modifications, leading to the synthesis of a vast library of derivatives with varying potencies and selectivities against different cancer types.[1][2][7] These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression, induction of apoptosis (programmed cell death), and arrest of the cell cycle.[5][8][9]

Comparative Analysis of Anticancer Activity

The efficacy of benzoxazole derivatives as anticancer agents is intrinsically linked to their chemical structure. The nature and position of substituents on the benzoxazole core and its appended moieties play a crucial role in determining their biological activity and selectivity. This section provides a comparative analysis of different classes of benzoxazole derivatives, with a focus on their in vitro cytotoxic activity against various human cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of benzoxazole derivatives reveals that the incorporation of different heterocyclic rings and functional groups significantly influences their anticancer potency.[10] For instance, the presence of electron-withdrawing or electron-releasing groups at specific positions can enhance the antiproliferative effects.[10]

  • Benzoxazole-Hybrid Molecules: The fusion of the benzoxazole scaffold with other heterocyclic systems like triazole, oxadiazole, pyrazoline, and quinoline has yielded compounds with potent anticancer activity.[2][3][4] For example, benzoxazole-1,3,4-oxadiazole derivatives have shown promising activity against colon cancer (HT-29) cell lines.[3][4]

  • Substitutions on the Benzoxazole Core: Modifications on the benzene ring of the benzoxazole nucleus, such as the introduction of methoxy or nitro groups, have been shown to modulate anticancer efficacy.[4] For instance, compounds with methoxy substitution at the 5 and 6 positions exhibited excellent anticancer action.[4]

Quantitative Comparison of In Vitro Cytotoxicity

The most common method for evaluating the anticancer activity of a compound is to determine its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative benzoxazole derivatives against various cancer cell lines, as reported in the literature.

Table 1: Anticancer Activity of Benzoxazole-Benzamide Conjugates [11]

CompoundHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)WI-38 (Normal Fibroblasts) IC50 (µM)
1 0.49 ± 0.040.61 ± 0.05>10
9 0.52 ± 0.030.68 ± 0.04>10
10 0.45 ± 0.020.55 ± 0.03>10
11 0.38 ± 0.020.47 ± 0.03>10
12 0.41 ± 0.030.51 ± 0.04>10
15 0.58 ± 0.040.72 ± 0.05>10
Sorafenib 5.30 ± 0.414.21 ± 0.337.85 ± 0.62

Table 2: Anticancer Activity of 2-Thioacetamide Linked Benzoxazole-Benzamide Conjugates [9][12]

CompoundHepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
12d 23.61 ± 2.1244.09 ± 3.97
12f 36.96 ± 3.3322.54 ± 2.03
12i 27.30 ± 2.4627.99 ± 2.52
12l 10.50 ± 0.9515.21 ± 1.37
13a 11.4 ± 1.0314.2 ± 1.28
Sorafenib 5.57 ± 0.506.46 ± 0.58

Table 3: Anticancer Activity of Piperidinyl-Based Benzoxazole Derivatives [13]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
5a 16.29>50>50
5g 17.2335.1241.23
5h 14.0129.8733.45
11a 10.1525.4328.91
11b 8.2320.1122.76
Sorafenib 9.8711.2312.54

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of benzoxazole derivatives is often attributed to their ability to interfere with specific molecular targets and signaling pathways that are crucial for cancer cell survival and proliferation.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A significant number of potent benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[14] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[15] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[14] Benzoxazole derivatives can competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activation and downstream signaling.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Figure 1: Simplified diagram of VEGFR-2 signaling inhibition by benzoxazole derivatives.

Induction of Apoptosis

Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[8][9] Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, allowing for their uncontrolled growth.

Benzoxazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of key apoptotic proteins, such as:

  • Caspases: These are a family of proteases that execute the apoptotic program. Benzoxazole derivatives have been shown to increase the levels of active caspases, such as caspase-3 and caspase-9.[8][16]

  • Bcl-2 Family Proteins: This family includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis. Several studies have reported that potent benzoxazole derivatives can upregulate Bax and downregulate Bcl-2 expression.[9][12][13]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of the cell cycle is a fundamental characteristic of cancer.[5] Some benzoxazole derivatives have been found to cause cell cycle arrest at specific phases, such as the G1, S, or G2/M phase, thereby preventing cancer cells from proliferating.[8][9][13] For example, compound 14b was found to arrest HepG2 cell growth at the Pre-G1 phase, while compound 11b induced G2/M cell-cycle arrest in MCF-7 cells.[8][13]

Experimental Protocols for Evaluating Anticancer Activity

The following are standardized, step-by-step methodologies for key experiments used to assess the anticancer activity of benzoxazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Benzoxazole Derivatives A->B C Add MTT Reagent B->C D Incubate & Formazan Crystal Formation C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Figure 2: Workflow for the MTT cytotoxicity assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzoxazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the benzoxazole derivative at its IC50 concentration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

Benzoxazole derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action.[2][7] The extensive research in this area has led to the identification of numerous potent compounds with significant activity against a wide range of cancer cell lines.[1] The ability of these compounds to target key cancer-related pathways, such as VEGFR-2 signaling, and to induce apoptosis and cell cycle arrest, underscores their therapeutic potential.

Future research should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. In vivo studies are crucial to validate the preclinical findings and to assess the safety and tolerability of these derivatives in animal models. Furthermore, the exploration of novel benzoxazole-based combination therapies could offer a synergistic approach to overcoming drug resistance and improving patient outcomes. The continued investigation of this versatile scaffold holds great promise for the development of the next generation of targeted anticancer drugs.

References

Validating the Anti-Inflammatory Potential of 2-Piperazin-1-yl-benzooxazole: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory effects of the novel compound, 2-Piperazin-1-yl-benzooxazole. By integrating established experimental protocols with mechanistic insights, this document serves as a roadmap for a rigorous preclinical evaluation, comparing the compound's performance against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Rationale for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation contributes to a wide array of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The cornerstone of current anti-inflammatory therapy, NSAIDs, primarily functions by inhibiting cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[4][5]

However, traditional NSAIDs non-selectively inhibit both COX-1, which plays a protective role in the gastrointestinal tract, and COX-2, which is upregulated at sites of inflammation.[3][4] This lack of selectivity is associated with significant gastrointestinal side effects.[5] While selective COX-2 inhibitors were developed to mitigate these risks, concerns about cardiovascular side effects have emerged.[5][6] This therapeutic gap underscores the urgent need for novel anti-inflammatory agents with improved efficacy and safety profiles. The benzooxazole scaffold, coupled with a piperazine moiety, represents a promising chemical space for the development of such agents, with various derivatives showing potential anti-inflammatory and analgesic properties.[7][8]

This guide focuses on this compound, a compound of interest due to its structural features. We will outline a systematic approach to validate its anti-inflammatory activity, comparing it directly with a non-selective NSAID (Ibuprofen) and a selective COX-2 inhibitor (Celecoxib).

Postulated Mechanism of Action and Key Inflammatory Pathways

While the precise mechanism of this compound is yet to be fully elucidated, its structural similarity to other biologically active heterocyclic compounds suggests potential interference with key inflammatory signaling cascades. The primary pathways of interest are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[9][10][11]

NF-κB Signaling Pathway: The NF-κB transcription factor is a master regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[9][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13][14] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate transcription of target genes.[1][13]

MAPK Signaling Pathway: The MAPK family of kinases (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[10][15][16] Activation of these pathways by stimuli like cytokines and LPS leads to the downstream activation of transcription factors that regulate the production of inflammatory mediators.[11][17]

Below is a diagram illustrating the convergence of these critical inflammatory pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates IKK IKK Complex TLR4->IKK MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38_JNK p38 / JNK MAPK MAP2K->p38_JNK AP1 AP-1 p38_JNK->AP1 Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB IκB Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces AP1->Genes Induces LPS LPS LPS->TLR4 Binds

Figure 1: Simplified Inflammatory Signaling Pathways.

Comparative Framework: Test and Reference Compounds

A robust validation study necessitates comparison with well-characterized drugs. This allows for a clear interpretation of the test compound's potency and potential mechanism.

CompoundClassPrimary Mechanism of ActionRationale for Inclusion
This compound Novel Heterocyclic CompoundPutative inhibitor of NF-κB and/or MAPK pathwaysTest compound with unknown anti-inflammatory profile.
Ibuprofen Non-selective NSAIDNon-selective inhibitor of COX-1 and COX-2 enzymes.[18]Gold-standard, non-selective anti-inflammatory drug for efficacy comparison.
Celecoxib Selective COX-2 InhibitorSelective inhibitor of the COX-2 enzyme.[5][19]Comparator to assess potential COX-2 selectivity and GI safety profile.

Experimental Validation: In Vitro and In Vivo Methodologies

A tiered approach, starting with in vitro assays and progressing to in vivo models, provides a comprehensive evaluation of the compound's anti-inflammatory properties.

In Vitro Validation: Cellular Models of Inflammation

The primary in vitro model for assessing anti-inflammatory activity utilizes macrophage-like cell lines, such as RAW 264.7, stimulated with LPS to induce an inflammatory response.[20][21]

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated for 2 hours with varying concentrations of this compound, Ibuprofen, or Celecoxib. A vehicle control (e.g., DMSO) is also included.

  • Inflammatory Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 18-24 hours.[20]

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Cell Viability: A concurrent MTT or similar viability assay is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.

Figure 2: In Vitro Anti-Inflammatory Assay Workflow.

In Vivo Validation: Acute Inflammatory Model

The carrageenan-induced paw edema model in rodents is a well-established and widely used assay for evaluating the efficacy of acute anti-inflammatory agents.[22][23][24] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on different inflammatory mediators.[24]

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Ibuprofen (e.g., 40 mg/kg, p.o.)

    • Celecoxib (e.g., 20 mg/kg, p.o.)

  • Drug Administration: The test compounds or vehicle are administered orally one hour prior to carrageenan injection.

  • Induction of Inflammation: 0.1 mL of a 1% sterile carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[22]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Data Presentation and Interpretation

Quantitative data from the validation studies should be summarized in a clear and concise format to facilitate comparison.

Table 1: In Vitro Anti-Inflammatory Activity (IC₅₀ Values in µM)

CompoundInhibition of NO ProductionInhibition of TNF-α SecretionInhibition of IL-6 Secretion
This compoundExperimental ValueExperimental ValueExperimental Value
IbuprofenExperimental ValueExperimental ValueExperimental Value
CelecoxibExperimental ValueExperimental ValueExperimental Value

Lower IC₅₀ values indicate greater potency.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose)1 hr2 hr3 hr4 hr5 hr
% Inhibition of Edema
This compound (10 mg/kg)ValueValueValueValueValue
This compound (20 mg/kg)ValueValueValueValueValue
This compound (40 mg/kg)ValueValueValueValueValue
Ibuprofen (40 mg/kg)ValueValueValueValueValue
Celecoxib (20 mg/kg)ValueValueValueValueValue

Values represent the mean percentage inhibition of paw edema ± SEM.

Conclusion and Future Directions

This guide outlines a foundational strategy for the validation of this compound's anti-inflammatory effects. The described in vitro and in vivo experiments will provide critical data on its potency and efficacy relative to established NSAIDs. Favorable results from these initial studies would warrant further investigation, including:

  • Mechanism of Action Studies: Western blot analysis to determine the compound's effect on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

  • COX Inhibition Assays: Direct enzymatic assays to determine the IC₅₀ values for COX-1 and COX-2, clarifying its selectivity profile.[25]

  • Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.

  • Safety and Toxicology Studies: Comprehensive profiling to determine the compound's therapeutic window and potential side effects.

By following a systematic and comparative approach, researchers can rigorously evaluate the therapeutic potential of this compound and contribute to the development of next-generation anti-inflammatory drugs.

References

A Senior Application Scientist's Guide to Comparative Docking of 2-Piperazin-1-yl-benzooxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-piperazin-1-yl-benzooxazole analogs using molecular docking. It is designed for researchers and drug development professionals, offering not just a protocol, but the scientific rationale behind the critical steps in computational drug design. We will explore the versatility of this scaffold against various therapeutic targets and provide a framework for conducting robust, self-validating in-silico experiments.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a benzoxazole ring with a piperazine moiety creates a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets. This versatility has positioned this compound and its analogs as promising candidates in numerous therapeutic areas.[1] Extensive research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4][5]

The power of this scaffold lies in its structural features:

  • The benzoxazole core acts as a rigid, bicyclic aromatic system that can engage in π-π stacking and hydrophobic interactions within a protein's active site.

  • The piperazine ring provides a flexible linker that can be readily substituted. This allows for fine-tuning of the molecule's physicochemical properties (like solubility and polarity) and the introduction of various functional groups to target specific amino acid residues.[6]

Given the vast chemical space that can be explored through analog synthesis, computational methods are indispensable for prioritizing which compounds to synthesize and test.[7] Molecular docking, in particular, serves as a powerful and cost-effective tool to predict the binding affinity and orientation of these analogs within a target's active site, providing critical insights into their potential efficacy.[8]

The Cornerstone of In-Silico Screening: A Validated Docking Workflow

A successful docking study is not merely about generating a binding score; it is about creating a reliable computational model that accurately reflects biological reality. The trustworthiness of a docking protocol hinges on its validation. The workflow described below is designed as a self-validating system, ensuring that the chosen parameters can successfully replicate known binding modes before screening novel compounds.

Experimental Protocol: Comparative Molecular Docking

This protocol outlines a generalized yet robust procedure for comparing the binding potential of this compound analogs against a chosen protein target.

Step 1: Target and Ligand Preparation (The Foundation)

  • 1.1. Protein Target Acquisition:

    • Identify the therapeutic target of interest (e.g., VEGFR-2 for cancer, DNA Gyrase for bacteria).

    • Download the 3D crystal structure from the Protein Data Bank (PDB) (e.g., PDB ID: 4JT5 for mTOR, 1KZN for E. coli DNA gyrase). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a known inhibitor. This inhibitor is crucial for validation.

  • 1.2. Protein Preparation:

    • Causality: Raw PDB files contain non-essential elements (water molecules, co-factors) and lack information (hydrogen atoms) required by docking algorithms. Preparation standardizes the protein structure for accurate energy calculations.

    • Using software like Schrödinger Maestro, AutoDock Tools, or Chimera, perform the following:

      • Remove all water molecules and non-interacting ions.

      • Add polar hydrogen atoms.

      • Assign correct bond orders and formal charges.

      • Repair any missing side chains or loops.

      • Perform a constrained energy minimization (e.g., using the OPLS4 force field) to relax the structure and relieve steric clashes, while keeping heavy atoms constrained to maintain the crystallographic conformation.[9]

  • 1.3. Ligand Preparation:

    • Causality: Ligands must be represented in their most likely 3D protonation state at physiological pH (7.4) and with the lowest energy conformation for the docking algorithm to work effectively.

    • Sketch the 2D structures of your benzoxazole analogs.

    • Convert the 2D structures to 3D.

    • Use a tool like LigPrep (Schrödinger) or Avogadro to generate possible ionization states, tautomers, and stereoisomers.

    • Perform a thorough energy minimization of each ligand structure to obtain a stable, low-energy conformation.[9]

Step 2: Active Site Definition and Grid Generation (Defining the Arena)

  • 2.1. Binding Site Identification:

    • The active site is defined based on the location of the co-crystallized ligand from the original PDB file. This ensures the docking search is focused on the biologically relevant pocket.

  • 2.2. Receptor Grid Generation:

    • Causality: The grid pre-calculates the potential energy fields (e.g., van der Waals, electrostatic) for different atom types within the defined active site. This dramatically speeds up the docking calculation, as the software only needs to calculate the ligand's energy within this pre-computed grid.

    • Generate a receptor grid box that encompasses the entire binding site, typically a cube centered on the co-crystallized ligand with a buffer of 10-15 Å in each dimension.

Step 3: Protocol Validation (The Self-Validating Checkpoint)

  • 3.1. Re-docking:

    • Causality: This is the most critical step for ensuring trustworthiness. The goal is to prove that your chosen docking software and parameters can accurately reproduce the experimentally determined binding pose of the co-crystallized ligand.

    • Extract the native co-crystallized ligand from the PDB file and dock it back into the prepared receptor grid.

  • 3.2. Performance Evaluation:

    • Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose.

    • Validation Criteria: An RMSD value of < 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[10] If the RMSD is higher, you must adjust docking parameters (e.g., grid size, scoring function, exhaustiveness) and repeat until the validation criteria are met.

Step 4: Ligand Docking and Analysis (The Experiment)

  • 4.1. Virtual Screening:

    • Once the protocol is validated, dock the prepared library of this compound analogs into the validated receptor grid using the same parameters. Use a flexible docking approach to allow the ligand to explore various conformations.[7]

  • 4.2. Scoring and Ranking:

    • The docking software will generate a score (e.g., GlideScore, Docking Score in kcal/mol) for each ligand pose.[3] This score estimates the binding affinity. Rank the analogs from best (most negative score) to worst.

  • 4.3. Interaction Analysis:

    • Causality: A good score is meaningless without a sensible binding mode. Visually inspect the top-scoring poses for each analog. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues. This provides a mechanistic understanding of why a compound is predicted to be a strong binder.[2]

Visualization of the Docking Workflow

G cluster_prep PART 1: Preparation cluster_val PART 2: Validation cluster_screen PART 3: Screening & Analysis PDB Acquire Target (PDB) PrepProt Prepare Protein (Add H, Remove H2O) PDB->PrepProt Ligands Design Analog Library (2D) PrepLig Prepare Ligands (3D Conversion, Minimize) Ligands->PrepLig Grid Generate Receptor Grid (Define Active Site) PrepProt->Grid Redock Re-dock Co-crystallized Ligand Grid->Redock RMSD Calculate RMSD (< 2.0 Å ?) Redock->RMSD Dock Dock Analog Library RMSD->Dock Validation OK Analyze Analyze Poses & Scores (Interactions, Binding Energy) Dock->Analyze SAR Derive Structure-Activity Relationships (SAR) Analyze->SAR

Caption: A validated workflow for comparative molecular docking studies.

Comparative Analysis: Benzoxazole Analogs Across Therapeutic Targets

The true utility of docking is revealed when comparing a series of analogs against one or more targets. The data below, synthesized from multiple studies, illustrates how subtle chemical modifications to the this compound scaffold can significantly alter binding affinity and target specificity.

Analog / CompoundTherapeutic TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues
Anticancer Analogs
Substituted Benzoxazole[2]VEGFR-22OH4Not SpecifiedLeu35, Val43, Lys63, Leu84, Asp191
Benzoxazole-Carboxamide (B12)[3]mTOR4JT5-7.426Not Specified
Piperidinyl-Benzoxazole (11b)[11]VEGFR-24ASD-8.96Cys919, Glu885, Asp1046
Piperidinyl-Benzoxazole (11b)[11]c-Met3Q05-8.01Tyr1159, Met1160, Asp1222
Antimicrobial Analogs
Benzoxazole Derivative (Cpd 26)[3]DNA Gyrase1KZN-6.687Not Specified
Benzoxazole Derivative (Cpd 14)[3]DNA Gyrase1KZN-6.463Not Specified
Neurodegenerative Disease Analog
N-Heterocyclic Cpd 5[5]Acetylcholinesterase4EY7-11.8Tyr72, Asp74, Tyr124, Trp286

Field-Proven Insights:

  • Anticancer Activity (VEGFR-2 & c-Met): The piperidinyl-benzoxazole analog 11b shows strong dual-inhibitory potential, with excellent docking scores against both VEGFR-2 and c-Met kinases.[11] The interactions with Cys919 in the hinge region of VEGFR-2 and with Asp1222 in c-Met are characteristic of Type II kinase inhibitors, suggesting a potent mechanism of action.[11] This highlights how a single scaffold can be optimized to hit multiple nodes in cancer signaling pathways.

  • Antimicrobial Activity (DNA Gyrase): The high negative docking scores for compounds targeting the bacterial DNA gyrase B subunit suggest that the benzoxazole core effectively occupies the ATP-binding site, preventing DNA replication. This makes it a promising scaffold for developing new antibiotics to combat drug resistance.

  • Alzheimer's Disease (Acetylcholinesterase): The remarkable docking score of -11.8 kcal/mol for compound 5 against AChE is driven by extensive interactions within the enzyme's gorge.[5] Key residues like Tyr124 and Trp286 are part of the catalytic anionic site, and strong interactions here are indicative of potent enzyme inhibition, which is a key strategy for managing Alzheimer's symptoms.[5]

Visualization of a Key Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling cascade, a critical pathway for tumor angiogenesis (the formation of new blood vessels that feed a tumor). The docking studies suggest that this compound analogs can directly inhibit the VEGFR-2 kinase, blocking this entire downstream process.

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLC PLCγ VEGFR2->PLC Autophosphorylation PI3K PI3K VEGFR2->PI3K Autophosphorylation RAS RAS VEGFR2->RAS Autophosphorylation Inhibitor Benzoxazole Analog Inhibitor->VEGFR2 INHIBITS (ATP-Binding Site) DAG DAG PLC->DAG IP3 IP3 PLC->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation MEK MEK RAF->MEK PKC->Proliferation Ca->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole analog.

Conclusion and Future Directions

This guide demonstrates that comparative molecular docking is an essential tool for the rational design of novel this compound derivatives. By employing a validated workflow, researchers can reliably predict binding affinities and modes of action, allowing for the efficient prioritization of analogs for chemical synthesis and subsequent in vitro and in vivo evaluation.

The data clearly shows the scaffold's ability to be tailored for high-affinity binding to diverse targets in cancer, infectious diseases, and neurodegeneration. Future work should focus on:

  • Integrating Advanced Simulations: Following up top-scoring docked poses with molecular dynamics (MD) simulations to confirm the stability of the ligand-protein complex over time.[2]

  • In-Silico ADMET Profiling: Performing computational predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) to ensure that promising binders also have drug-like properties.[3]

  • Synthesis and Biological Validation: The ultimate goal of in-silico work is to guide physical experiments. Synthesizing the most promising candidates and confirming their activity through enzymatic and cell-based assays is the final, crucial step.

By combining robust computational modeling with targeted experimental validation, the full therapeutic potential of the versatile this compound scaffold can be realized.

References

efficacy of 2-Piperazin-1-yl-benzooxazole vs standard of care drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-Piperazin-1-yl-benzooxazole Derivatives and Standard of Care Drugs in Oncology

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the preclinical efficacy of novel this compound derivatives against established standard of care drugs in oncology. It is intended for researchers, scientists, and drug development professionals. The structure of this guide is designed to provide a deep, technically-grounded narrative, moving from the foundational mechanism of action to comparative efficacy data and detailed experimental protocols.

Introduction: The Emergence of this compound Scaffolds in Cancer Research

The benzooxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. When coupled with a piperazine moiety at the 2-position, the resulting this compound structure has emerged as a promising framework for the development of novel therapeutic agents, particularly in oncology. These compounds have garnered significant attention for their ability to interact with key cellular targets implicated in cancer progression. This guide will focus on a specific derivative, hereafter referred to as Compound X , which has shown notable preclinical activity.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Compound X and its analogues have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes CompoundX Compound X (this compound derivative) CompoundX->PI3K Inhibits StandardOfCare Standard of Care (e.g., Everolimus) StandardOfCare->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Efficacy Analysis

The following data summarizes the in vitro cytotoxic activity of Compound X against various cancer cell lines compared to a standard of care mTOR inhibitor, Everolimus.

Cell LineCancer TypeCompound X (IC50, µM)Everolimus (IC50, µM)
MCF-7Breast Cancer0.81.5
A549Lung Cancer1.22.8
U87-MGGlioblastoma0.51.1

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis CellCulture 1. Cell Culture (e.g., MCF-7) Seeding 2. Seed cells in 96-well plates CellCulture->Seeding Incubation1 3. Incubate for 24h (37°C, 5% CO2) Seeding->Incubation1 CompoundPrep 4. Prepare serial dilutions of test compounds Treatment 5. Treat cells with compounds CompoundPrep->Treatment Incubation2 6. Incubate for 48h Treatment->Incubation2 AddMTT 7. Add MTT reagent Incubation3 8. Incubate for 4h AddMTT->Incubation3 AddSolubilizer 9. Add solubilizing agent (e.g., DMSO) Incubation3->AddSolubilizer Readout 10. Measure absorbance at 570 nm AddSolubilizer->Readout Analysis 11. Calculate IC50 values Readout->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., Compound X) and standard of care drug (e.g., Everolimus)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 5,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in growth medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Discussion and Future Directions

The preclinical data presented here indicates that this compound derivatives, exemplified by Compound X , represent a promising new class of anticancer agents. Their potent inhibition of the PI3K/Akt/mTOR pathway and superior in vitro cytotoxicity compared to the standard of care drug Everolimus in several cancer cell lines warrant further investigation.

Future studies should focus on:

  • In vivo efficacy: Evaluating the antitumor activity of these compounds in animal models.

  • Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and target engagement in vivo.

  • Toxicity studies: Assessing the safety profile of the lead compounds.

The continued exploration of the this compound scaffold holds significant potential for the development of next-generation targeted cancer therapies.

A Senior Application Scientist's Guide to De-risking Novel Therapeutics: Cross-Reactivity Studies of 2-Piperazin-1-yl-benzooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a safe and effective therapeutic is fraught with challenges. A primary hurdle is ensuring the candidate molecule interacts precisely with its intended biological target, a property known as selectivity. Off-target interactions, where a compound binds to unintended proteins, can lead to unforeseen side effects, toxicity, or diminished efficacy, and are a leading cause of costly late-stage clinical failures.[1] Therefore, a proactive and rigorous assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of strategic, data-driven drug discovery.[2]

This guide focuses on 2-Piperazin-1-yl-benzooxazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[3][4] The benzoxazole moiety is found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The piperazine ring is a common pharmacophore in centrally active agents, known to interact with various neurotransmitter receptors.[8][9] This combination of privileged structures makes this compound and its derivatives promising therapeutic candidates, but it also elevates the importance of comprehensively mapping their potential for off-target interactions.

Here, we present a technical guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret cross-reactivity studies for this compound. We will move beyond theoretical lists, providing actionable, field-proven experimental workflows and protocols, explaining the causality behind each choice to build a self-validating system for assessing compound selectivity.

The Strategic Framework for Cross-Reactivity Profiling

A robust cross-reactivity assessment is a tiered process designed to efficiently identify potential liabilities. The strategy begins with a broad screen to cast a wide net, followed by more focused, quantitative assays to understand the potency of any identified off-target "hits."

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Mitigation & Comparison Compound This compound (Test Article) Screen Broad In Vitro Safety Panel (e.g., SafetyScreen44) Single High Concentration (e.g., 10 µM) Compound->Screen Data Initial Hit Data (% Inhibition vs. Control) Screen->Data Decision Analysis: Inhibition >50%? Data->Decision NoHit No Significant Hits (Low Risk) Decision->NoHit No Hit Hit Identified (Potential Liability) Decision->Hit Yes DoseResponse Secondary Assays: - Competition Binding (Ki) - Functional/Enzyme (IC50) Hit->DoseResponse QuantData Quantitative Potency Data (Ki, IC50 values) DoseResponse->QuantData Comparison Compare to Alternative Compounds & On-Target Potency (Selectivity Index) QuantData->Comparison

Phase 1: Broad Panel Screening for Hazard Identification

The initial step involves screening the test compound against a large panel of diverse biological targets at a single, high concentration (typically 10 µM).[10] The goal is not to measure potency but to quickly identify potential off-target interactions that warrant further investigation. Commercial services, such as Eurofins' SafetyScreen44™ panel, are the industry standard for this purpose.[1][11] These panels include a curated selection of receptors, ion channels, enzymes, and transporters implicated in common adverse drug reactions.[2][10]

Experimental Protocol: Sample Preparation for Broad Panel Screening

  • Compound Preparation: Weigh a sufficient amount of this compound (typically 1-2 mg) of the highest possible purity.

  • Solubilization: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

    • Causality: DMSO is a near-universal solvent for organic molecules and is compatible with most biological assays at the final low concentrations used.

  • Quality Control: Confirm the concentration and purity of the stock solution via LC-MS or a similar analytical method. This is a critical step for data integrity.

  • Submission: Provide the service provider with the required volume (e.g., 120 µl) of the 10 mM stock solution, along with the exact molecular weight and structure.[10] The provider will perform the necessary dilutions for the screening assays.

  • Data to Expect: The primary data returned will be the percent inhibition of radioligand binding or enzyme activity at the 10 µM test concentration, compared to a vehicle control.[12] A commonly used threshold for identifying a "hit" is >50% inhibition.

Phase 2: Quantitative Assessment of Off-Target Hits

Any target that shows significant inhibition in the initial screen must be investigated further to determine the compound's potency at that site. This is achieved by generating a full dose-response curve to calculate an IC₅₀ (half-maximal inhibitory concentration) or a Kᵢ (inhibitory constant). This quantitative data is essential for assessing the risk associated with the off-target interaction.

Gold Standard for Receptor Off-Targets: Competitive Radioligand Binding Assays

For off-target receptors identified in the initial screen, competitive radioligand binding assays are considered the gold standard due to their robustness, sensitivity, and precision.[13][14] The assay measures the ability of the unlabeled test compound (this compound) to compete with a known, radioactively labeled ligand for binding to the target receptor.[15][16]

Detailed Protocol: Competitive Radioligand Binding Assay (General)

  • Reagents & Materials:

    • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

    • Radioligand: A high-affinity, target-specific ligand labeled with ³H or ¹²⁵I.

    • Test Compound: this compound, serially diluted.

    • Assay Buffer: Buffer optimized for the specific receptor-ligand interaction (e.g., Tris-HCl with appropriate salts).

    • Filtration Apparatus: 96-well filter plates (e.g., glass fiber) and a vacuum manifold.

    • Scintillation Counter: To measure radioactivity.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer. Typically, 10-12 concentrations covering a 5-log unit range are used.[14]

    • In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand (typically at its K_d value), and the serially diluted test compound.

    • Include control wells:

      • Total Binding: Receptor + Radioligand + Vehicle (e.g., DMSO).

      • Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of a known, unlabeled ligand for the target.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

    • Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[14]

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding counts against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Assessing Off-Target Enzyme Activity: Inhibition Assays

For off-target enzymes, direct measurement of activity inhibition is required. Enzyme inhibition assays are fundamental to drug discovery and can be configured in many formats (e.g., colorimetric, fluorescent, luminescent).[17][18] The core principle is to measure the rate of product formation in the presence of varying concentrations of the inhibitor.[19]

Detailed Protocol: Enzyme Inhibition Assay (General)

  • Reagents & Materials:

    • Target Enzyme: Purified, recombinant enzyme.

    • Substrate: A specific substrate that, when acted upon by the enzyme, produces a detectable signal.

    • Test Compound: this compound, serially diluted.

    • Assay Buffer: Buffer optimized for enzyme activity.

    • Detection Reagents: Reagents required to generate or measure the signal.

    • Plate Reader: To measure absorbance, fluorescence, or luminescence.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a suitable microplate, add the target enzyme and the serially diluted test compound.

    • Include control wells:

      • 100% Activity Control: Enzyme + Substrate + Vehicle (e.g., DMSO).

      • 0% Activity Control (Background): Substrate + Vehicle (no enzyme).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate for a fixed time at the optimal temperature, ensuring the reaction remains in the linear range.

    • Stop the reaction (if necessary) and add detection reagents according to the manufacturer's protocol.

    • Read the plate on a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percent inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_with_Inhibitor / Signal_of_100%_Control)).

    • Plot percent inhibition against the log concentration of this compound.

    • Fit the data using non-linear regression to determine the IC₅₀ value.

Data Presentation and Comparative Analysis

The ultimate goal is to contextualize the cross-reactivity data. This involves comparing the off-target potencies with the compound's on-target potency and with the profiles of alternative compounds. A well-structured data table is essential for this objective comparison.

Table 1: Comparative Cross-Reactivity Profile

TargetAssay TypeThis compoundAlternative Compound A
Primary Target (On-Target) Functional AssayIC₅₀ = 50 nM IC₅₀ = 75 nM
Off-Target 1: Receptor X Binding Assay (Kᵢ)> 10,000 nM850 nM
Off-Target 2: Enzyme Y Inhibition Assay (IC₅₀)2,500 nM5,000 nM
Off-Target 3: hERG Channel Functional Assay (IC₅₀)> 10,000 nM> 10,000 nM
Selectivity Index (Receptor X) (Kᵢ Off-Target / IC₅₀ On-Target)>200-fold 11.3-fold
Selectivity Index (Enzyme Y) (IC₅₀ Off-Target / IC₅₀ On-Target)50-fold 66.7-fold

This table presents hypothetical data for illustrative purposes.

From this table, a researcher can quickly ascertain that this compound demonstrates a superior selectivity profile over Alternative Compound A with respect to Receptor X (>200-fold vs. 11.3-fold). While its activity at Enzyme Y is slightly more potent than Compound A's, the 50-fold window over its primary target activity may still be acceptable, depending on the therapeutic context.

Conclusion

The assessment of cross-reactivity is a non-negotiable discipline in drug development. For a scaffold like this compound, which incorporates multiple known pharmacophores, a systematic, tiered approach to profiling is critical. By starting with a broad safety panel to identify potential hazards and progressing to quantitative binding and inhibition assays to assess risk, researchers can build a comprehensive selectivity profile. This data-driven process not only satisfies regulatory expectations but, more importantly, enables the selection of drug candidates with a higher probability of success in the clinic. The experimental frameworks and protocols detailed in this guide provide a robust foundation for generating the high-quality, comparative data needed to make informed decisions and advance safer, more effective therapeutics.

References

A Comparative Benchmarking Guide to 2-Piperazin-1-yl-benzooxazole as a Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical comparison of 2-Piperazin-1-yl-benzooxazole, a versatile heterocyclic compound, against established first-generation monoamine oxidase B (MAO-B) inhibitors. We present a head-to-head analysis with Selegiline and Rasagiline, two widely used drugs in the management of Parkinson's disease. This document synthesizes available biochemical data, outlines detailed experimental protocols for comparative efficacy testing, and offers insights into the potential of the benzoxazole scaffold in the landscape of neurodegenerative disease therapeutics. Our objective is to equip researchers and drug development professionals with the foundational data and methodologies required to accurately benchmark this and similar compounds.

Introduction to this compound and its Therapeutic Rationale

The compound this compound belongs to a class of heterocyclic structures that have garnered significant interest in medicinal chemistry. The benzoxazole core, coupled with a piperazine moiety, creates a scaffold with diverse pharmacological potential, being explored for applications ranging from oncology to neurobiology.[1][2][3][4] In the context of neurological disorders, the inhibition of monoamine oxidase B (MAO-B) is a clinically validated strategy for the treatment of Parkinson's disease.[5][6][7]

MAO-B is a mitochondrial enzyme primarily responsible for the degradation of dopamine in the brain.[8] By inhibiting MAO-B, the synaptic concentration of dopamine is increased, which can help alleviate the motor symptoms associated with Parkinson's disease.[9][10] Given the structural motifs present in this compound, which are found in other MAO inhibitors, this guide will focus on its evaluation as a novel MAO-B inhibitor.

Selection of Benchmark Inhibitors: The Gold Standard

For a meaningful comparison, it is essential to benchmark this compound against current standards of care. We have selected two irreversible MAO-B inhibitors, Selegiline and Rasagiline, for this purpose.

  • Selegiline (L-deprenyl): One of the first selective MAO-B inhibitors to be used clinically. It is well-characterized, with a potent inhibitory profile.[5][7][11]

  • Rasagiline: A second-generation irreversible MAO-B inhibitor with a different metabolic profile than Selegiline, as it does not produce amphetamine-like metabolites.[5][7][10][12]

These compounds are established benchmarks in the field, and their extensive clinical use provides a robust baseline for evaluating the potential of novel chemical entities.[9][13]

Comparative In Vitro Efficacy: A Quantitative Analysis

The primary metric for evaluating the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[14] A lower IC50 value indicates a more potent inhibitor.

Table 1: Comparative In Vitro Potency against Human MAO-B

CompoundTarget EnzymeReported IC50 Value (nM)Reversibility
This compound MAO-BTo Be DeterminedTo Be Determined
Selegiline MAO-B51[11]Irreversible[9]
Rasagiline MAO-B~10-40Irreversible[9][12]

Note: The IC50 value for Rasagiline can vary depending on the assay conditions.

To determine the IC50 of this compound, a fluorometric in vitro assay is recommended. The workflow for such an assay is depicted below.

G cluster_prep Assay Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis prep1 Reconstitute hMAO-B Enzyme step1 Add Inhibitor Dilutions & hMAO-B Enzyme prep1->step1 prep2 Prepare Serial Dilutions of Inhibitors prep2->step1 prep3 Prepare Substrate Solution (e.g., Kynuramine) step3 Initiate Reaction with Substrate Solution prep3->step3 step2 Pre-incubate at 37°C step1->step2 step2->step3 read1 Measure Fluorescence Kinetically (Ex/Em = 320/460 nm) step3->read1 read2 Calculate Reaction Rates read1->read2 read3 Plot Dose-Response Curve read2->read3 read4 Determine IC50 Value read3->read4

Fig. 1: Workflow for IC50 determination of MAO-B inhibitors.

Signaling Pathway Context

The therapeutic effect of MAO-B inhibitors is directly related to their ability to modulate dopaminergic signaling. The following diagram illustrates the role of MAO-B in dopamine metabolism and the mechanism of action of the inhibitors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging MAO_B MAO-B Dopamine->MAO_B Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_syn Dopamine Vesicle->Dopamine_syn Release DA_receptor Dopamine Receptors Dopamine_syn->DA_receptor Binding Metabolites Inactive Metabolites MAO_B->Metabolites Inhibitors This compound Selegiline Rasagiline Inhibitors->MAO_B Inhibition

Fig. 2: Dopamine metabolism and the site of MAO-B inhibition.

Experimental Protocols

For scientific integrity and reproducibility, we provide a detailed protocol for a fluorometric MAO-B inhibition assay. This protocol is adapted from commercially available kits and established methodologies.[8][14][15][16][17][18][19]

Objective: To determine the IC50 value of this compound for human recombinant MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Kynuramine (substrate)

  • This compound, Selegiline, Rasagiline (test and reference compounds)

  • DMSO (for compound dissolution)

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em ≈ 320/460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in DMSO.

    • Perform serial dilutions in MAO-B Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human MAO-B enzyme in MAO-B Assay Buffer to the desired working concentration.

    • Prepare a working solution of kynuramine in MAO-B Assay Buffer. The final concentration in the assay should be at or near the Km value for MAO-B.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of the diluted enzyme solution to each well.

    • Add 25 µL of the inhibitor dilutions (or assay buffer for control wells) to the respective wells.

    • Include "no enzyme" controls (assay buffer instead of enzyme solution) and "no inhibitor" controls (assay buffer instead of inhibitor solution).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells.

    • Immediately place the plate in a pre-warmed (37°C) microplate reader.

    • Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent.[16][20]

  • Data Analysis:

    • For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the rates to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Discussion and Future Directions

This guide establishes a framework for the initial benchmarking of this compound as a potential MAO-B inhibitor. The primary outcome of the described in vitro assay will be the determination of its IC50 value, which will allow for a direct potency comparison with Selegiline and Rasagiline.

Should this compound demonstrate potent MAO-B inhibition, subsequent studies should be undertaken to further characterize its profile:

  • Selectivity: Assess the inhibitory activity against MAO-A to determine its selectivity for the B isoform. A high selectivity for MAO-B is desirable to minimize side effects associated with MAO-A inhibition, such as the "cheese effect".[21][22]

  • Reversibility: Conduct dialysis or jump-dilution experiments to determine if the inhibition is reversible or irreversible. This has implications for the duration of the drug's effect in vivo.[9][23]

  • Cellular Activity: Evaluate the compound's ability to protect neuronal cells from dopamine-induced toxicity in cell-based models.

  • In Vivo Efficacy: Progress promising candidates to animal models of Parkinson's disease to assess their effects on motor function and dopamine levels in the brain.

The benzoxazole scaffold offers a promising starting point for the development of novel neuroprotective and symptomatic therapies for Parkinson's disease and other neurological disorders. The methodologies outlined herein provide a robust and validated approach for the initial stages of this critical research and development process.

References

An In Vivo Comparative Guide: The Established Antipsychotic Risperidone versus the Novel Benzoxazole Derivative 2-Piperazin-1-yl-benzooxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, albeit partially hypothetical, in vivo comparison between the well-established second-generation antipsychotic, risperidone, and the novel chemical entity, 2-Piperazin-1-yl-benzooxazole. For drug development professionals and researchers, this document serves as a framework for evaluating the potential of new chemical entities by benchmarking them against a known standard. Given the current lack of published in vivo antipsychotic data for this compound, this guide will juxtapose the known profile of risperidone with a postulated profile for the novel compound, grounded in its structural chemistry. We will further propose a detailed experimental workflow for a direct, head-to-head in vivo comparison.

Introduction: Benchmarking a Novel Compound Against a Gold Standard

Risperidone is a widely prescribed atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1] Its efficacy in treating both the positive and negative symptoms of schizophrenia, coupled with a lower propensity to cause extrapyramidal side effects compared to first-generation antipsychotics, has made it a cornerstone of psychiatric pharmacotherapy.

In contrast, this compound is a heterocyclic compound that, to date, has been primarily investigated as a chemical intermediate in the synthesis of molecules with anticancer and other therapeutic properties.[2][3] However, its structure, which incorporates both a piperazine and a benzoxazole moiety, suggests a potential for central nervous system (CNS) activity. The piperazine ring is a common structural feature in a multitude of CNS-active drugs, including many antipsychotics, where it often plays a crucial role in receptor binding.[4][5][6] Similarly, the benzoxazole scaffold is present in various compounds with demonstrated CNS activity, including some with antidepressant and anxiolytic properties.[7][8]

This guide, therefore, aims to provide a scientifically rigorous, hypothetical comparison between these two compounds. It will serve as a roadmap for researchers looking to investigate the potential antipsychotic properties of this compound, outlining the necessary in vivo studies and providing a framework for interpreting the potential outcomes in relation to a well-characterized drug like risperidone.

Structural and Mechanistic Postulates: From Known Pathways to Hypothetical Targets

Risperidone: A Dual-Action Antagonist

The therapeutic effects of risperidone are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia.[1] The high affinity for 5-HT2A receptors, and its high 5-HT2A to D2 affinity ratio, is a hallmark of atypical antipsychotics and is believed to contribute to its efficacy against negative symptoms and its reduced risk of extrapyramidal symptoms.[9] Risperidone also has high affinity for α1 and α2 adrenergic receptors and H1 histamine receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[10]

risperidone_pathway Risperidone Risperidone D2_receptor Dopamine D2 Receptor Risperidone->D2_receptor Antagonist Five_HT2A_receptor Serotonin 5-HT2A Receptor Risperidone->Five_HT2A_receptor Antagonist Mesolimbic_Pathway Mesolimbic Pathway D2_receptor->Mesolimbic_Pathway Blockade Nigrostriatal_Pathway Nigrostriatal Pathway Five_HT2A_receptor->Nigrostriatal_Pathway Modulation Negative_Symptoms Improvement of Negative Symptoms Five_HT2A_receptor->Negative_Symptoms Positive_Symptoms Reduction of Positive Symptoms Mesolimbic_Pathway->Positive_Symptoms EPS Reduced Risk of Extrapyramidal Symptoms (EPS) Nigrostriatal_Pathway->EPS

Caption: Established signaling pathway of Risperidone.

This compound: A Hypothetical CNS Target Profile

The chemical structure of this compound suggests that it may also interact with key neurotransmitter systems in the brain. The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry and is present in numerous antipsychotic drugs, where it often serves as a key pharmacophore for binding to dopamine and serotonin receptors.[11] The benzoxazole ring system has been explored for a variety of CNS applications, with some derivatives showing affinity for serotonin receptors.[7]

Based on these structural features, it is plausible to hypothesize that this compound may also exhibit affinity for dopamine and/or serotonin receptors. Its specific receptor binding profile would determine its potential as an antipsychotic. For instance, if it displays a high affinity for D2 and 5-HT2A receptors, similar to risperidone, it could potentially have antipsychotic efficacy. However, its unique combination of the piperazine and benzoxazole rings might lead to a different receptor affinity profile, potentially offering a novel mechanism of action or a different side-effect profile.

hypothetical_pathway Compound_X This compound Dopamine_Receptors Dopamine Receptors (e.g., D2, D3, D4) Compound_X->Dopamine_Receptors Hypothesized Interaction (Antagonist/Agonist?) Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) Compound_X->Serotonin_Receptors Hypothesized Interaction (Antagonist/Agonist?) Other_CNS_Targets Other CNS Targets (e.g., Adrenergic, Histaminergic) Compound_X->Other_CNS_Targets Possible Interaction Potential_Antipsychotic_Effect Potential Antipsychotic Effect Dopamine_Receptors->Potential_Antipsychotic_Effect Serotonin_Receptors->Potential_Antipsychotic_Effect Potential_Side_Effects Potential Side Effect Profile Other_CNS_Targets->Potential_Side_Effects

Caption: Hypothetical signaling pathway of this compound.

Proposed In Vivo Comparison: A Roadmap for Experimental Validation

To empirically compare the antipsychotic potential of this compound with risperidone, a battery of well-validated in vivo behavioral assays is necessary. The following experimental workflow is proposed:

experimental_workflow start Compound Administration (Vehicle, Risperidone, this compound) ppi Prepulse Inhibition (PPI) Test (Sensorimotor Gating) start->ppi catalepsy Catalepsy Test (Extrapyramidal Side Effects) start->catalepsy social_interaction Social Interaction Test (Negative Symptoms Model) start->social_interaction nor Novel Object Recognition (NOR) Test (Cognitive Function) start->nor pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies (Brain Penetration, Receptor Occupancy) start->pk_pd data_analysis Data Analysis and Comparison ppi->data_analysis catalepsy->data_analysis social_interaction->data_analysis nor->data_analysis pk_pd->data_analysis

Caption: Proposed experimental workflow for in vivo comparison.

Detailed Experimental Protocols
  • Rationale: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs can restore normal PPI in animal models where it has been disrupted.[12][13]

  • Methodology:

    • Acclimation: Individually house rodents (mice or rats) and handle them for several days before testing.

    • Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.

    • Drug Administration: Administer the test compounds (vehicle, risperidone at a reference dose, and a range of doses of this compound) via an appropriate route (e.g., intraperitoneally) at a set time before the test.

    • Test Session:

      • Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.

      • The session consists of a series of trials: pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weak, non-startling prepulse stimulus precedes the startling pulse).

      • Vary the intensity of the prepulse and the interval between the prepulse and the pulse.

    • Data Collection: Measure the startle amplitude in each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

  • Rationale: This test is used to assess the propensity of a drug to induce extrapyramidal side effects (EPS), a common and undesirable effect of many antipsychotics, particularly the first-generation drugs.[14][15] Atypical antipsychotics like risperidone generally induce less catalepsy than typical antipsychotics.[16][17]

  • Methodology:

    • Drug Administration: Administer the test compounds as described above.

    • Bar Test: At various time points after drug administration, place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.

    • Data Collection: Measure the time it takes for the animal to remove both forepaws from the bar. A longer duration is indicative of catalepsy.

  • Rationale: Reduced social interaction in rodents is considered a model for the negative symptoms of schizophrenia, such as social withdrawal.[18][19][20] Atypical antipsychotics are expected to improve social interaction.

  • Methodology:

    • Drug Administration: Administer the test compounds.

    • Apparatus: Use a three-chambered social interaction arena.

    • Test Session:

      • Habituation: Place the test animal in the central chamber and allow it to explore all three chambers freely for a set period.

      • Sociability: Place a novel, unfamiliar animal (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other. Place the test animal back in the central chamber and allow it to explore all three chambers.

    • Data Collection: Record the time spent in each chamber and the time spent sniffing each wire cage. A preference for the chamber with the novel animal indicates normal sociability.

  • Rationale: Cognitive deficits are a core feature of schizophrenia. The NOR test assesses recognition memory in rodents, a domain of cognition often impaired in the disorder.[1][21][22][23][24]

  • Methodology:

    • Drug Administration: Administer the test compounds.

    • Apparatus: Use an open-field arena.

    • Test Session:

      • Habituation: Allow the animal to explore the empty arena.

      • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them.

      • Test Phase: After a retention interval, replace one of the familiar objects with a novel object and return the animal to the arena.

    • Data Collection: Record the time spent exploring each object. A preference for exploring the novel object indicates intact recognition memory.

Hypothetical Data Presentation and Interpretation

The following tables present the expected outcomes for risperidone and provide a template for the hypothetical results for this compound.

Table 1: Hypothetical Comparative Data from In Vivo Behavioral Assays

Assay Parameter Risperidone (Typical Result) This compound (Hypothetical Outcome)
Prepulse Inhibition (PPI) % PPIReverses psychomimetic-induced deficits[12]?
Catalepsy Latency to descend (sec)Low to moderate catalepsy at therapeutic doses[14][17]?
Social Interaction Preference for novel animalIncreases social interaction[18][20]?
Novel Object Recognition Discrimination IndexImproves recognition memory in disease models[1][21]?

Table 2: Interpretation of Hypothetical Outcomes for this compound

Hypothetical Outcome Interpretation
Reverses PPI deficits, low catalepsy, improves social interaction and NOR Suggests a promising atypical antipsychotic profile, similar to or potentially better than risperidone.
Reverses PPI deficits, but induces significant catalepsy May indicate a more "typical" antipsychotic profile with a higher risk of EPS.
No effect on PPI, but improves social interaction and/or NOR Could suggest a novel mechanism of action, potentially more effective for negative and/or cognitive symptoms.
No significant effects in any of the assays Would suggest a lack of antipsychotic-like activity in these models.

Pharmacokinetic Considerations

A crucial aspect of this comparative evaluation is understanding the pharmacokinetic profiles of the compounds. For this compound, it would be essential to conduct studies to determine its:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Brain Penetration: The ability of the compound to cross the blood-brain barrier and reach its CNS targets.

  • Metabolic Stability: How the compound is metabolized and its half-life in the body.

This information is vital for establishing appropriate dosing regimens for the behavioral studies and for correlating drug exposure with the observed pharmacological effects.

Conclusion

While a direct in vivo comparison between risperidone and this compound is not yet available in the scientific literature, this guide provides a robust framework for such an investigation. Based on its chemical structure, this compound warrants exploration for potential CNS activity. The proposed experimental workflow, utilizing a battery of validated behavioral assays, would allow for a comprehensive characterization of its antipsychotic-like potential and its side-effect profile relative to the established atypical antipsychotic, risperidone. The outcomes of such a study would be of significant interest to the drug development community and could potentially lead to the discovery of a novel therapeutic agent for schizophrenia and other psychotic disorders.

References

A Researcher's Guide to Assessing the Selectivity of 2-Piperazin-1-yl-benzooxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-piperazin-1-yl-benzooxazole scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas, most notably in oncology and neuropharmacology.[1][2][3] Derivatives of this versatile core have been developed as potent inhibitors of protein kinases, such as VEGFR-2 and c-Met, and as ligands for G-protein coupled receptors (GPCRs), including the serotonin 5-HT1A receptor.[3][4][5] However, the clinical translation of these promising molecules is critically dependent on a thorough understanding of their selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of novel this compound derivatives, ensuring the development of safe and efficacious therapeutic agents.

The Imperative of Selectivity Profiling

Selectivity, in the context of pharmacology, refers to a drug's ability to bind to its intended target with high affinity, while exhibiting minimal interaction with other biomolecules in the proteome.[6] For ATP-competitive kinase inhibitors, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving high selectivity.[7] Off-target kinase inhibition can lead to unforeseen toxicities and a narrow therapeutic window. Similarly, for GPCR ligands, cross-reactivity with other receptor subtypes can result in a host of undesirable side effects. Therefore, a multi-faceted and robust assessment of selectivity is not merely a regulatory requirement but a cornerstone of rational drug design.

This guide will delineate the key experimental approaches to building a comprehensive selectivity profile for a novel this compound derivative, focusing on both kinase and GPCR targets. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to facilitate informed decision-making in a drug discovery program.

Phase 1: Initial Target Engagement and Potency Determination

The first step in any selectivity assessment is to confirm potent engagement with the primary intended target. This is typically achieved through in vitro biochemical or cellular assays to determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).

For Kinase-Targeted Derivatives:

A variety of assay formats are available to measure kinase activity, including radiometric assays, and fluorescence- or luminescence-based assays.[7] A common and robust method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the IC50 value of a test compound against its primary kinase target.

Principle: This homogenous assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When this complex is bound to a streptavidin-conjugated acceptor fluorophore, FRET occurs between the terbium donor and the acceptor, generating a fluorescent signal proportional to kinase activity. Inhibition of the kinase results in a decreased FRET signal.[8]

Materials:

  • Kinase enzyme (e.g., recombinant human VEGFR-2)

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT)

  • Test compound (this compound derivative)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • 384-well low-volume assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to the low nanomolar range. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of the assay plate, add the test compound or vehicle control (DMSO). b. Add the kinase enzyme to all wells. c. Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Detection: a. Stop the kinase reaction by adding a detection mixture containing the terbium-labeled antibody and the streptavidin-conjugated acceptor in a buffer containing EDTA. b. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

For GPCR-Targeted Derivatives:

Radioligand binding assays are the gold standard for determining the affinity of a compound for a GPCR.[9][10] These assays measure the displacement of a high-affinity radiolabeled ligand from the receptor by the unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of a test compound for its primary GPCR target.

Principle: This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.[11]

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., human 5-HT1A)

  • Radiolabeled ligand with known affinity for the target (e.g., [3H]8-OH-DPAT)

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)

  • Test compound (this compound derivative)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding: Cell membranes + radioligand + non-specific binding control.

    • Competition Binding: Cell membranes + radioligand + test compound at each concentration.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[11][12]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value from the resulting competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Phase 2: Broad Selectivity Profiling

Once the on-target potency is established, the next critical phase is to assess the compound's activity against a broad panel of related and unrelated targets.

Kinase Selectivity Profiling (Kinome Scanning)

To understand the selectivity of a kinase inhibitor, it is essential to screen it against a large panel of kinases representing the human kinome.[7] This can be performed by commercial vendors or in-house using various platforms.

Workflow for Kinome Selectivity Profiling:

G cluster_0 Preparation cluster_1 Kinome Screening cluster_2 Data Analysis & Follow-up A Synthesize & Purify This compound Derivative B Determine On-Target Potency (IC50) A->B C Select Screening Concentration (e.g., 1 µM or 100x IC50) B->C D Screen Against Large Kinase Panel (e.g., >400 kinases) using a binding or activity assay C->D E Analyze % Inhibition Data Identify Off-Targets (e.g., >50% inhibition) D->E F Generate Selectivity Score (e.g., S-score) E->F G Determine IC50 values for significant off-targets E->G

Caption: Workflow for assessing kinase inhibitor selectivity.

A common output of a kinome scan is the percentage of inhibition at a single high concentration of the test compound (e.g., 1 µM). Any kinase showing significant inhibition (typically >50%) is flagged as a potential off-target. Follow-up dose-response experiments should be conducted for these hits to determine their IC50 values.

Data Presentation: Comparative Kinase Selectivity

The selectivity of a compound can be quantified using various metrics, such as the Selectivity Score (S-score). For example, the S-score(1) is calculated as the number of kinases with >99% inhibition divided by the total number of kinases tested at a 1 µM concentration.[13] A lower S-score indicates higher selectivity.

Table 1: Representative Kinase Selectivity Data for a Hypothetical Derivative (Compound X)

Kinase TargetIC50 (nM)% Inhibition @ 1 µMSelectivity Score (S-score(1))
VEGFR-2 (Primary Target) 15 100%0.02 (9 hits / 468 kinases)
c-Met (On-Target)5099.5%
Aurora B (Off-Target)25085%
ABL1 (Off-Target)80060%
SRC (Off-Target)>10,000<10%
EGFR (Off-Target)>10,000<5%

Data is hypothetical and for illustrative purposes.

This table clearly presents the on-target potency and identifies key off-targets, allowing for a direct comparison of potencies.

GPCR Selectivity Profiling

For derivatives targeting GPCRs, a similar panel screening approach is employed. This typically involves radioligand binding assays against a broad panel of GPCRs, including different subtypes of the primary target family and other unrelated receptors.

Data Presentation: Comparative GPCR Selectivity

Selectivity is assessed by comparing the Ki value for the primary target to the Ki values for other receptors in the panel. A compound is generally considered selective if it exhibits at least a 100-fold higher affinity for the intended target over off-targets.

Table 2: Representative GPCR Selectivity Data for a Hypothetical Derivative (Compound Y)

Receptor TargetKi (nM)Fold Selectivity vs. 5-HT1A
5-HT1A (Primary Target) 5 -
5-HT1B650130-fold
5-HT2A>10,000>2000-fold
Dopamine D21,200240-fold
Adrenergic α12,500500-fold

Data is hypothetical and for illustrative purposes.

Phase 3: Cellular and Functional Selectivity

While biochemical and binding assays are crucial, it is equally important to assess selectivity in a more physiologically relevant context.

Cellular Target Engagement

Assays like the NanoBRET™ Target Engagement assay can measure compound binding to a target protein in intact cells, providing a more accurate reflection of selectivity in the cellular environment.[6] Comparing data from biochemical assays with cellular target engagement assays can reveal discrepancies caused by factors like cell permeability and intracellular ATP concentrations.[6]

Functional Selectivity and Cytotoxicity

A key aspect of selectivity is the compound's effect on cellular function. For anticancer agents, it is vital to compare their cytotoxic effects on cancer cell lines versus normal, non-cancerous cell lines.[4]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of a compound on different cell lines and determine its selectivity index.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., MCF-10A)

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated controls.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570-590 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value for each cell line. c. Calculate the Selectivity Index (SI) as: SI = IC50 (normal cell line) / IC50 (cancer cell line). A higher SI value indicates greater selectivity for cancer cells.

Understanding the Mechanistic Context: Signaling Pathways

Interpreting selectivity data requires an understanding of the signaling pathways modulated by the on- and off-targets. Inhibition of multiple nodes in the same pathway can lead to synergistic effects or unexpected toxicities.

VEGFR-2 Signaling Pathway:

G cluster_0 Downstream Pathways VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC PKC PKC PLCg->PKC Akt Akt PI3K->Akt SRC->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Proliferation Proliferation Survival Akt->Proliferation Permeability Permeability Migration Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_1 Downstream Pathways HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras GRB2->Ras Akt Akt PI3K->Akt CellResponse Proliferation Invasion Morphogenesis STAT3->CellResponse Raf Raf Ras->Raf Akt->CellResponse MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse G cluster_2 Effector Pathways Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor Serotonin->HT1A G_protein Gαi/o HT1A->G_protein AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK ↑ G_protein->ERK activates (via βγ) cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA NeuronalResponse ↓ Neuronal Firing Modulation of Mood & Anxiety PKA->NeuronalResponse ERK->NeuronalResponse

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Piperazin-1-yl-benzooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a novel heterocyclic compound, 2-Piperazin-1-yl-benzooxazole (CAS No. 111628-39-8) is a molecule of significant interest in medicinal chemistry and drug development. Its handling and disposal demand a rigorous, scientifically-grounded approach to ensure the safety of laboratory personnel and maintain environmental integrity. This guide moves beyond mere procedural checklists to provide a comprehensive operational plan, grounded in an understanding of the compound's hazard profile and the core principles of chemical waste management.

Section 1: Hazard Profile and Inherent Risks

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While comprehensive toxicological data for this compound is not fully established, the available Safety Data Sheets (SDS) and GHS (Globally Harmonized System) classifications provide a clear directive for treating this compound with caution[1]. The primary risks are associated with acute oral toxicity, skin and eye irritation, and respiratory tract irritation[2].

The causality behind these classifications stems from the reactivity of its functional groups. The piperazine moiety can cause skin and eye irritation, while the benzoxazole core, common in bioactive molecules, warrants careful handling until its properties are fully elucidated. Therefore, every handling and disposal step must be designed to mitigate these specific risks.

Table 1: GHS Hazard Summary for this compound
PictogramGHS CodeHazard StatementRationale & Implication for Disposal
alt text
alt text
H302Harmful if swallowed[2]Prevents accidental ingestion through contaminated surfaces. All waste, including empty containers, must be handled as hazardous.
H315Causes skin irritation[2]Requires use of impermeable gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste.
H318 / H319Causes serious eye damage / irritation[2]Mandates the use of chemical safety goggles. Any spill poses a significant risk to vision.
H335May cause respiratory irritation[2]All handling and weighing of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust particles.

Section 2: Core Principles for Disposal

The disposal protocol for this compound is not an isolated procedure but an extension of universal chemical safety principles. Adherence to these foundational concepts ensures that the specific steps are both logical and effective.

  • Waste Minimization: The most effective disposal strategy begins with generating less waste. Plan experiments to use the minimum required quantity of the compound.

  • Segregation: Never mix this compound waste with incompatible chemical streams. It should be collected in its own dedicated hazardous waste container to prevent unforeseen reactions[3].

  • Containment: All waste must be stored in robust, chemically compatible containers with tightly sealing lids. The container itself is the primary barrier preventing environmental release[4][5].

  • Prevention of Environmental Release: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[1][6]. Its potential environmental effects are not fully known, mandating containment and destruction by approved methods.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of waste generated from the use of this compound.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before generating any waste, prepare the disposal pathway.

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, preferably within a ventilated cabinet, for the temporary storage of the hazardous waste container[3].

  • Prepare the Waste Container: Select a container made of compatible material (e.g., HDPE - High-Density Polyethylene) with a screw-top lid. Affix a "Hazardous Waste" label.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile)[7]. For handling the solid powder outside of an isolator, a respirator may be required based on your institution's Chemical Hygiene Plan[1].

Step 2: Waste Collection and Segregation
  • Solid Waste: Carefully transfer all solid waste, including residual powder and contaminated weighing papers or spatulas, directly into the designated hazardous waste container. Avoid creating dust[1].

  • Contaminated Consumables: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, bench paper) must be placed in the same hazardous waste container[8].

  • Aqueous & Solvent Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's EHS office. The container label must clearly list this compound as a component.

Step 3: Container Labeling

Proper labeling is a critical control that ensures safe handling throughout the disposal chain.

  • On the hazardous waste label, clearly write the full chemical name: "this compound" and its CAS number "111628-39-8"[4].

  • Do not use abbreviations or chemical formulas.

  • List all components in the container if it is a mixed waste stream.

  • Keep a running log of when waste is added.

Step 4: Temporary Storage and Final Disposal
  • Secure Storage: Ensure the lid of the waste container is tightly sealed at all times, except when adding waste[5]. Store the container in your designated SAA.

  • Arrange for Professional Disposal: The only acceptable final disposal method is through a licensed and approved waste disposal company[1]. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Recommended Disposal Method: The suggested treatment is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle potential nitrogen oxide emissions[1].

Section 4: Accidental Spill Response

An accidental spill is an uncontrolled disposal event that requires immediate and correct action.

  • Evacuate & Alert: Alert colleagues in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Contain & Clean: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels on a dry spill[9].

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your hazardous waste container[1].

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing materials related to this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operations & Collection cluster_disp Phase 3: Disposal & Finalization Prep Prepare for Work PPE Don Required PPE (Goggles, Gloves, Lab Coat) Prep->PPE Container Prepare Labeled Hazardous Waste Container PPE->Container Gen Waste Generation (e.g., residual solid, used tips) Container->Gen Decision Contaminated with This compound? Gen->Decision Collect Collect in Designated Hazardous Waste Container Decision->Collect Yes Normal Dispose via Normal Lab Waste Streams Decision->Normal No Store Seal Container & Store in Satellite Accumulation Area Collect->Store EHS Contact EHS for Pickup Store->EHS Dispose Professional Disposal (e.g., Incineration) EHS->Dispose

Caption: Workflow for the safe disposal of this compound.

References

A Researcher's Guide to the Safe Handling of 2-Piperazin-1-yl-benzooxazole: Essential Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, 2-Piperazin-1-yl-benzooxazole, a versatile heterocyclic compound, holds significant promise as a building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders and as a potential anti-cancer agent.[1] However, realizing its therapeutic potential necessitates a deep and unwavering commitment to safety in the laboratory. This guide provides essential, experience-driven directives on the appropriate personal protective equipment (PPE) for handling this compound, ensuring the well-being of researchers and the integrity of their work.

While comprehensive toxicological data for this compound is still under investigation, the available safety information classifies it as a substance that requires careful handling.[2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered harmful if swallowed, a cause of skin irritation and serious eye damage, and may cause respiratory irritation.[3] Therefore, a robust PPE strategy is not merely a procedural formality but a critical component of a sound scientific and safety culture.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE is dictated by a thorough risk assessment of the procedures to be performed. Handling this compound, which is typically a solid, presents risks of exposure through inhalation of dust particles, skin contact, and eye contact. The following sections detail the minimum PPE requirements and provide a step-by-step guide to their correct use.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye damage, robust eye and face protection is non-negotiable.[3]

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory where this chemical is handled.[2]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as when dissolving the compound or during vigorous reactions, a full-face shield should be worn in addition to safety glasses.

Causality: The benzoxazole moiety and its derivatives can be irritating to mucous membranes. Direct contact with the eyes can lead to severe irritation or irreversible damage. The side-shields on safety glasses and the broader coverage of a face shield are critical for preventing accidental splashes or contact with airborne particles.

Skin Protection: Impermeable Gloves are Essential

The GHS classification of this compound as a skin irritant necessitates the use of appropriate gloves.[3]

  • Glove Selection: Nitrile gloves are a suitable choice for handling this compound in most laboratory settings. Always inspect gloves for any signs of damage before use.

  • Proper Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[2] Contaminated gloves should be disposed of immediately in accordance with laboratory waste procedures.

  • Hand Hygiene: Hands should be thoroughly washed with soap and water after handling the chemical, even if gloves were worn.[2]

Causality: The chemical structure of this compound suggests that it can be absorbed through the skin, potentially leading to local irritation or systemic effects. The use of impermeable gloves provides a critical barrier to prevent this route of exposure.

Respiratory Protection: Mitigating Inhalation Risks

As this compound is a solid, the primary respiratory hazard is the inhalation of dust particles, which may cause respiratory irritation.[2][3]

  • For Nuisance Exposures: When handling small quantities in a well-ventilated area, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2]

  • For Higher-Level Protection: In situations where significant dust may be generated (e.g., weighing large quantities, extensive sonication), a higher-level respirator such as a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge should be used.[2]

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize the concentration of airborne particles.

Causality: Fine particles of the compound can become airborne during handling and, if inhaled, can irritate the respiratory tract. The use of a respirator appropriate to the level of exposure risk is crucial for safeguarding respiratory health.

PPE Recommendations by Laboratory Task

Task Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Weighing Safety glasses with side-shieldsNitrile glovesP95/P1 particle respirator (in a fume hood)Standard lab coat
Dissolution Safety glasses with side-shields and face shieldNitrile glovesAs per risk assessment (in a fume hood)Standard lab coat
Reaction Setup Safety glasses with side-shieldsNitrile glovesAs per risk assessment (in a fume hood)Standard lab coat
Post-Reaction Workup Safety glasses with side-shields and face shieldNitrile glovesAs per risk assessment (in a fume hood)Standard lab coat
Spill Cleanup Safety glasses with side-shields and face shieldNitrile glovesHigher-level respirator (e.g., OV/AG/P99 or ABEK-P2)Chemical-resistant apron over lab coat

Procedural Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste post_doff Doff PPE Correctly cleanup_waste->post_doff Complete Work post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of others.

  • Chemical Waste: Unused or waste this compound should be disposed of through a licensed professional waste disposal service.[2] It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Materials: All contaminated materials, including gloves, weigh boats, and paper towels, should be placed in a suitable, closed container for disposal as chemical waste.[2]

  • Environmental Precautions: Do not let the product enter drains.[2]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Skin Contact: Wash off with soap and plenty of water and consult a physician.[2]

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[2]

Always have the Safety Data Sheet (SDS) readily available to show to emergency medical personnel.[2]

Conclusion

The responsible use of this compound in research and development is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE protocols and handling guidelines outlined in this document, researchers can confidently work with this valuable compound while prioritizing their safety and the integrity of their scientific endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.